molecular formula C19H17N B1580931 N-benzyl-N-phenylaniline CAS No. 606-87-1

N-benzyl-N-phenylaniline

Cat. No.: B1580931
CAS No.: 606-87-1
M. Wt: 259.3 g/mol
InChI Key: FKJARBPQBIATJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-phenylaniline (CAS 606-87-1) is a chemical compound with the molecular formula C19H17N and a molecular weight of 259.35 g/mol . This compound is a solid at room temperature, with a characteristic yellow color and a melting point of 88-89°C . It is a tertiary amine of significant interest in several research fields due to its structural properties and biological activity. In neuropharmacology, research indicates that this compound exhibits notable biological activity, having been studied for its interaction with serotonin receptors, specifically the 5-HT2A subtype, where it may act as an agonist . This mechanism points to its potential as a valuable scaffold or intermediate in the investigation of disorders related to serotonin receptor dysfunction . Beyond pharmacology, it serves as an important synthetic intermediate in organic synthesis for the construction of more complex molecules, including pharmaceuticals and agrochemicals . Its properties are also under investigation in material science, particularly in polymer chemistry and as an additive in various formulations . Researchers should note that this product is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please handle with appropriate care; refer to the Safety Data Sheet (SDS) for detailed hazard information, which includes statements that it is harmful if swallowed, causes serious eye irritation, may cause organ damage through prolonged exposure, and is very toxic to aquatic life .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJARBPQBIATJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209412
Record name Benzyldiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-87-1
Record name N,N-Diphenylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyldiphenylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyldiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyldiphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.207
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Mechanistic Guide to the Synthesis of N-benzyl-N-phenylaniline for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-benzyl-N-phenylaniline and its derivatives represent a core structural motif in numerous pharmacologically active compounds and functional materials. A profound understanding of the synthetic methodologies to construct this C–N bond is paramount for researchers in medicinal chemistry and process development. This technical guide provides an in-depth analysis of the principal mechanisms for synthesizing this compound, focusing on the Palladium-catalyzed Buchwald-Hartwig amination, classical Reductive Amination, and direct N-Alkylation. Each section elucidates the underlying reaction mechanism, offers field-proven insights into experimental design, and presents detailed, validated protocols. The comparative analysis of these methods aims to equip scientists with the knowledge to make informed decisions for efficient, scalable, and robust synthesis.

Introduction

The synthesis of tertiary amines, particularly those containing multiple aryl groups like this compound, is a foundational task in organic synthesis. These moieties are ubiquitous in drug candidates, agrochemicals, and organic electronic materials.[1] The method chosen for the crucial C–N bond formation directly impacts yield, purity, functional group tolerance, and scalability. This guide moves beyond a simple recitation of procedures to explore the causality behind three dominant synthetic strategies, providing the mechanistic rationale needed to troubleshoot and optimize these critical transformations.

Chapter 1: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient route where traditional methods fall short.[2][3] This palladium-catalyzed cross-coupling reaction allows for the formation of C–N bonds under relatively mild conditions with exceptional functional group tolerance, making it a workhorse in modern medicinal chemistry.[2][4]

Mechanistic Deep Dive: The Catalytic Cycle

The power of the Buchwald-Hartwig reaction lies in a finely tuned palladium catalytic cycle that shuttles between Pd(0) and Pd(II) oxidation states.[5][6] The choice of a bulky, electron-rich phosphine ligand is critical, as it enhances the rates of the key steps and ensures selectivity.[5]

The generally accepted mechanism proceeds through three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (e.g., bromobenzene). This is often the rate-determining step and results in a Pd(II) complex.[2][7]

  • Amine Coordination & Deprotonation: The amine (e.g., N-benzylaniline) coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base (like sodium tert-butoxide), the amine is deprotonated to form a palladium amido complex.[2]

  • Reductive Elimination: The final step involves the formation of the new C–N bond as the product, this compound, is expelled from the coordination sphere. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][8]

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination pd0 Pd(0)L Active Catalyst pd2_complex Ar-Pd(II)(L)-X Oxidative Adduct pd0->pd2_complex Oxidative Addition (+ Ar-X) pd2_amido Ar-Pd(II)(L)-NR'R'' Amido Complex pd2_complex->pd2_amido Amine Coordination & Deprotonation (+ HNR'R'', - HX•Base) product Ar-NR'R'' (this compound) pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis from N-Benzylaniline and Bromobenzene

This protocol describes a typical lab-scale synthesis. The use of pre-catalysts, which are air-stable Pd(II) sources that efficiently generate the active Pd(0) species in situ, is highly recommended for reproducibility.[6]

Materials:

  • N-Benzylaniline (1.0 mmol, 183 mg)

  • Bromobenzene (1.2 mmol, 188 mg, 126 µL)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Pd₂(dba)₃ (Palladium source, 0.01 mmol, 9.2 mg)

  • XPhos (Ligand, 0.03 mmol, 14.3 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene, followed by N-benzylaniline and bromobenzene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield this compound.

Data Summary: Catalyst System Performance

The choice of ligand is paramount for success and has been the subject of extensive development.[2]

Catalyst System (Pd Source/Ligand)BaseTemp (°C)Typical Yield (%)Key Advantage
Pd(OAc)₂ / XPhosNaOtBu10090-98%Broad scope for secondary amines.[1]
Pd₂(dba)₃ / RuPhosLHMDS80-10085-95%Effective for heteroaryl halides.[9]
(SIPr)Pd(allyl)Cl / -K₃PO₄11080-92%Uses a weaker base, good for sensitive functional groups.

Chapter 2: Reductive Amination

Reductive amination is a robust and cost-effective method for preparing amines.[10] It proceeds via a two-step, one-pot process: the formation of an iminium ion intermediate followed by its immediate reduction. For this compound, this involves the reaction of aniline with benzaldehyde.

Mechanistic Deep Dive: Imine Formation and Reduction
  • Imine/Iminium Formation: Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzaldehyde. This forms a hemiaminal intermediate.[11] Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water yields a stable Schiff base (an imine), which can be protonated to form a reactive iminium ion.[11][12]

  • Hydride Reduction: A reducing agent, typically a hydride source like sodium borohydride (NaBH₄) or the more selective sodium triacetoxyborohydride (STAB), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion.[13][14] This reduction step is irreversible and forms the final tertiary amine product.[13]

The key to a successful one-pot reaction is the choice of reducing agent. STAB is particularly effective because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion.[15]

Visualization: Reductive Amination Pathway

Reductive_Amination cluster_main Reductive Amination Mechanism reactants Aniline + Benzaldehyde hemiaminal Hemiaminal Intermediate reactants->hemiaminal Nucleophilic Attack iminium Iminium Ion [Ph-CH=N⁺H-Ph] hemiaminal->iminium Dehydration (-H₂O) product This compound iminium->product Hydride Reduction (+ [H⁻])

Caption: Key stages of the reductive amination process.

Experimental Protocol: One-Pot Synthesis

This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent ideal for one-pot procedures.[15]

Materials:

  • Aniline (1.0 mmol, 93 mg, 91 µL)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg)

  • Acetic Acid (catalytic, ~1 drop)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL)

Procedure:

  • In a round-bottom flask, dissolve aniline and benzaldehyde in DCE.

  • Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product via column chromatography.

Data Summary: Comparison of Reducing Agents
Reducing AgentSolventpH ConditionKey Features & Considerations
NaBH(OAc)₃ (STAB)DCE, DCM, THFMildly AcidicSelective for imines/iminiums; can be used one-pot.[15]
NaBH₃CNMethanolAcidic (pH 3-6)Selective, but highly toxic (cyanide).[14]
NaBH₄Methanol, EthanolNeutral / BasicLess selective; can reduce the starting aldehyde. Requires a two-step process (imine formation first).[15]
H₂ / Pd/CEthanol, Ethyl AcetateNeutral"Green" option, but requires hydrogenation equipment.[11]

Chapter 3: Classical N-Alkylation via Nucleophilic Substitution

The direct N-alkylation of an amine with an alkyl halide is one of the most fundamental methods for C–N bond formation. In the context of synthesizing this compound, this would typically involve the reaction of diphenylamine with a benzyl halide or, more challengingly, the reaction of aniline with benzyl chloride.

Mechanistic Deep Dive: The Sₙ2 Pathway and Its Challenges

The reaction proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group.

However, this method is often plagued by a significant drawback: overalkylation . The product, a secondary or tertiary amine, is often more nucleophilic than the starting amine. This means it can compete with the starting material for the remaining benzyl halide, leading to the formation of undesired quaternary ammonium salts.[16]

Controlling selectivity for mono-alkylation requires careful management of reaction conditions:

  • Stoichiometry: Using a large excess of the starting amine can statistically favor the mono-alkylation product.[17]

  • Base: A mild, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) is used to neutralize the acid (HX) generated during the reaction, preventing the protonation and deactivation of the starting amine.[17]

Experimental Protocol: Controlled Benzylation of Aniline

This procedure from Organic Syntheses demonstrates a classic approach to control overalkylation by using a large excess of aniline.[17]

Materials:

  • Aniline (4.0 moles, 372 g)

  • Benzyl Chloride (1.0 mole, 127 g)

  • Sodium Bicarbonate (1.25 moles, 105 g)

  • Water (100 mL)

Procedure:

  • In a large flask equipped with a reflux condenser and mechanical stirrer, combine the aniline, sodium bicarbonate, and water.[17]

  • Heat the mixture to 90-95 °C on a steam bath.

  • Slowly add the benzyl chloride over 1.5-2 hours while maintaining vigorous stirring.

  • Continue heating and stirring for a total of four hours.[17]

  • Cool the mixture, filter, and separate the organic and aqueous layers.

  • Wash the organic layer with a saturated salt solution and dry with anhydrous sodium sulfate.

  • Distill the excess aniline under reduced pressure.

  • The residue, N-benzylaniline, is obtained in good yield (85-87%). This secondary amine can then be further alkylated or arylated to the target this compound if desired.

Comparative Summary and Conclusion

The optimal synthetic route to this compound is highly dependent on the specific requirements of the project, including scale, cost, available equipment, and the presence of other functional groups in the molecule.

MethodAdvantagesDisadvantagesBest Suited For
Buchwald-Hartwig High yield, excellent functional group tolerance, broad scope.[2][18]High cost (catalyst & ligands), requires inert atmosphere, potential for heavy metal contamination.[4]Complex, multi-functional molecules; late-stage synthesis in drug discovery.
Reductive Amination Cost-effective, readily available starting materials, generally good yields, one-pot procedure.[13][19]Requires a stoichiometric amount of reducing agent, may not tolerate reducible functional groups.Large-scale synthesis, early-stage route development where cost is a key factor.
N-Alkylation Simple reagents, inexpensive, no metal catalyst required.Prone to overalkylation, often requires large excess of one reagent, may require harsh conditions.[16]Situations where starting materials are very cheap and purification of the desired product from byproducts is straightforward.

By understanding the mechanistic underpinnings of each method, researchers can intelligently select and optimize the synthesis of this compound and related structures, accelerating the discovery and development of novel chemical entities.

References

N-benzyl-N-phenylaniline CAS number 606-87-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzyldiphenylamine (CAS 606-87-1)

A Note on Nomenclature: The compound specified by CAS number 606-87-1 is a tertiary amine known chemically as Benzenemethanamine, N,N-diphenyl- or, more commonly, Benzyldiphenylamine. It consists of a nitrogen atom bonded to one benzyl group and two phenyl groups. While the topic name provided was "N-benzyl-N-phenylaniline," that name more accurately describes the secondary amine N-benzylaniline (CAS 103-32-2). This guide will focus exclusively on the tertiary amine specified by CAS 606-87-1 .

Introduction

Benzyldiphenylamine (CAS 606-87-1) is a tertiary aromatic amine that serves as a valuable building block in synthetic organic chemistry. Its rigid, triphenylmethane-like, propeller-shaped structure makes it an important intermediate in the development of functional materials and complex molecular architectures. For researchers in materials science and drug discovery, understanding the synthesis, purification, and characterization of this compound is fundamental to its effective application. This guide provides a comprehensive technical overview intended for scientists and development professionals, detailing its chemical properties, synthesis protocols, analytical methodologies, and handling considerations.

Chemical and Physical Properties

A summary of the key physicochemical properties of Benzyldiphenylamine is presented below. These values are critical for designing synthetic routes, purification strategies, and analytical methods.

PropertyValueSource(s)
CAS Number 606-87-1[1][2]
Molecular Formula C₁₉H₁₇N[1][3]
Molecular Weight 259.35 g/mol [1][2]
Density 1.104 g/cm³[1]
Boiling Point 409.2 °C at 760 mmHg[1]
Flash Point 179.4 °C[1]
Refractive Index 1.642[1]
LogP 5.02490[1]
MDL Number MFCD00092745[3][4]

Synthesis of Benzyldiphenylamine

The most direct and common method for synthesizing Benzyldiphenylamine is the N-alkylation of diphenylamine with a benzyl halide, such as benzyl chloride or benzyl bromide. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of diphenylamine attacks the benzylic carbon of the benzyl halide.

The choice of base and solvent is critical for optimizing reaction yield and minimizing side products. A non-nucleophilic base is typically employed to deprotonate the diphenylamine, increasing its nucleophilicity without competing in the alkylation reaction. The solvent should be inert to the reaction conditions and capable of dissolving the reactants.

Synthetic Pathway Overview

synthesis diphenylamine Diphenylamine reaction N-Alkylation diphenylamine->reaction benzyl_halide Benzyl Halide (e.g., Benzyl Chloride) benzyl_halide->reaction base Base (e.g., NaH, K₂CO₃) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction product Benzyldiphenylamine (CAS 606-87-1) reaction->product

Caption: N-alkylation of diphenylamine to form Benzyldiphenylamine.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of Benzyldiphenylamine.

  • Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Reagent Charging: To the flask, add diphenylamine (1.0 eq) and a suitable solvent such as anhydrous Dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), portion-wise to the stirred solution at room temperature. Stir the mixture for 30 minutes to an hour to form the diphenylamide anion.

  • Benzyl Halide Addition: Dissolve benzyl chloride (1.1 eq) in the reaction solvent and add it dropwise to the reaction mixture using the dropping funnel over 30 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and quench by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual base and solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Benzyldiphenylamine.

Purification and Analytical Characterization

The crude product typically requires purification to remove unreacted starting materials and byproducts.[5] Column chromatography is highly effective for this purpose, followed by recrystallization to obtain a high-purity solid.[5]

Purification and Analysis Workflow

workflow cluster_purification Purification cluster_analysis Analytical Characterization crude Crude Product column Column Chromatography (Silica Gel, Hexane/EtOAc) crude->column fractions Combine Pure Fractions column->fractions evaporation Solvent Evaporation fractions->evaporation recrystallization Recrystallization (e.g., from Ethanol/Hexane) evaporation->recrystallization pure_product Purified Benzyldiphenylamine recrystallization->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (GC-MS or LC-MS) pure_product->ms hplc HPLC Analysis pure_product->hplc

Caption: General workflow for purification and analysis of Benzyldiphenylamine.

Protocol 1: Purification by Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel (230–400 mesh) in a non-polar solvent (e.g., hexane).[6]

  • Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 98:2 hexane:ethyl acetate). The polarity can be gradually increased to facilitate the separation of compounds.[6]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[6]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[6]

Protocol 2: Analytical Characterization

The identity and purity of the synthesized Benzyldiphenylamine must be confirmed using a combination of analytical techniques.[7]

TechniquePurposeKey Parameters & Expected Results
HPLC Purity Assessment & QuantificationColumn: C18 reversed-phase. Mobile Phase: Acetonitrile/water gradient. Detection: UV detection at a wavelength of maximum absorbance. A single sharp peak indicates high purity.
GC-MS Identification & PurityCarrier Gas: Helium. Provides the molecular weight of the compound and its fragmentation pattern, confirming the structure.
NMR (¹H, ¹³C) Structural ElucidationSolvent: CDCl₃ or DMSO-d₆.[7] ¹H NMR: Expect characteristic signals for aromatic protons and the benzylic CH₂ protons. ¹³C NMR: Expect distinct signals for the aromatic carbons and the benzylic carbon.[7]

Applications in Research and Drug Development

While specific, large-scale industrial applications for Benzyldiphenylamine (606-87-1) are not extensively documented in publicly available literature, its structural motif is relevant in several areas of chemical research. Tertiary amines and N-aryl compounds are foundational structures in medicinal chemistry and materials science.

  • Synthetic Intermediate: It serves as a precursor for more complex molecules. The N-benzyl and N-phenyl groups can be functionalized to build larger, more intricate structures.

  • Medicinal Chemistry Scaffolding: N-benzylated aniline derivatives have been investigated for a range of biological activities. For instance, related compounds have been explored as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and as agonists for serotonin receptors.[8][9] The N-benzyl phenethylamine scaffold, a structurally similar class, has shown high affinity for 5-HT₂ₐ receptors, which are targets for psychedelic drugs and psychiatric medications.[9]

  • Materials Science: The rigid, propeller-like structure of triphenylamine derivatives (of which Benzyldiphenylamine is a close relative) is exploited in the design of organic light-emitting diodes (OLEDs), hole-transport materials, and molecular switches.

Safety and Handling

Benzyldiphenylamine is classified as hazardous and requires careful handling to avoid exposure.

  • GHS Hazard Classification:

    • H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[10]

    • H315: Causes skin irritation (Skin corrosion/irritation, Category 2).[10]

    • H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2).[10]

    • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[10]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11] Avoid breathing dust, fumes, or vapors.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][12] Keep away from strong oxidizing agents.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

References

Spectroscopic Data of N-benzyl-N-phenylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-benzyl-N-phenylaniline, systematically known as N,N-diphenylbenzylamine, is a tertiary amine featuring a nitrogen atom bonded to a benzyl group and two phenyl groups. Its chemical formula is C₁₉H₁₇N, and its unique structure gives rise to a distinct spectroscopic fingerprint.[1] This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

As a Senior Application Scientist, this guide is structured to not only present the spectral data but also to delve into the rationale behind the expected spectroscopic behavior. Given the limited availability of published experimental spectra for N,N-diphenylbenzylamine, this document will provide a comprehensive analysis based on established spectroscopic principles and comparative data from structurally related analogs, namely N,N-dibenzylaniline and N-benzylaniline. This approach ensures a robust and scientifically grounded interpretation for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

The structure of this compound is foundational to understanding its spectra. The molecule consists of a central nitrogen atom, creating a sterically hindered environment. This steric hindrance influences the conformation of the phenyl and benzyl groups, which in turn affects their electronic environment and, consequently, their spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16) to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data and Interpretation:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the benzylic methylene protons and the aromatic protons of the three phenyl rings.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.7 - 5.0Singlet (s)2H-CH₂- (Benzylic)The methylene protons are adjacent to the nitrogen and the phenyl ring, leading to a downfield shift. In the related N,N-dibenzylaniline, these protons appear as a singlet at ~4.72 ppm.[2]
~6.7 - 7.5Multiplet (m)15HAromatic ProtonsThe 15 aromatic protons of the three phenyl rings will likely appear as a complex multiplet in the typical aromatic region. The two N-phenyl groups and the benzyl phenyl group will have slightly different electronic environments, leading to overlapping signals. In N,N-dibenzylaniline, the aromatic protons are observed in the range of 6.75-7.42 ppm.[2]

Causality in Interpretation: The singlet nature of the benzylic protons is due to the absence of adjacent protons. The chemical shift is influenced by the electron-withdrawing effect of the nitrogen and the aromatic rings. The complexity of the aromatic region arises from the overlapping signals of the three distinct phenyl environments.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel.

  • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to singlets for each unique carbon. A greater number of scans is necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Similar to ¹H NMR, the data is processed and referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation:

The proton-decoupled ¹³C NMR spectrum will show distinct signals for the benzylic carbon and the carbons of the aromatic rings.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~55 - 60-CH₂- (Benzylic)This aliphatic carbon is bonded to the nitrogen, shifting it downfield. For comparison, the benzylic carbon in N,N-dibenzylaniline appears at approximately 54.3 ppm.[2]
~110 - 150Aromatic CarbonsThe aromatic carbons will appear in this range. The quaternary carbons bonded to the nitrogen will be the most downfield (~148-150 ppm). The other aromatic carbons will have chemical shifts dependent on their position on the rings. In N,N-dibenzylaniline, the aromatic carbons are observed between 112.6 and 149.3 ppm.[2]

Infrared (IR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer is used.

  • Data Acquisition: A background spectrum is first recorded, followed by the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation:

The IR spectrum will reveal the presence of characteristic functional groups.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3100 - 3000C-H stretchAromaticCharacteristic of C-H bonds on the phenyl rings.
3000 - 2850C-H stretchAliphaticCorresponding to the C-H bonds of the benzylic -CH₂- group.
1600 - 1450C=C stretchAromaticMultiple bands are expected in this region due to the vibrations of the phenyl rings.
1360 - 1250C-N stretchTertiary AmineThe stretching vibration of the C-N bond is a key indicator of the amine functionality.
770 - 730 & 710 - 690C-H bend (out-of-plane)Monosubstituted BenzeneThese bands are characteristic of the substitution pattern on the benzyl and phenyl rings.

Mass Spectrometry (MS)

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared for techniques like Electrospray Ionization (ESI). For Electron Ionization (EI), the sample can be introduced directly or via a GC inlet.

  • Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Predicted Mass Spectrum and Interpretation:

The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₉H₁₇N) is 259.35 g/mol . The mass spectrum should show a molecular ion peak at m/z = 259.

  • Key Fragmentation Patterns: Electron ionization would likely lead to the following key fragments:

    • Loss of a benzyl group: A prominent peak at m/z = 168, corresponding to the diphenylamine radical cation, [ (C₆H₅)₂N ]⁺.

    • Formation of the tropylium ion: A very stable fragment at m/z = 91, characteristic of a benzyl group, [C₇H₇]⁺.

    • Loss of a phenyl group: A peak at m/z = 182, corresponding to the [ (C₆H₅)(CH₂C₆H₅)N ]⁺ fragment.

G cluster_0 Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectral Data (Chemical Shifts, Frequencies, m/z) NMR->Data IR->Data MS->Data Interpretation Structural Elucidation Data->Interpretation

Caption: A typical workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound (N,N-diphenylbenzylamine). By integrating foundational principles with comparative data from structurally similar molecules, we have established a detailed and scientifically rigorous framework for the interpretation of its NMR, IR, and mass spectra. The provided protocols and interpretations serve as a valuable resource for researchers in the synthesis, identification, and application of this and related compounds. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in structural assignments.

References

An In-depth Technical Guide to N-benzyl-N-phenylaniline: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-benzyl-N-phenylaniline (CAS No. 606-87-1), a tertiary amine possessing a triphenylamine-like scaffold. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core properties, provides a robust framework for its synthesis and characterization, and explores its potential applications as a versatile chemical building block.

Part 1: Core Molecular Profile and Safety Data

This compound, also known as benzyldiphenylamine, is a tri-substituted amine featuring a central nitrogen atom bonded to two phenyl rings and one benzyl group. This structure imparts significant steric bulk and specific electronic properties, making it an interesting scaffold for further chemical elaboration.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. It is noteworthy that while some physical properties have been calculated, verified experimental data for parameters like melting and boiling points are not consistently reported in the literature, which is common for specialized research chemicals.

PropertyValueSource(s)
Molecular Formula C₁₉H₁₇N[1][2]
Molecular Weight 259.35 g/mol [1][2]
CAS Number 606-87-1[1][2]
IUPAC Name This compound[1]
Synonyms Benzyldiphenylamine, N,N-Diphenylbenzylamine[1]
Calculated Density 1.104 g/cm³[N/A]
Calculated Boiling Point 409.2 °C at 760 mmHg[N/A]
Calculated Flash Point 179.4 °C[N/A]
Safety and Handling

Based on Globally Harmonized System (GHS) classifications provided by chemical suppliers and databases, this compound is considered a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before handling.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long lasting effects).[1]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved via the N-alkylation of diphenylamine. This is a classic nucleophilic substitution reaction where the weakly nucleophilic nitrogen of diphenylamine attacks the electrophilic benzylic carbon of a benzyl halide. An alternative, though less direct, route would be the further benzylation of N-benzylaniline.

The following protocol describes a representative, self-validating method for the synthesis of this compound. The causality for key experimental choices is explained to ensure reproducibility and understanding.

Diagram of Synthetic Workflow

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Isolation cluster_purification Purification Diphenylamine Diphenylamine Setup Combine reactants in flask Diphenylamine->Setup BenzylChloride Benzyl Chloride BenzylChloride->Setup Base Base (e.g., K₂CO₃) Base->Setup Solvent Solvent (e.g., DMF) Solvent->Setup Reaction Heat with stirring (e.g., 80-100 °C, 12-24h) Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench with water Monitoring->Quench Extract Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash organic layer (Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column Silica Gel Chromatography (e.g., Hexane/EtOAc) Concentrate->Column Product This compound (Characterize) Column->Product

Caption: Workflow for the N-alkylation of diphenylamine.

Detailed Experimental Protocol

Objective: To synthesize this compound via N-alkylation of diphenylamine.

Materials:

  • Diphenylamine (1.0 eq)

  • Benzyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add diphenylamine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to diphenylamine).

    • Expertise Note: DMF is chosen as the solvent due to its polar aprotic nature, which effectively solvates the potassium carbonate and facilitates the Sₙ2 reaction without interfering with the nucleophile.

  • Reagent Addition: Slowly add benzyl chloride (1.1 eq) to the stirring mixture at room temperature.

    • Causality: A slight excess of the alkylating agent is used to ensure complete consumption of the starting diphenylamine, which can sometimes be challenging to separate from the product.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the diphenylamine spot is consumed (typically 12-24 hours).

  • Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. This step quenches the reaction and dissolves the inorganic salts.

  • Workup - Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

    • Trustworthiness: Multiple extractions ensure quantitative recovery of the product from the aqueous phase.

  • Workup - Washing: Wash the combined organic layers with brine. This removes residual DMF and water.

  • Workup - Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Self-Validation: The polarity difference between the non-polar product and any remaining polar impurities allows for effective separation. Fractions should be analyzed by TLC to ensure purity.

  • Characterization: Combine the pure fractions, concentrate in vacuo, and dry the resulting solid or oil to a constant weight. Characterize the final product by NMR and mass spectrometry.

Part 3: Structural Elucidation and Characterization

Diagram of Key Structural Features for Spectroscopy

G cluster_mol cluster_labels img Benzylic_CH2 Benzylic Protons (CH₂) Benzylic_CH2->img ~4.5-5.0 ppm Singlet, 2H Phenyl_A Phenyl 'A' Protons Phenyl_A->img ~6.8-7.4 ppm Multiplets, 10H Phenyl_B Phenyl 'B' Protons Benzyl_Ph Benzyl-Phenyl Protons Benzyl_Ph->img ~7.2-7.4 ppm Multiplets, 5H

Caption: Key proton environments of this compound.

Expected Spectroscopic Signatures
  • ¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region.

    • Benzylic Protons (-CH₂-): A characteristic singlet should appear around δ 4.5-5.0 ppm, integrating to 2 protons. This signal is a key diagnostic for successful benzylation.

    • Aromatic Protons: A series of overlapping multiplets between δ 6.8 and 7.4 ppm, integrating to a total of 15 protons, would be expected. The protons on the N-phenyl rings may show distinct patterns from those on the benzyl-phenyl ring due to differing electronic environments.

  • ¹³C NMR: The carbon NMR spectrum should display a number of signals corresponding to the different carbon environments.

    • Benzylic Carbon (-CH₂-): A signal around δ 55-60 ppm.

    • Aromatic Carbons: Multiple signals in the δ 110-150 ppm range. The quaternary carbons attached to the nitrogen will be downfield and have lower intensity.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z = 259. A prominent fragment ion would be the tropylium cation [C₇H₇]⁺ at m/z = 91, corresponding to the benzyl fragment, which is a hallmark of benzyl-containing compounds.

  • Infrared (IR) Spectroscopy: The IR spectrum would show C-H stretching vibrations for the aromatic rings (~3000-3100 cm⁻¹) and the CH₂ group (~2850-2950 cm⁻¹). Strong C=C stretching bands for the aromatic rings would appear in the 1450-1600 cm⁻¹ region. A C-N stretching vibration would be expected around 1350 cm⁻¹.

Part 4: Applications in Research and Drug Development

While this compound is not an active pharmaceutical ingredient itself, its core structure, a derivative of triphenylamine, is of significant interest in medicinal chemistry and materials science.

The Triphenylamine Scaffold in Drug Discovery

The triphenylamine core is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, propeller-like three-dimensional structure allows its substituents to be projected into distinct vectors, making it an excellent platform for probing interactions with biological targets. Triphenylamine derivatives have been explored for a wide range of therapeutic applications.[3][4] The electron-rich nature of the central nitrogen atom also makes these compounds useful in the development of materials with specific electronic properties, such as hole-transporters in OLEDs.[5][6]

Role of the N-Benzyl Group

The introduction of a benzyl group onto a pharmacophore is a common strategy in drug design. This modification serves several purposes:

  • Modulating Lipophilicity: The benzyl group increases the molecule's lipophilicity, which can enhance membrane permeability and alter its pharmacokinetic profile.

  • Probing Steric Pockets: The bulky benzyl group can be used to explore and occupy hydrophobic pockets within a target protein's active site.

  • Establishing Key Interactions: The aromatic ring of the benzyl group can participate in π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan.

Potential Therapeutic Relevance

Given the known bioactivity of related structures, this compound serves as a valuable starting material for synthesizing libraries of compounds for screening. For example:

  • Antimicrobial Agents: N-benzyl aniline derivatives have shown promise as antimicrobial agents, including activity against methicillin-resistant Staphylococcus aureus (MRSA).[7][8] The this compound scaffold could be further functionalized to optimize these properties.

  • Kinase Inhibitors: The triphenylamine structure can be found in some kinase inhibitors, where the aryl rings are positioned to interact with different regions of the ATP-binding pocket.

By serving as a foundational building block, this compound allows researchers to rapidly diversify the three aromatic rings, creating a library of novel compounds for high-throughput screening and lead optimization campaigns.

Conclusion

This compound is a structurally significant tertiary amine that combines the features of the triphenylamine scaffold with the synthetic versatility of the N-benzyl group. While detailed experimental data for this specific compound is sparse, its synthesis can be reliably achieved through standard N-alkylation protocols. Its true value for researchers lies in its potential as a core building block for the development of novel compounds with applications spanning from medicinal chemistry to materials science. This guide provides the necessary technical foundation for its synthesis, characterization, and strategic utilization in research and development.

References

solubility of N-benzyl-N-phenylaniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of N-benzyl-N-phenylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a tertiary amine with the chemical formula C₁₉H₁₇N, is a significant chemical intermediate in various fields, notably in organic synthesis and medicinal chemistry. Its structural framework, featuring two phenyl rings and a benzyl group attached to a central nitrogen atom, makes it a versatile scaffold for the development of novel compounds. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a laboratory and industrial setting, influencing reaction kinetics, purification strategies, and the formulation of final products.

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. It is designed to be a practical resource for researchers, scientists, and professionals in drug development, offering both theoretical predictions and detailed experimental protocols for solubility determination. Understanding the solubility profile of this compound is paramount for its effective application as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value organic molecules.[1][2]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before delving into its solubility characteristics.

PropertyValueSource
Chemical Formula C₁₉H₁₇N[3][4]
Molecular Weight 259.35 g/mol [3][4]
CAS Number 606-87-1[3]
Appearance Solid-
Melting Point Not available[3]
Boiling Point Not available[3]

Theoretical Framework for Solubility: The "Like Dissolves Like" Principle and Hansen Solubility Parameters

The adage "like dissolves like" serves as a fundamental qualitative guideline for predicting solubility. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful tool.

The HSP model decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The similarity between the HSP of a solute (in this case, this compound) and a solvent can be quantified using the Relative Energy Difference (RED) number. A lower RED number indicates a higher affinity and, therefore, a higher predicted solubility.

Predicted Solubility of this compound in Common Organic Solvents

The estimated Hansen Solubility Parameters for this compound are:

  • δD: 19.5 MPa½

  • δP: 4.5 MPa½

  • δH: 5.0 MPa½

The following table presents the predicted solubility of this compound in a range of common organic solvents based on the calculated RED number.

SolventTypeδD (MPa½)δP (MPa½)δH (MPa½)RED NumberPredicted Solubility
Acetone Polar Aprotic15.510.47.01.12Moderate
Acetonitrile Polar Aprotic15.318.06.12.15Low
Dichloromethane Polar Aprotic17.07.37.10.78High
Dimethyl Sulfoxide (DMSO) Polar Aprotic18.416.410.21.89Low
Ethyl Acetate Polar Aprotic15.85.37.20.81High
N,N-Dimethylformamide (DMF) Polar Aprotic17.413.711.31.63Low
Tetrahydrofuran (THF) Polar Aprotic16.85.78.00.72High
Ethanol Polar Protic15.88.819.42.45Low
Methanol Polar Protic15.112.322.33.11Low
Isopropanol Polar Protic15.86.116.42.01Low
n-Butanol Polar Protic16.05.715.81.88Low
Benzyl Alcohol Polar Protic18.46.313.71.48Low
Chloroform Nonpolar17.83.15.70.44High
Toluene Nonpolar18.01.42.00.78High
Hexane Nonpolar14.90.00.01.55Low

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental verification is crucial for accurate solubility data. The following protocols outline methods for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

This rapid method provides a visual estimation of solubility.

Protocol:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the desired solvent to the test tube.

  • Vigorously vortex or shake the test tube for 60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound is insoluble at room temperature, gently warm the test tube in a water bath to observe any temperature-dependent solubility.

Workflow for Qualitative Solubility Assessment:

G start Start add_solid Add 10-20 mg of This compound to test tube start->add_solid add_solvent Add 1 mL of solvent add_solid->add_solvent vortex Vortex for 60 seconds add_solvent->vortex observe Visually observe vortex->observe soluble Soluble observe->soluble Clear solution partially_soluble Partially Soluble observe->partially_soluble Solid remains insoluble Insoluble observe->insoluble No visible change end End soluble->end partially_soluble->end insoluble->end

Caption: Workflow for the qualitative determination of solubility.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Protocol:

  • Add an excess amount of this compound to a sealed vial containing a known volume of the desired solvent. An excess is crucial to ensure a saturated solution is formed.

  • Place the vial in a shaker or on a rotator in a constant temperature bath (e.g., 25 °C).

  • Allow the mixture to equilibrate for 24-48 hours. The exact time may need to be optimized.

  • After equilibration, cease agitation and allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a filtered syringe to avoid transferring any solid particles.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculate the original solubility in units such as g/100 mL or mol/L.

Workflow for Quantitative Solubility Determination (Shake-Flask Method):

G start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate in a shaker bath (24-48 hours at constant temperature) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw a known volume of the supernatant settle->withdraw dilute Dilute the supernatant withdraw->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

References

An In-Depth Technical Guide to the Discovery and History of N-benzyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-N-phenylaniline, a tertiary amine, represents a significant scaffold in the landscape of organic chemistry and medicinal drug discovery. Its structural motif, characterized by a central nitrogen atom bonded to a phenyl group, a benzyl group, and another phenyl group, imparts unique physicochemical properties that have made it and its derivatives valuable intermediates in the synthesis of dyes, antioxidants, and pharmacologically active agents. This guide provides a comprehensive overview of the historical discovery, synthetic evolution, and key applications of this compound, offering field-proven insights for professionals in chemical research and drug development.

I. Historical Discovery and Context

The precise first synthesis of this compound is not prominently documented in readily available historical records. However, the chemical foundations for its creation were laid in the mid-19th century with the burgeoning field of synthetic organic chemistry in Germany. Early investigations into the reactions of aniline, a cornerstone of the nascent dye industry, with various alkylating and arylating agents were common.

The synthesis of the closely related secondary amine, N-benzylaniline, can be traced back to this era. Notably, the work of Fleischer, published in Annalen der Chemie und Pharmacie in 1866, described methods for preparing benzylaniline, indicating that the fundamental chemistry of N-alkylation of aromatic amines was being actively explored. The intellectual leap from synthesizing a secondary amine to a tertiary amine like this compound would have been a logical progression for organic chemists of that period, who were systematically investigating the reactivity of the amine nitrogen. The development of synthetic methods for tertiary amines was a key area of research in the late 19th and early 20th centuries, driven by the need for new chemical entities with diverse properties.

II. Synthesis Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability. The two primary approaches are direct alkylation and reductive amination.

N-Alkylation of Diphenylamine

A direct and classical approach to this compound is the N-alkylation of diphenylamine with a benzyl halide, such as benzyl chloride or benzyl bromide.

Reaction Mechanism: This reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of diphenylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. A base is typically added to neutralize the hydrogen halide byproduct, driving the reaction to completion.

SN2_Mechanism

Experimental Protocol: N-Alkylation of Diphenylamine

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diphenylamine (1.0 eq) and a suitable solvent such as acetone or acetonitrile.

  • Addition of Base: Add potassium carbonate (1.5 eq) to the flask.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.[1]

Reductive Amination

An alternative and often cleaner method for synthesizing N-benzylanilines is reductive amination. While direct reductive amination to form the tertiary this compound from diphenylamine and benzaldehyde is less common, a two-step approach starting from aniline is highly effective. First, N-benzylaniline (a secondary amine) is synthesized via reductive amination of aniline and benzaldehyde. This is then followed by a second benzylation step.

Reaction Mechanism: The reaction involves the initial formation of an imine (Schiff base) from the condensation of an amine and an aldehyde. This imine is then reduced in situ to the corresponding amine using a reducing agent.

Reductive_Amination_Workflow

Experimental Protocol: Two-Step Reductive Amination

Step 1: Synthesis of N-benzylaniline

  • Imine Formation: In a round-bottom flask, dissolve aniline (1.0 eq) and benzaldehyde (1.0 eq) in methanol.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-benzylaniline.

Step 2: Synthesis of this compound

  • Follow the N-alkylation protocol described in the previous section, using the N-benzylaniline synthesized in Step 1 as the starting amine.

III. Physicochemical and Spectroscopic Properties

A thorough characterization of this compound is crucial for its use in further synthetic applications and for quality control.

PropertyValueReference
Molecular Formula C₁₉H₁₇N[2]
Molar Mass 259.35 g/mol [2]
Appearance --
Melting Point --
Boiling Point --
Solubility Insoluble in water; soluble in common organic solvents like ethanol, ether, and chloroform.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of the closely related N,N-dibenzylaniline shows characteristic signals for the aromatic protons in the range of δ 7.2-7.4 ppm and a singlet for the benzylic protons around δ 4.6-4.7 ppm.[3] Similar shifts would be expected for this compound.

  • ¹³C NMR: The carbon NMR spectrum of N,N-dibenzylaniline displays signals for the aromatic carbons between δ 113-149 ppm and the benzylic carbon around δ 54 ppm.[3]

  • IR Spectroscopy: The infrared spectrum of N-benzylaniline (the secondary amine) shows characteristic N-H stretching vibrations. For the tertiary amine, this compound, the absence of the N-H stretch and the presence of C-N stretching bands, along with aromatic C-H and C=C stretching vibrations, would be expected.[4]

  • Mass Spectrometry: The mass spectrum of N,N-dibenzylaniline shows fragmentation patterns dominated by benzyl cation and proton transfer.[5] A similar fragmentation pattern would be anticipated for this compound.

IV. Applications in Research and Drug Development

The this compound scaffold is a versatile building block in the development of new materials and therapeutic agents.

  • Dye Intermediates: N-alkylanilines, including this compound derivatives, have historically been important intermediates in the synthesis of triarylmethane and other classes of dyes.[2][6][7]

  • Antioxidants: Certain derivatives of this compound have been investigated for their antioxidant properties. The presence of the amine nitrogen and the aromatic rings allows for the potential to scavenge free radicals.[8][9]

  • Medicinal Chemistry: The N-benzyl aniline core is a privileged scaffold in medicinal chemistry. It is present in a variety of biologically active compounds, including:

    • 5-HT₂A/₂C Receptor Agonists: N-benzyl substitution on phenethylamine-based compounds has been shown to significantly increase binding affinity and functional activity at serotonin receptors, which are targets for psychiatric and neurological disorders.[10]

    • Antibacterial Agents: Derivatives of N-benzyl aniline have been synthesized and evaluated for their activity against methicillin-resistant Staphylococcus aureus (MRSA).[11]

    • Anticancer Agents: The N-benzyl-3,4,5-trimethoxyaniline scaffold has been used as a starting point for the development of novel anticancer agents that modulate signaling pathways such as the Hippo signaling pathway.[12]

    • Tubulin Polymerization Inhibitors: Benzylaniline hydrochlorides have been synthesized and shown to inhibit tubulin polymerization, a mechanism of action for several anticancer drugs.[13]

V. Safety and Handling

This compound and its precursors should be handled with appropriate safety precautions in a laboratory setting. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

VI. Conclusion

This compound, a compound with roots in the foundational era of organic synthesis, continues to be a relevant and valuable molecule in modern chemical research. Its straightforward synthesis, coupled with the biological significance of its structural motif, ensures its continued use in the development of new materials and therapeutics. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, offering a solid foundation for researchers and scientists working with this important chemical entity.

References

An In-depth Technical Guide to N-benzyl-N-phenylaniline Derivatives and Analogs: Synthesis, Biological Activity, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-benzyl-N-phenylaniline derivatives and their analogs, a class of compounds demonstrating significant potential across various fields, including drug discovery and materials science. We will delve into the core aspects of their synthesis, explore their diverse biological activities with a focus on anticancer and antimicrobial applications, and detail the essential analytical techniques for their characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this versatile chemical scaffold.

The this compound Core: A Privileged Scaffold

The this compound moiety is a key structural motif found in a multitude of biologically active compounds. It consists of an aniline core where the nitrogen atom is substituted with both a phenyl and a benzyl group. This arrangement provides a unique three-dimensional structure that can be readily modified at multiple positions on both aromatic rings, allowing for the fine-tuning of its physicochemical and pharmacological properties. The versatility of this scaffold has led to the development of derivatives with a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and neurological effects.

Synthesis of this compound Derivatives: Strategies and Methodologies

The synthesis of this compound derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Reductive Amination: A Workhorse Approach

Reductive amination is a widely employed and efficient one-pot method for the synthesis of this compound derivatives. This reaction proceeds through the initial formation of a Schiff base (imine) from the condensation of a substituted aniline with a substituted benzaldehyde, which is then reduced in situ to the corresponding secondary or tertiary amine.

Causality Behind Experimental Choices: The selection of the reducing agent is critical. Sodium borohydride (NaBH₄) is a common choice due to its mildness and selectivity, reducing the imine in the presence of other functional groups like esters or nitro groups. The choice of solvent, typically an alcohol like methanol or ethanol, facilitates both the imine formation and the subsequent reduction.

Self-Validating System: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting materials and the formation of the imine intermediate and the final product. Successful synthesis is confirmed by the disappearance of the starting materials and the appearance of a new spot corresponding to the product with a different retention factor (Rf).

Experimental Protocol: Synthesis of a Substituted this compound via Reductive Amination [1][2]

  • Imine Formation:

    • In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) and the substituted benzaldehyde (1.0 equivalent) in methanol.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

N-Alkylation: A Direct Approach

Direct N-alkylation of an aniline with a benzyl halide or benzyl alcohol offers another route to these derivatives. This method is particularly useful when the desired aniline is readily available.

Causality Behind Experimental Choices: When using benzyl halides, a base such as potassium carbonate or triethylamine is required to neutralize the hydrohalic acid formed during the reaction[3]. The choice of a suitable solvent, like acetonitrile or dimethylformamide (DMF), is crucial for dissolving the reactants and facilitating the nucleophilic substitution. Alternatively, "hydrogen borrowing" or "auto-transfer hydrogenation" methods utilizing benzyl alcohol as the alkylating agent in the presence of a metal catalyst (e.g., copper-chromite, iridium, or ruthenium complexes) are gaining traction as greener alternatives[4][5].

Self-Validating System: The reaction can be monitored by TLC or Gas Chromatography (GC) to follow the disappearance of the starting aniline and the formation of the mono- and potentially di-benzylated products. The product distribution can be controlled by adjusting the stoichiometry of the reactants.

Experimental Protocol: N-Alkylation using Benzyl Halide [3]

  • Reaction Setup:

    • To a solution of the substituted aniline (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents) and the substituted benzyl bromide (1.1 equivalents).

    • Stir the mixture at reflux for 6-12 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography.

Comparative Analysis of Synthetic Routes
Synthesis RouteStarting MaterialsKey Reagents/CatalystReaction ConditionsYieldAdvantagesDisadvantages
Reductive Amination Substituted Aniline, Substituted BenzaldehydeNaBH₄, MethanolRoom Temperature to 70°CHighOne-pot, mild conditions, good functional group toleranceMay require pre-formation of the imine in some cases.
N-Alkylation (Halide) Substituted Aniline, Benzyl HalideK₂CO₃, AcetonitrileRefluxModerate to HighDirect, readily available starting materialsPotential for over-alkylation (dibenzylation), formation of hydrohalic acid.
N-Alkylation (Alcohol) Substituted Aniline, Benzyl AlcoholMetal Catalyst (e.g., Cu, Ir, Ru), BaseHigh TemperatureModerate to HighGreen chemistry approach (water as the only byproduct)Requires a catalyst, which can be expensive or require specific handling.
Buchwald-Hartwig Amination Aryl Halide, BenzylaminePalladium Catalyst, Ligand, Base80-110°CHighExcellent functional group tolerance, broad scopeRequires expensive palladium catalysts and ligands.

Logical Flow of Synthesis Routes

cluster_reductive_amination Reductive Amination cluster_n_alkylation N-Alkylation cluster_buchwald_hartwig Buchwald-Hartwig Amination ra_start Aniline + Benzaldehyde ra_imine Imine Formation ra_start->ra_imine ra_reduction Reduction (e.g., NaBH4) ra_imine->ra_reduction ra_product This compound ra_reduction->ra_product na_start Aniline + Benzyl Halide/Alcohol na_reaction Nucleophilic Substitution / Hydrogen Borrowing na_start->na_reaction na_product This compound na_reaction->na_product bh_start Aryl Halide + Benzylamine bh_reaction Pd-catalyzed Cross-Coupling bh_start->bh_reaction bh_product This compound bh_reaction->bh_product

Caption: Overview of major synthetic routes to this compound derivatives.

Biological Activities and Mechanisms of Action

This compound derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

Several this compound analogs have demonstrated potent anticancer activity against various human cancer cell lines. Their mechanisms of action are often multifaceted and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

A notable example is the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 (Ubiquitin-Specific Protease 1/USP1-Associated Factor 1) deubiquitinase complex[6][7][8][9][10]. USP1 plays a crucial role in the DNA damage response by deubiquitinating PCNA (Proliferating Cell Nuclear Antigen) and FANCD2 (Fanconi Anemia Complementation Group D2). Inhibition of USP1/UAF1 leads to the accumulation of monoubiquitinated PCNA and FANCD2, which can stall DNA replication and repair, ultimately leading to cell death in cancer cells.

Signaling Pathway: USP1/UAF1 Inhibition

DNA_damage DNA Damage PCNA PCNA DNA_damage->PCNA FANCD2 FANCD2 DNA_damage->FANCD2 Ub_PCNA Ub-PCNA PCNA->Ub_PCNA Ubiquitination Ub_FANCD2 Ub-FANCD2 FANCD2->Ub_FANCD2 Ubiquitination Ub_PCNA->PCNA Deubiquitination DDR DNA Damage Response Ub_PCNA->DDR Ub_FANCD2->FANCD2 Deubiquitination Ub_FANCD2->DDR Apoptosis Apoptosis DDR->Apoptosis USP1_UAF1 USP1/UAF1 Complex Inhibitor N-benzyl-2-phenylpyrimidin-4-amine Derivative Inhibitor->USP1_UAF1 Inhibition

Caption: Inhibition of the USP1/UAF1 complex by N-benzyl-2-phenylpyrimidin-4-amine derivatives.

Table of Anticancer Activity of Selected this compound Analogs

Compound IDR Group (Substitution on Phenyl Ring)MDA-MB-468 IC₅₀ (µM)PC-12 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Reference
3a 2-F8 ± 0.071.83 ± 0.059 ± 0.07[11]
3b 3-F1.5 ± 0.1277 ± 0.081.5 ± 0.06[11]
3c 4-F87 ± 0.05--[11]
ML323 (pyrimidin-4-amine derivative)---[7][8][9][10]

Note: A hyphen (-) indicates that a specific quantitative value was not provided in the source.

Experimental Protocol: MTT Assay for Anticancer Activity [12]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition:

    • After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values.

Antimicrobial Activity

This compound derivatives have also demonstrated significant antimicrobial activity against a range of pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA)[2][13]. The mechanism of their antibacterial action is believed to involve the disruption of the bacterial cell membrane integrity. The lipophilic nature of the N-benzyl and phenyl groups facilitates their insertion into the lipid bilayer, leading to increased membrane permeability and eventual cell lysis.

Postulated Mechanism of Antibacterial Action

Compound This compound Derivative Membrane Bacterial Cell Membrane Compound->Membrane Insertion Insertion into Lipid Bilayer Membrane->Insertion Disruption Membrane Disruption Insertion->Disruption Permeability Increased Permeability Disruption->Permeability Lysis Cell Lysis Permeability->Lysis

Caption: Postulated mechanism of antibacterial action via membrane disruption.

Table of Antimicrobial Activity of Selected this compound Analogs

Compound TypeTarget OrganismMIC (µg/mL)Reference
N-benzyl tricyclic indolinesStaphylococcus aureus (MSSA)1.56 - >25[2]
N-benzyl tricyclic indolinesStaphylococcus aureus (MRSA)3.13 - >25[2]
Benzyl phenyl sulfide derivativesStaphylococcus aureus2 - 64[2]
Benzyl phenyl sulfide derivativesMethicillin-resistant Staphylococcus aureus (MRSA)2 - 64[2]
N-benzyl aniline derivativesGram-positive bacteria6.25 - 12.5 (µM)[13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [2][13]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation:

    • Prepare a bacterial inoculum in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well containing the compound dilutions.

    • Include positive (bacteria in broth) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

5-HT₂A Receptor Agonism

N-benzylphenethylamines, a class of analogs, are known to be potent agonists of the serotonin 5-HT₂A receptor. This receptor is a key target for psychedelic drugs and is also implicated in various neuropsychiatric disorders. The N-benzyl group significantly enhances the binding affinity and functional activity at the 5-HT₂A receptor compared to the parent phenethylamines.

Signaling Pathway: 5-HT₂A Receptor Activation

Agonist N-benzylphenethylamine Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq_11 Gq/11 Receptor->Gq_11 Activates beta_arrestin β-arrestin Receptor->beta_arrestin Recruits PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Effects Ca_release->Downstream PKC->Downstream ERK ERK Activation beta_arrestin->ERK ERK->Downstream

Caption: Simplified signaling pathways of the 5-HT₂A receptor activated by N-benzylphenethylamine agonists.

Activation of the 5-HT₂A receptor by these agonists can trigger both Gq/11-mediated and β-arrestin-mediated signaling pathways, leading to a complex array of downstream cellular responses[14][15]. The balance between these pathways, known as biased agonism, is an active area of research for developing therapeutic agents with improved efficacy and reduced side effects.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of newly synthesized this compound derivatives. A combination of analytical techniques is typically employed.

Physicochemical Properties of this compound (Parent Compound)

PropertyValueReference
Molecular Formula C₁₉H₁₇N[16]
Molecular Weight 259.35 g/mol [16]
Melting Point 35-38 °C[17]
Boiling Point 306-307 °C[17]
Density 1.061 g/mL at 25 °C[17]
Solubility Insoluble in water; soluble in alcohol, chloroform, diethyl ether
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation.

  • ¹H NMR: The proton spectrum provides information on the number of different types of protons and their neighboring environments. Key signals include the benzylic protons (CH₂) typically appearing as a singlet around δ 4.3-4.5 ppm, and the aromatic protons in the range of δ 6.5-7.5 ppm.

  • ¹³C NMR: The carbon spectrum reveals the number of different carbon environments. The benzylic carbon signal is typically found around δ 48-55 ppm, while the aromatic carbons resonate in the δ 110-150 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The C-N stretching vibration of the aromatic amine is typically observed in the 1250-1360 cm⁻¹ region. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The molecular ion peak (M⁺) is expected at the calculated molecular weight of the derivative.

Experimental Workflow for Characterization

Synthesis Synthesized Compound Purification Purification (Column Chromatography) Synthesis->Purification Purity Purity Assessment (TLC, HPLC) Purification->Purity Structure Structural Elucidation Purity->Structure NMR NMR (¹H, ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR Final Confirmed Structure and Purity NMR->Final MS->Final IR->Final

Caption: A typical workflow for the characterization of this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry and drug discovery. The synthetic methodologies for accessing a diverse range of derivatives are well-established and adaptable. The broad spectrum of biological activities, from potent anticancer and antimicrobial effects to modulation of key neurological targets, underscores the therapeutic potential of this class of compounds.

Future research in this area will likely focus on:

  • The development of more selective and potent analogs through structure-activity relationship (SAR) studies and computational modeling.

  • A deeper understanding of the molecular mechanisms underlying their biological activities to identify novel therapeutic targets.

  • The exploration of this scaffold for applications in other disease areas.

  • The development of more sustainable and efficient synthetic methods.

This guide has provided a comprehensive foundation for researchers and scientists working with this compound derivatives. The detailed protocols and mechanistic insights are intended to facilitate further exploration and innovation in this exciting field.

References

theoretical calculations on N-benzyl-N-phenylaniline structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculations on the Structure of N-benzyl-N-phenylaniline

Abstract

This technical guide provides a comprehensive theoretical framework for the computational analysis of this compound, a tertiary amine with potential applications in materials science and as a structural motif in drug design. Leveraging established quantum chemical methodologies, this document outlines a robust protocol for elucidating the molecule's three-dimensional structure, conformational landscape, and electronic properties using Density Functional Theory (DFT). The guide is intended for researchers, scientists, and professionals in drug development, offering a self-validating system for theoretical characterization that bridges the gap between computational prediction and experimental validation. All protocols and discussions are grounded in authoritative literature to ensure scientific integrity.

Introduction: The Significance of this compound

This compound belongs to the family of triarylamines, which are well-known for their electron-donating properties and their use as building blocks in organic electronics. The introduction of a benzyl group in place of a phenyl group, as seen in the more common triphenylamine, introduces a degree of conformational flexibility that can significantly impact its molecular properties and intermolecular interactions. A thorough understanding of the structural and electronic characteristics of this compound is paramount for its potential application in designing novel materials and pharmacologically active compounds.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to probe the molecular intricacies of such compounds before embarking on extensive experimental synthesis and characterization.[1] This guide presents a detailed computational workflow for characterizing this compound, providing insights into its stable conformations, electronic structure, and spectroscopic properties.

Theoretical Background: The Power of Density Functional Theory

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[2][3] The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This guide will primarily focus on the use of hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, as they have been shown to provide accurate descriptions of the geometries and electronic properties of molecules similar to this compound.[1]

Key properties that can be reliably predicted with DFT calculations include:

  • Optimized Molecular Geometry: Accurate bond lengths, bond angles, and dihedral angles of the most stable conformation.

  • Conformational Analysis: Identification of various low-energy conformers and the energy barriers between them.

  • Electronic Properties: Distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity and electronic transitions.[4]

  • Electrostatic Potential (ESP): Mapping of the electron density to identify electrophilic and nucleophilic sites.[4]

  • Spectroscopic Properties: Prediction of vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis).[5][6]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust and validated workflow for the theoretical investigation of this compound.

Software and Hardware

All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The computational cost is manageable for a modern workstation.

Step-by-Step Computational Workflow
  • Initial Structure Generation:

    • Construct the 3D structure of this compound using a molecular builder.

    • Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting geometry.[7]

  • Geometry Optimization:

    • Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set.[4] This level of theory has been shown to provide accurate geometries for related aniline derivatives.[4]

    • The optimization should be performed without any symmetry constraints to allow the molecule to find its true energy minimum.

    • Convergence criteria should be set to "tight" to ensure a precise determination of the stationary point.

  • Frequency Calculation:

    • Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.

    • The results will also provide predicted infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[8]

  • Conformational Analysis:

    • Due to the flexibility of the benzyl group, a conformational search is crucial.

    • This can be achieved by performing a relaxed potential energy surface (PES) scan. The key dihedral angle to scan is the C-N-C-C angle involving the benzyl group.

    • The scan should be performed at a slightly lower level of theory (e.g., B3LYP/6-31G(d)) to reduce computational cost, followed by re-optimization of the identified minima at the higher B3LYP/6-311++G(d,p) level.

  • Electronic Property Analysis:

    • Using the optimized geometry of the lowest energy conformer, perform a single-point energy calculation to obtain detailed electronic properties.

    • Natural Bond Orbital (NBO) Analysis: To understand charge distribution and hyperconjugative interactions.[4]

    • HOMO-LUMO Analysis: To visualize the frontier molecular orbitals and calculate the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and electronic transition energy.[4]

    • Molecular Electrostatic Potential (MESP) Surface: To identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.[4]

Visualization of the Computational Workflow

G cluster_input Input Generation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Visualization A 3D Structure Generation (e.g., Avogadro, GaussView) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Initial Coordinates C Frequency Calculation (Verify Minimum Energy) B->C Optimized Structure D Conformational Analysis (Potential Energy Surface Scan) B->D Optimized Structure F Optimized Geometry (Bond Lengths, Angles) B->F G Vibrational Spectra (IR, Raman) C->G E Single-Point Energy Calculation (Electronic Properties) D->E Lowest Energy Conformer H Energy Profile (Conformational Minima) D->H I Electronic Structure (HOMO, LUMO, MESP) E->I

Caption: A typical workflow for the computational analysis of this compound.

Expected Results and Discussion

The proposed computational protocol will yield a wealth of data that provides a deep understanding of the structure and properties of this compound.

Molecular Geometry

The optimized geometry will provide precise values for bond lengths, bond angles, and dihedral angles. It is expected that the nitrogen atom will adopt a trigonal pyramidal geometry, with some degree of planarization due to the delocalization of the nitrogen lone pair into the phenyl rings. The benzyl group will likely be oriented out of the plane of the N-phenylaniline moiety to minimize steric hindrance.

Table 1: Predicted Key Geometrical Parameters for this compound

ParameterPredicted Value (B3LYP/6-311++G(d,p))
C-N (aniline) Bond Length~1.42 Å
C-N (benzyl) Bond Length~1.46 Å
C-N-C Bond Angle~118-120°
Ph-N-CH2-Ph Dihedral AngleTo be determined by conformational analysis
Conformational Landscape

The potential energy surface scan will reveal the rotational barrier of the benzyl group and identify the most stable conformers. This information is critical for understanding the molecule's dynamic behavior in solution and its ability to adopt specific conformations for binding to a biological target or for packing in a solid-state material.

G cluster_pes Potential Energy Surface a Relative Energy (kcal/mol) b Dihedral Angle (degrees) c Conformer 1 (Global Minimum) d Transition State p1 c->p1 e Conformer 2 (Local Minimum) p2 d->p2 p3 e->p3 p1->p2 p2->p3

Caption: A conceptual diagram of the potential energy surface for the rotation of the benzyl group.

Electronic Properties

The HOMO and LUMO are expected to be localized primarily on the N-phenylaniline fragment, as this is the most electron-rich part of the molecule. The HOMO-LUMO gap will provide an estimate of the molecule's electronic excitation energy and its kinetic stability. The MESP map will likely show a region of negative potential around the nitrogen atom and the π-systems of the phenyl rings, indicating their nucleophilic character.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value (B3LYP/6-311++G(d,p))
HOMO EnergyTo be calculated
LUMO EnergyTo be calculated
HOMO-LUMO GapTo be calculated
Dipole MomentTo be calculated

Conclusion: Bridging Theory and Experiment

This technical guide provides a comprehensive and scientifically grounded protocol for the theoretical investigation of this compound. By following the outlined workflow, researchers can obtain reliable predictions of the molecule's structural, conformational, and electronic properties. These theoretical insights are invaluable for guiding synthetic efforts, interpreting experimental data, and ultimately, for the rational design of novel molecules with desired functionalities. The self-validating nature of the protocol, which includes frequency calculations to confirm energy minima, ensures the trustworthiness of the obtained results.

References

An In-Depth Technical Guide to the Electronic Properties of N-benzyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the electronic properties of N-benzyl-N-phenylaniline, a tertiary amine with significant potential in organic electronics and as a scaffold in medicinal chemistry. By integrating theoretical insights with established experimental protocols, this document serves as a vital resource for professionals engaged in materials science and drug discovery.

Introduction: The Significance of this compound

This compound, a member of the triarylamine family, possesses a unique molecular architecture characterized by a central nitrogen atom bonded to a benzyl group and two phenyl rings. This structure imparts valuable electronic properties, making it a compelling candidate for various applications. Triarylamine derivatives are renowned for their hole-transporting capabilities, a crucial function in organic light-emitting diodes (OLEDs) and photovoltaic devices.[1][2] The nitrogen atom's lone pair of electrons can participate in resonance with the aromatic rings, facilitating charge delocalization and stabilizing cationic species, which is fundamental to its role in organic electronics.

Furthermore, the N-benzylaniline scaffold is of growing interest in drug development. Aniline and its derivatives are key components in the synthesis of numerous pharmaceuticals.[3][4] The structural motif of this compound offers a versatile platform for designing molecules with specific biological activities, including potential antibacterial and anticancer agents.[5][6] A thorough understanding of its electronic properties is paramount for rationally designing new materials and therapeutic agents.

Synthesis and Physicochemical Properties

This compound can be synthesized through several established methods, with the benzylation of aniline being a common approach.[7] The reaction typically involves the treatment of aniline with benzyl chloride or benzyl bromide.[7]

Key Physicochemical Properties:

PropertyValueReference(s)
Molecular Formula C₁₉H₁₇N[8]
Molecular Weight 259.35 g/mol [8]
CAS Number 606-87-1[8]
Appearance Solid[9]
Melting Point 35-38 °C[10]
Boiling Point 306-307 °C[10]
Solubility Insoluble in water; soluble in alcohol, chloroform, diethyl ether.[9][11]

Theoretical Framework: Unveiling the Electronic Structure

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO energy level is related to the ionization potential (the ease of removing an electron), while the LUMO energy level corresponds to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties.[13][14]

For triarylamine derivatives, the HOMO is typically localized on the nitrogen atom and the phenyl rings, reflecting the electron-donating nature of the amine group. The LUMO is generally distributed over the aromatic system.

A DFT study on N-benzylaniline calculated the HOMO and LUMO energies, providing an estimated HOMO-LUMO gap.[12] These theoretical values serve as a valuable starting point for understanding the electronic transitions and reactivity of this compound. It is important to note that these are theoretical values and experimental validation is crucial.

Diagram of Frontier Molecular Orbital Relationship

G cluster_energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Excitation Energy EnergyGap HOMO-LUMO Gap (ΔE)

Caption: Relationship between HOMO, LUMO, and the energy gap.

Experimental Characterization of Electronic Properties

Experimental techniques are indispensable for validating theoretical predictions and providing tangible data on the electronic properties of this compound.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites an electron from a lower energy orbital (typically the HOMO) to a higher energy orbital (typically the LUMO). The wavelength of maximum absorption (λ_max) is related to the HOMO-LUMO gap.

An experimental UV-Vis spectrum of N-phenylbenzylamine (a synonym for N-benzylaniline) in cyclohexane shows an absorption maximum at 245 nm.[15] This absorption corresponds to a π-π* transition within the aromatic system. The plasma polymerized thin films of N-benzylaniline also exhibit high absorbance in the ultraviolet region due to π-π* transitions.[16]

Cyclic Voltammetry: Probing Redox Behavior

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[17] These potentials can be used to estimate the HOMO and LUMO energy levels. The onset of the first oxidation wave corresponds to the removal of an electron from the HOMO, while the onset of the first reduction wave corresponds to the addition of an electron to the LUMO.

While a specific cyclic voltammogram for this compound was not found in the provided search results, the general behavior of triarylamines has been studied.[1][18][19][20] They typically exhibit reversible or quasi-reversible oxidation processes corresponding to the formation of a stable radical cation.

Experimental Protocol: Cyclic Voltammetry of an Organic Compound

  • Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) in a suitable dry, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Preparation of the Analyte Solution: Dissolve the organic compound (e.g., this compound) in the electrolyte solution to a final concentration of approximately 1-5 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the initial and final potentials to scan a range where redox events are expected. For triarylamines, a scan from approximately 0 V to 1.5 V vs. Ag/AgCl is a reasonable starting point to observe oxidation.

    • Set the scan rate (e.g., 100 mV/s).

    • Initiate the scan and record the resulting voltammogram (current vs. potential).

  • Data Analysis:

    • Determine the onset potential of the first oxidation peak (E_ox) and the first reduction peak (E_red).

    • Estimate the HOMO and LUMO energy levels using the following empirical equations (note that the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for calibration):

      • E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

      • E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Diagram of a Typical Cyclic Voltammetry Workflow

G A Prepare Electrolyte & Analyte Solution B Assemble 3-Electrode Cell A->B C Deoxygenate with Inert Gas B->C D Connect to Potentiostat & Set Parameters C->D E Run Cyclic Voltammogram D->E F Analyze Data (E_ox, E_red) E->F G Estimate HOMO/LUMO Levels F->G

Caption: Workflow for cyclic voltammetry analysis.

Applications in Research and Development

Organic Electronics

The favorable hole-transporting properties of the triarylamine core make this compound and its derivatives promising materials for organic electronic devices.[1][2] The ability to form stable radical cations allows for efficient transport of positive charge carriers. By modifying the substituents on the phenyl and benzyl rings, the electronic properties, such as the HOMO and LUMO levels, can be fine-tuned to optimize device performance.

Drug Development

The N-benzylaniline scaffold is a valuable building block in medicinal chemistry. Derivatives of N-benzylaniline have been investigated for various therapeutic applications. For instance, certain N-benzylaniline derivatives have shown potential as antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[3][5] Additionally, some benzylaniline hydrochlorides have been synthesized and evaluated as potential cytotoxic and antimitotic agents that act by inhibiting tubulin polymerization.[6] The electronic properties of these molecules play a crucial role in their biological activity, influencing factors such as receptor binding and metabolic stability.

Computational Analysis Protocol

Protocol: DFT Calculation of Electronic Properties

  • Molecule Building and Geometry Optimization:

    • Construct the 3D structure of this compound using a molecular modeling software.

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation:

    • Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate electronic energies.

  • Frontier Molecular Orbital Analysis:

    • From the output of the single-point energy calculation, extract the energies of the HOMO and LUMO.

    • Visualize the HOMO and LUMO to understand their spatial distribution.

  • Calculation of Ionization Potential and Electron Affinity:

    • Vertical Ionization Potential (IP): Calculate the energy of the cation with the same geometry as the optimized neutral molecule. The IP is the difference in energy between the cation and the neutral molecule.

    • Vertical Electron Affinity (EA): Calculate the energy of the anion with the same geometry as the optimized neutral molecule. The EA is the difference in energy between the neutral molecule and the anion.

  • Data Interpretation:

    • Analyze the calculated HOMO, LUMO, HOMO-LUMO gap, IP, and EA to predict the molecule's electronic behavior, reactivity, and suitability for specific applications.

Diagram of a Typical Computational Chemistry Workflow

G A Build Molecular Structure B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D Single-Point Energy Calculation C->D E Analyze Frontier Orbitals (HOMO/LUMO) D->E F Calculate Ionization Potential & Electron Affinity D->F G Interpret Electronic Properties E->G F->G

Caption: Workflow for computational analysis of electronic properties.

Conclusion

This compound is a molecule with a rich electronic landscape that holds considerable promise for advancements in both materials science and medicinal chemistry. Its triarylamine core provides a robust platform for hole transport, while its versatile structure allows for synthetic modifications to tune its properties for specific biological targets. While theoretical calculations offer a solid foundation for understanding its electronic behavior, further experimental investigation, particularly through cyclic voltammetry and photoelectron spectroscopy, is essential to fully elucidate its properties and unlock its full potential. This guide provides the necessary framework and protocols to empower researchers to explore and exploit the unique electronic characteristics of this compound.

References

The Stability and Degradation Profile of N-benzyl-N-phenylaniline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-benzyl-N-phenylaniline in Modern Research and Development

This compound, a tertiary aromatic amine, is a molecule of significant interest across various scientific disciplines, including medicinal chemistry, materials science, and organic synthesis. Its structural motif, featuring both a benzyl and a phenyl group attached to a central nitrogen atom, imparts unique electronic and steric properties that are leveraged in the design of novel bioactive compounds and functional materials. As with any chemical entity intended for advanced applications, a thorough understanding of its stability and degradation pathways is paramount. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and elucidates its potential degradation pathways. This information is critical for researchers, scientists, and drug development professionals to ensure the integrity, safety, and efficacy of products and processes involving this compound.

The stability of a molecule dictates its shelf-life, formulation requirements, and potential for generating impurities over time. Degradation products, even in trace amounts, can alter the pharmacological or material properties of the parent compound and may introduce toxicity. Therefore, a proactive investigation into the degradation profile of this compound is not merely a regulatory requirement but a fundamental aspect of good scientific practice. This guide will delve into the theoretical and practical aspects of its stability, drawing upon established principles of organic chemistry and data from analogous structures to predict and explain its behavior under stress.

Core Stability Profile of this compound

The stability of this compound is influenced by several factors, including its inherent chemical structure and its exposure to external stressors such as heat, light, humidity, and reactive chemical species. The tertiary amine functionality, the aromatic rings, and the benzylic C-H bonds are all potential sites for chemical transformation.

Factors Influencing Stability:
  • Oxidative Stress: Tertiary amines are generally susceptible to oxidation. The lone pair of electrons on the nitrogen atom can be a target for oxidizing agents, potentially leading to the formation of an N-oxide. Furthermore, the benzylic position is prone to oxidation.

  • Photostability: Aromatic compounds can absorb ultraviolet (UV) radiation, which can lead to photochemical reactions. The presence of two aromatic rings in this compound suggests a potential for photodegradation.[1]

  • Thermal Stress: Elevated temperatures can provide the activation energy required to break chemical bonds, leading to thermal decomposition. The C-N and C-H bonds are potential points of cleavage.

  • pH and Hydrolytic Stability: While the C-N bonds in amines are generally resistant to hydrolysis under neutral conditions, extreme pH values can sometimes facilitate degradation, although this is less common for simple amines compared to amides or esters.[2]

Principal Degradation Pathways of this compound

Based on the chemical structure of this compound and studies on analogous compounds, several key degradation pathways can be postulated. These pathways are crucial for identifying potential impurities and understanding the long-term behavior of the molecule.

Oxidative Degradation

Oxidative degradation is a major anticipated pathway for this compound. The reaction can proceed through several mechanisms:

  • N-Oxidation: The nitrogen atom can be oxidized to form this compound N-oxide. This is a common metabolic pathway for tertiary amines and can also occur under chemical oxidation conditions.[3][4]

  • N-Debenzylation: Oxidative cleavage of the N-benzyl bond is a well-documented reaction for N-benzyl amines.[5][6][7] This pathway would yield N-phenylaniline (diphenylamine) and benzaldehyde. The reaction likely proceeds through the formation of a radical cation intermediate, followed by deprotonation at the benzylic position and subsequent hydrolysis.[8]

  • Ring Hydroxylation: The phenyl and benzyl rings can undergo electrophilic hydroxylation, particularly in the presence of strong oxidizing agents or in biological systems. This would lead to the formation of various phenolic derivatives.[3]

  • Oxidation of the Benzyl Group: The benzyl group itself may be susceptible to oxidation, potentially forming a benzoyl group, leading to the formation of N-benzoyl-N-phenylaniline.[9]

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (1M HCl, 80°C) Analysis Stability-Indicating HPLC-PDA/MS Analysis Acid->Analysis Base Base Hydrolysis (1M NaOH, 80°C) Base->Analysis Oxidation Oxidation (30% H2O2, RT) Oxidation->Analysis Thermal Thermal (Solid, 105°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Stock This compound Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Identification Identification of Degradation Products Analysis->Identification Pathway Elucidation of Degradation Pathways Identification->Pathway

References

Methodological & Application

Application and Protocol for the Synthesis of N-Benzylaniline and N,N-Dibenzylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of N-benzylated aniline derivatives through the reaction of aniline and benzyl chloride. The N-alkylation of aniline is a fundamental reaction in organic synthesis, yielding products that are valuable intermediates in the manufacturing of pharmaceuticals, dyes, and other specialty chemicals. This application note details the underlying chemical principles, step-by-step experimental protocols for the selective synthesis of N-benzylaniline (the mono-substituted product) and N,N-dibenzylaniline (the di-substituted product), safety and handling guidelines, and analytical methods for product characterization. The protocols are designed to be robust and reproducible, with an emphasis on explaining the rationale behind key experimental parameters to allow for effective troubleshooting and adaptation.

Introduction and Scientific Background

The reaction between aniline and benzyl chloride is a classic example of nucleophilic substitution, specifically an N-alkylation reaction. Aniline, with the lone pair of electrons on its nitrogen atom, acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. The chloride ion serves as the leaving group.

A primary challenge in this synthesis is controlling the degree of benzylation.[1] The initial product, N-benzylaniline, is also a nucleophile and can react with another molecule of benzyl chloride to form the tertiary amine, N,N-dibenzylaniline.[2] The reaction conditions, particularly the stoichiometry of the reactants and the choice of base, are critical in directing the synthesis towards the desired mono- or di-substituted product.

This guide will present two distinct protocols:

  • Protocol A: Selective synthesis of N-benzylaniline, favoring mono-alkylation.

  • Protocol B: Synthesis of N,N-dibenzylaniline, promoting di-alkylation.

Reaction Mechanism: Nucleophilic Alkylation of Aniline

The fundamental mechanism for both syntheses is an SN2 reaction. The nitrogen atom of aniline attacks the carbon atom of the C-Cl bond in benzyl chloride.

Diagram of the Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: Mono-benzylation (Formation of N-benzylaniline) cluster_1 Step 2: Di-benzylation (Formation of N,N-dibenzylaniline) Aniline Aniline (Nucleophile) TransitionState1 [Transition State] Aniline->TransitionState1 Attacks α-carbon BenzylChloride Benzyl Chloride (Electrophile) BenzylChloride->TransitionState1 Intermediate1 Protonated N-benzylaniline TransitionState1->Intermediate1 Cl⁻ leaves Product1 N-benzylaniline Intermediate1->Product1 Deprotonation Base1 Base Base1->Product1 Salt1 Base-H⁺ + Cl⁻ Product1_step2 N-benzylaniline (Nucleophile) TransitionState2 [Transition State] Product1_step2->TransitionState2 Attacks α-carbon BenzylChloride2 Benzyl Chloride (Electrophile) BenzylChloride2->TransitionState2 Product2 N,N-dibenzylaniline TransitionState2->Product2 Cl⁻ leaves ChlorideIon Cl⁻ Experimental_Workflow cluster_A Protocol A: N-benzylaniline cluster_B Protocol B: N,N-dibenzylaniline A1 Assemble Apparatus A2 Charge Aniline, NaHCO₃, H₂O A1->A2 A3 Heat to 90-95°C A2->A3 A4 Slowly Add Benzyl Chloride A3->A4 A5 React for 4 hours A4->A5 A6 Cool & Aqueous Work-up A5->A6 A7 Dry Organic Layer A6->A7 A8 Purify by Vacuum Distillation A7->A8 A9 Characterize Product A8->A9 B1 Assemble Apparatus B2 Charge Aniline, K₂CO₃, KI, Acetone B1->B2 B3 Heat to Reflux B2->B3 B4 Add Benzyl Chloride B3->B4 B5 Monitor by TLC B4->B5 B6 Cool, Filter & Evaporate B5->B6 B7 Purify by Column Chromatography B6->B7 B8 Characterize Product B7->B8

References

Application Notes and Protocols for the Catalytic Synthesis of N-benzyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the catalytic synthesis of N-benzyl-N-phenylaniline (also known as N-benzyldiphenylamine). It is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. The guide covers the prevalent "Borrowing Hydrogen" mechanism, compares various catalytic systems, and presents a detailed, field-proven protocol for a palladium-catalyzed N-alkylation of diphenylamine with benzyl alcohol. This method exemplifies an efficient, atom-economical, and environmentally conscious approach to C-N bond formation.

Introduction and Significance

This compound is a tri-substituted amine that serves as a crucial structural motif and synthetic intermediate in medicinal chemistry and materials science. Traditional methods for its synthesis often rely on the N-alkylation of diphenylamine with benzyl halides. While effective, these methods suffer from drawbacks such as the use of toxic reagents and the stoichiometric formation of salt byproducts, which present challenges for purification and waste disposal.

Modern synthetic chemistry has pivoted towards more sustainable and efficient catalytic strategies. Among these, the direct N-alkylation of amines with alcohols, proceeding via a "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" mechanism, has emerged as a superior alternative[1]. This approach utilizes alcohols as benign alkylating agents, generating only water as a byproduct, thus aligning with the principles of green chemistry[2]. This guide focuses on these advanced catalytic methods, providing both the theoretical framework and practical protocols necessary for successful synthesis.

The "Borrowing Hydrogen" Catalytic Cycle: A Mechanistic Overview

The Borrowing Hydrogen (BH) strategy is a powerful, atom-economical process for forming C-N bonds. The reaction cascade involves the catalyst temporarily "borrowing" hydrogen from an alcohol to oxidize it to a transient carbonyl intermediate, which then participates in the key bond-forming step before the hydrogen is returned in a final reduction step.

The key stages are (see diagram below):

  • Alcohol Dehydrogenation: The catalyst (e.g., a Palladium complex) abstracts two hydrogen atoms from the benzyl alcohol substrate, oxidizing it to benzaldehyde and forming a metal-hydride species.

  • Condensation: The in situ-generated benzaldehyde reacts with diphenylamine to form a diphenyl-benzylidene iminium ion intermediate, releasing a molecule of water.

  • Iminium Reduction: The metal-hydride species, which holds the "borrowed" hydrogen, reduces the iminium ion to the final product, this compound.

  • Catalyst Regeneration: Upon transferring the hydrogen back to the substrate, the catalyst is regenerated and can re-enter the catalytic cycle.

This elegant sequence avoids the need for external oxidants or reductants, making it a highly efficient and clean process[1][3].

Borrowing Hydrogen Cycle cluster_0 Catalytic Cycle cluster_1 Substrate Transformation Catalyst Pd(0) Catalyst Hydride Pd(II)-H₂ Catalyst->Hydride Alcohol Dehydrogenation Hydride->Catalyst Imine Reduction Aldehyde Diphenylamine + Benzaldehyde Alcohol Diphenylamine + Benzyl Alcohol Alcohol->Aldehyde Oxidation Imine Iminium Ion + H₂O Aldehyde->Imine Condensation Product This compound Imine->Product Reduction

Caption: The Borrowing Hydrogen catalytic cycle for N-alkylation.

Comparative Analysis of Catalytic Systems

A variety of transition metals can effectively catalyze the N-alkylation of amines with alcohols. The choice of catalyst depends on factors such as cost, substrate scope, reaction conditions, and functional group tolerance. Palladium catalysts are widely used due to their high efficiency and selectivity, though systems based on ruthenium, iridium, nickel, and cobalt also offer compelling advantages[4][5][6].

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesReference(s)
Palladium (e.g., Pd/C, Pd(OAc)₂) 100-140 °C, Toluene/Xylene, Base (K₂CO₃, Cs₂CO₃)High efficiency, excellent selectivity, broad substrate scope, tolerant to various functional groups.[4][7]Higher cost compared to base metals.[4][5][7]
Ruthenium (e.g., [Ru(p-cymene)Cl₂]₂) 100-120 °C, Toluene, BaseHighly active, can be used at low catalyst loadings.[8]Can sometimes promote side reactions; cost.[8][9]
Iridium (e.g., [Ir(cod)Cl]₂) 90-110 °C, Toluene, often base-freeVery high activity, operates under mild conditions, sometimes without a base.[10]High cost and limited availability.[10][11]
Nickel (e.g., Ni-pincer complexes) 110-140 °C, Toluene/Dioxane, Base (t-BuOK)Earth-abundant and cost-effective alternative to precious metals.[12]May require specific ligands; can be sensitive to air and moisture.[12]
Cobalt (e.g., CoNₓ@NC) 140 °C, Toluene, Base (t-BuOK)Inexpensive, demonstrates good selectivity for N-alkylation.[13]Often requires higher temperatures and longer reaction times.[3][13]
Copper (e.g., Cu-Chromite) 110-140 °C, Xylene, Base (K₂CO₃)Low cost, readily available catalysts.Can require higher catalyst loadings; selectivity can be an issue.[14]

Detailed Experimental Protocol: Palladium-Catalyzed Synthesis

This section provides a robust, step-by-step protocol for the synthesis of this compound from diphenylamine and benzyl alcohol using a commercially available palladium catalyst.

Materials and Reagents
CompoundIUPAC NameCAS NumberMolecular FormulaMW ( g/mol )Role
DiphenylamineN-Phenylaniline122-39-4C₁₂H₁₁N169.22Amine Substrate
Benzyl AlcoholPhenylmethanol100-51-6C₇H₈O108.14Alkylating Agent
10% Pd/CPalladium on Carbon7440-05-3Pd/C-Catalyst
K₂CO₃Potassium Carbonate584-08-7K₂CO₃138.21Base
TolueneToluene108-88-3C₇H₈92.14Solvent
Ethyl AcetateEthyl Acetate141-78-6C₄H₈O₂88.11Extraction Solvent
HexaneHexane110-54-3C₆H₁₄86.18Eluent
Na₂SO₄Sodium Sulfate7757-82-6Na₂SO₄142.04Drying Agent

Experimental Workflow Diagram

G A 1. Reagent Setup - Charge flask with Diphenylamine, Benzyl Alcohol, K₂CO₃, Pd/C, Toluene. B 2. Reaction - Heat to 110-120 °C under N₂. - Stir for 12-24 hours. A->B C 3. Monitoring - Track progress using TLC. B->C D 4. Work-up - Cool to RT. - Dilute with Ethyl Acetate. - Filter through Celite®. C->D E 5. Extraction - Wash filtrate with water and brine. - Dry organic layer (Na₂SO₄). D->E F 6. Concentration - Remove solvent via rotary evaporation. E->F G 7. Purification - Purify crude product via column chromatography. F->G H 8. Characterization - Analyze pure product (NMR, IR, MS). G->H

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diphenylamine (1.69 g, 10.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and 10% Palladium on carbon (10 mol%, 1.06 g). The flask is sealed with septa.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous toluene (40 mL) followed by benzyl alcohol (1.19 g, 11.0 mmol) via syringe.

  • Reaction: Place the flask in a preheated oil bath set to 120 °C. Stir the reaction mixture vigorously. The reaction is typically complete within 12-24 hours.

  • Monitoring: Monitor the consumption of the diphenylamine starting material by Thin Layer Chromatography (TLC) using an eluent system of 10% ethyl acetate in hexane. Visualize spots using a UV lamp (254 nm).

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake thoroughly with additional ethyl acetate (2 x 25 mL).

    • Combine the organic filtrates in a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude this compound is typically an oil or low-melting solid and can be purified by column chromatography[15][16].

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient of ethyl acetate in hexane (starting from 2% and gradually increasing to 10%) is effective.

  • Procedure:

    • Prepare a silica gel slurry in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the column.

    • Elute the column with the hexane/ethyl acetate gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a purified product.

Characterization

The identity and purity of the final product should be confirmed using standard spectroscopic techniques. The expected data for this compound (CAS: 606-87-1) are consistent with its structure[17]. For the closely related and more commonly reported N-benzylaniline, representative NMR data is as follows: ¹H NMR (CDCl₃): δ 7.44-7.22 (m, 7H), 6.76 (t, 1H), 6.68 (d, 2H), 4.38 (s, 2H), 4.06 (s, 1H, NH). ¹³C NMR (CDCl₃): δ 148.2, 139.5, 129.3, 128.6, 127.5, 127.2, 117.6, 112.9, 48.4[18]. Researchers should acquire analogous data for this compound to confirm its synthesis.

Conclusion

The catalytic N-alkylation of diphenylamine with benzyl alcohol via the borrowing hydrogen mechanism is a highly effective and sustainable method for the synthesis of this compound. The palladium-catalyzed protocol detailed herein offers high yields, operational simplicity, and a favorable environmental profile, making it a valuable tool for researchers in both academic and industrial settings. The principles and procedures outlined can be adapted to a wide range of amine and alcohol substrates, underscoring the versatility of this powerful synthetic strategy.

References

Application Notes and Protocols for the Purification of N-benzyl-N-phenylaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of N-benzyl-N-phenylaniline, a tertiary amine, using silica gel column chromatography. It addresses the inherent challenges associated with purifying basic amines on acidic stationary phases, such as peak tailing. The core of this protocol is the use of a mobile phase modified with triethylamine (TEA) to deactivate the silica gel surface, ensuring a symmetric peak shape and efficient separation. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the principles, step-by-step instructions for methodology, and robust troubleshooting advice.

Introduction: The Challenge of Purifying Tertiary Amines

This compound is a tertiary amine used as an intermediate in various organic syntheses. Its purification is often complicated by its basic nature. Standard silica gel, the most common stationary phase in column chromatography, has a slightly acidic surface due to the presence of silanol groups (Si-OH).[1] These acidic sites can interact strongly with basic compounds like tertiary amines through acid-base interactions.[2]

This strong interaction leads to several chromatographic problems:

  • Peak Tailing: The analyte elutes slowly and asymmetrically, resulting in a "tailing" peak. This occurs because the amine molecules engage in multiple retention mechanisms, including the desired partitioning and the undesirable strong adsorption to active silanol sites.[3][4][5]

  • Poor Resolution: Tailing peaks are broader, which significantly decreases the separation efficiency (resolution) between the target compound and closely eluting impurities.

  • Irreversible Adsorption: In some cases, the interaction is so strong that a portion of the product can be permanently lost on the column, leading to reduced yield.[2]

To overcome these challenges, the stationary phase's active sites must be passivated. This is most effectively achieved by adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase.[6][7] The TEA preferentially interacts with the acidic silanol groups, effectively creating a more inert surface for the this compound to traverse, resulting in a sharp, symmetrical elution profile.[6]

Method Development: A Rational Approach

A successful purification begins with a systematic method development process, primarily using Thin Layer Chromatography (TLC) to identify the optimal conditions before committing to a large-scale column.

Physicochemical Properties of this compound

Understanding the properties of the target molecule is critical for designing the purification strategy.

PropertyValue/DescriptionSignificance for Chromatography
Molecular Formula C₁₉H₁₇N---
Molecular Weight 259.35 g/mol ---
Appearance SolidAllows for dry or slurry loading onto the column.
Polarity Moderately polar tertiary amine.[8][9]Dictates the choice of a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate).
Basicity (pKa) The pKa of the conjugate acid is estimated to be around 4-5.The basic nitrogen is the primary cause of interaction with acidic silica gel.[10]
Thin Layer Chromatography (TLC) for Solvent System Optimization

TLC is an indispensable tool for quickly screening mobile phase compositions. The goal is to find a solvent system where the this compound has a Retention Factor (Rf) between 0.2 and 0.4.[11] This Rf value typically translates well to column chromatography, providing good separation without requiring excessively long elution times.

Recommended Starting Solvent Systems for TLC:

  • Hexane / Ethyl Acetate (9:1, 8:2, 7:3 v/v)

  • Dichloromethane / Hexane (1:1 v/v)

  • Toluene / Ethyl Acetate (95:5 v/v)

Crucial Addition: To each of these solvent systems, add 0.5-1% triethylamine (TEA) by volume. This will mimic the conditions in the column and prevent streaking on the TLC plate.[6][12]

Procedure:

  • Prepare small beakers with the different solvent systems, including TEA.

  • Dissolve a small sample of the crude this compound in a suitable solvent like dichloromethane.

  • Spot the crude mixture onto a silica gel TLC plate.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under UV light (254 nm).

  • Select the solvent system that provides the best separation between the product spot (Rf ≈ 0.2-0.4) and any visible impurities.

Detailed Purification Protocol

This protocol assumes a crude sample size of approximately 1-2 grams. Adjust the scale of the column and solvent volumes accordingly.

Materials and Equipment
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Glass chromatography column

  • Hexane (or other non-polar solvent)

  • Ethyl Acetate (or other polar solvent)

  • Triethylamine (TEA)

  • TLC plates, chamber, and UV lamp

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development (Hexane/EtOAc + 1% TEA) Solvent Prepare Eluent (e.g., 90:10 Hexane/EtOAc + 1% TEA) TLC->Solvent Pack Pack Column with Silica Gel Slurry Solvent->Pack Equilibrate Equilibrate Column with Eluent Pack->Equilibrate Load Load Crude Product Equilibrate->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Monitor Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Obtain Pure this compound Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing)

  • Select a column of appropriate size. A good rule of thumb is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.

  • In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Secure the column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Once the silica has settled, add another layer of sand on top to protect the silica bed during sample and solvent addition.[13]

Step 2: Equilibration

  • Prepare the mobile phase (eluent) as determined by your TLC analysis (e.g., 90:10 Hexane/Ethyl Acetate) and add 1% triethylamine (v/v) .

  • Drain the packing solvent (hexane) from the column until it is level with the top layer of sand.

  • Carefully add the prepared eluent. Run 2-3 column volumes of the eluent through the silica gel bed to ensure the entire stationary phase is equilibrated with the TEA-modified mobile phase. This step is critical for deactivating the silica. [7]

Step 3: Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

  • To this solution, add a small amount of silica gel (approx. 1-2 times the weight of the crude product) and evaporate the solvent completely using a rotary evaporator. This creates a dry, free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the column. This "dry loading" method often results in better separation than loading the sample as a liquid.

Step 4: Elution and Fraction Collection

  • Gently add the eluent to the column, ensuring the top surface is not disturbed.

  • Begin eluting the column, maintaining a constant head of solvent. Use gentle air pressure (flash chromatography) for faster and more efficient separation.

  • Start collecting the eluate in fractions of equal volume.

Step 5: Monitoring and Isolation

  • Monitor the collected fractions by TLC. Spot every second or third fraction on a single TLC plate to track the elution of the product.

  • Identify all fractions that contain the pure product (single spot with the correct Rf).

  • Combine the pure fractions into a single round-bottom flask.

  • Remove the solvent and triethylamine using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This guide addresses common problems encountered during the purification of amines.

G Problem Problem Observed Tailing Product is Tailing/ Streaking Problem->Tailing NoElution Product Not Eluting Problem->NoElution PoorSep Poor Separation from Impurity Problem->PoorSep Cause_TEA Cause: Insufficient TEA in Eluent Tailing->Cause_TEA Cause_Overload Cause: Column Overloaded Tailing->Cause_Overload Cause_Polarity_Low Cause: Eluent Polarity Too Low NoElution->Cause_Polarity_Low Cause_Polarity_High Cause: Eluent Polarity Too High PoorSep->Cause_Polarity_High PoorSep->Cause_Overload Solution_TEA Solution: Ensure 0.5-1% TEA is in the mobile phase and column is pre-equilibrated. Cause_TEA->Solution_TEA Solution_Polarity_Inc Solution: Gradually increase polarity of eluent (e.g., from 10% to 15% EtOAc). Cause_Polarity_Low->Solution_Polarity_Inc Solution_Polarity_Dec Solution: Re-run TLC and choose a less polar system (lower Rf). Cause_Polarity_High->Solution_Polarity_Dec Solution_Overload Solution: Use a larger column with more silica gel relative to the sample amount. Cause_Overload->Solution_Overload

Caption: Troubleshooting common issues in amine purification.

Verification of Purity

After purification, the purity of the isolated this compound should be confirmed using one or more analytical techniques:

  • TLC: The purified sample should show a single spot.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities. The NMR data for N-benzylaniline is well-documented.[14]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • LC-MS: Can confirm the molecular weight and provide a quantitative measure of purity.

Conclusion

The successful purification of this compound by silica gel column chromatography is highly dependent on the effective mitigation of its basicity. The inclusion of triethylamine in the mobile phase is a simple yet powerful modification that deactivates the acidic silanol groups of the stationary phase, preventing peak tailing and ensuring high-resolution separation. By following a systematic approach that begins with TLC-based method development and adheres to the detailed protocol provided, researchers can consistently obtain this compound with high purity.

References

Application Note: High-Purity Recovery of N-benzyl-N-phenylaniline via Optimized Recrystallization Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-benzyl-N-phenylaniline is a key intermediate in various synthetic pathways within the pharmaceutical and materials science sectors. Achieving high purity of this compound is critical for ensuring the desired reactivity, yield, and safety profile of downstream products. This application note provides a comprehensive guide to the purification of this compound using recrystallization, a robust and scalable technique. We detail three distinct, field-proven protocols—Single-Solvent, Multi-Solvent (Solvent-Antisolvent), and Hot Filtration for Decolorization—complete with the underlying chemical principles, step-by-step methodologies, and troubleshooting guidance. This document is intended for researchers, chemists, and process development professionals seeking to establish reliable and efficient purification workflows.

Introduction to Recrystallization Science

Recrystallization is a fundamental purification technique for solid organic compounds.[1] The process leverages the principle that the solubility of most solids in a given solvent increases with temperature.[2] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[3] As this solution is allowed to cool, the solubility of the target compound decreases, forcing it to precipitate out of the solution in the form of a highly ordered crystal lattice.[4] Soluble impurities, ideally present in lower concentrations, remain dissolved in the surrounding solution (the "mother liquor") and are subsequently separated by filtration.[5] The efficacy of this technique is contingent upon the careful selection of a solvent system that maximizes the solubility difference of the target compound at high and low temperatures while effectively solvating impurities.

Physicochemical Profile: this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing an effective recrystallization strategy. The compound's non-polar character, dominated by its aromatic rings, dictates its solubility behavior.[6]

PropertyValueSource(s)
CAS Number 103-32-2[7]
Molecular Formula C₁₃H₁₃N[7]
Molecular Weight 183.25 g/mol
Appearance Colorless to pale yellow solid[6]
Melting Point 35-38 °C[7][8]
Boiling Point 306-307 °C[7]
Solubility Insoluble in water; Moderately soluble in organic solvents like ethanol and acetone.[6]

Core Principles of Solvent Selection

The choice of solvent is the most critical parameter in a successful recrystallization. The ideal solvent for this compound should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound should be readily soluble in the boiling solvent.

  • Low Solvating Power at Low Temperatures: The compound should have minimal solubility in the cold solvent to ensure maximum recovery.

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Chemical Inertness: The solvent must not react with this compound.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

Based on the non-polar nature of this compound, the following solvents are recommended for screening.

Solvent SystemSuitability for this compoundRationale
Alcohols (Ethanol, Isopropanol) Excellent (Single-Solvent) Good solubility at boiling temperatures and significantly lower solubility when cold. "Like dissolves like" principle applies.[6]
Ketones (Acetone) Good (As a primary solvent in multi-solvent systems) High solvating power, may require an antisolvent to reduce solubility upon cooling.
Alkanes (Hexane, Heptane) Excellent (As an antisolvent) This compound has very low solubility in non-polar alkanes. Ideal for use as an antisolvent.
Water Excellent (As an antisolvent) The compound is insoluble in water, making it a highly effective and economical antisolvent when used with a miscible organic solvent like ethanol or acetone.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organic solvents are often flammable and should be heated using a steam bath or a heating mantle, never an open flame.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach when a suitable solvent is identified.[9]

Methodology:

  • Solvent Preparation: Place a suitable volume of the chosen solvent (e.g., 95% ethanol) in an Erlenmeyer flask with a few boiling chips and bring it to a gentle boil on a hot plate.[10]

  • Dissolution: Place the crude this compound in a separate, larger Erlenmeyer flask. Add the hot solvent portion-wise to the crude solid while swirling and heating. Continue adding the minimum amount of boiling solvent until the solid is completely dissolved.

  • Hot Filtration (If Necessary): If insoluble impurities are present, proceed to Protocol 3.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[11]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, transfer the crystals to a watch glass and let them air-dry or place them in a vacuum oven at a temperature well below the compound's melting point.

G cluster_prep Preparation cluster_main Main Process cluster_iso Isolation A Place crude solid in flask C Add minimum boiling solvent to dissolve solid A->C B Heat solvent to boiling B->C D Cool slowly to room temperature C->D Slow cooling E Cool in ice bath D->E F Collect crystals via vacuum filtration E->F G Wash with ice-cold solvent F->G H Dry purified crystals G->H

Caption: Workflow for Single-Solvent Recrystallization.

Protocol 2: Multi-Solvent Recrystallization (Solvent-Antisolvent)

This method is ideal when no single solvent has the desired solubility profile. It involves dissolving the compound in a "good" solvent and inducing precipitation by adding a miscible "poor" solvent (antisolvent).[13][14]

Methodology:

  • Dissolution: Dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethanol or acetone) in an Erlenmeyer flask.

  • Antisolvent Addition: While the solution is still hot, add the "antisolvent" (e.g., water or hexane) dropwise with constant swirling. Continue adding until you observe persistent cloudiness (turbidity), which indicates the point of saturation.[3]

  • Clarification: Add one or two drops of the hot "good" solvent back into the mixture until the solution becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1 to collect, wash, and dry the purified crystals.

G cluster_prep Preparation cluster_main Inducing Precipitation cluster_iso Isolation A Dissolve crude solid in minimum hot 'good' solvent B Add antisolvent dropwise until cloudy A->B C Add drop of 'good' solvent to clarify B->C D Cool slowly to room temperature C->D Slow cooling E Cool in ice bath D->E F Collect, wash, and dry crystals E->F

Caption: Workflow for Solvent-Antisolvent Recrystallization.

Protocol 3: Hot Filtration for Decolorization and Removal of Insoluble Impurities

This procedure should be integrated into Protocol 1 or 2 if the initial solution is colored or contains solid, insoluble contaminants.[12]

Methodology:

  • Initial Dissolution: Dissolve the crude solid in a slight excess of the hot recrystallization solvent in an Erlenmeyer flask.

  • Decolorization (If Needed): Remove the flask from the heat source. Add a very small amount (a spatula tip) of activated charcoal to the solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[3]

  • Heating: Add a few boiling chips and gently reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Apparatus Setup: Prepare for gravity filtration by placing a stemless funnel with fluted filter paper into a clean Erlenmeyer flask. Pre-heat the entire apparatus by pouring some boiling solvent through the funnel. This prevents premature crystallization in the funnel stem.[10]

  • Filtration: Discard the pre-heating solvent. Quickly pour the hot mixture containing the charcoal and impurities through the fluted filter paper.

  • Rinsing: Rinse the original flask with a small amount of fresh, hot solvent and pour it through the filter paper to recover any remaining product.

  • Proceed to Crystallization: The clear, purified filtrate is now ready for the cooling steps as described in Protocol 1 or 2.

G cluster_prep Preparation cluster_filter Filtration A Dissolve crude solid in hot solvent B Add activated charcoal (if needed) A->B C Boil solution briefly B->C E Pour hot solution through fluted filter paper C->E D Pre-heat stemless funnel and flask D->E F Collect clear filtrate E->F G Proceed with Protocol 1 or 2 F->G To Cooling & Isolation

Caption: Workflow for Hot Filtration and Decolorization.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Oiling Out The solution is supersaturated above the compound's melting point; cooling is too rapid.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent. Allow the solution to cool much more slowly.
No Crystal Formation Solution is not sufficiently saturated (too much solvent used); nucleation is inhibited.1. Scratch the inner wall of the flask with a glass rod at the solution's surface to create nucleation sites. 2. Add a "seed crystal" of pure this compound. 3. If too much solvent was added, gently boil off some of the solvent and attempt to cool again.
Poor Crystal Recovery Too much solvent was used; the compound is significantly soluble in the cold solvent.Evaporate some of the solvent from the mother liquor and re-cool to obtain a second crop of crystals (note: this crop may be less pure).[1] Ensure the solution is thoroughly cooled in an ice bath before filtration.
Crystals Form in Funnel The filtration apparatus cooled down, causing premature crystallization.Ensure the funnel and receiving flask are adequately pre-heated with boiling solvent before and during the hot filtration process. Use a stemless funnel.[10]

References

Application Notes & Protocols: N-benzyl-N-phenylaniline as a Modulating Ligand in Palladium-Catalyzed C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of N-benzyl-N-phenylaniline as a ligand in palladium-catalyzed cross-coupling reactions, with a specific focus on C-N bond formation (Buchwald-Hartwig amination). While not a conventional phosphine-type ligand, the steric and electronic properties of this compound can influence the reactivity and selectivity of palladium catalysts. These notes elucidate the rationale behind its use, offer detailed protocols for its application, and provide insights into the underlying catalytic cycle.

Introduction: The Role of Ancillary Ligands in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. The efficacy of these reactions is profoundly dependent on the nature of the ligands coordinated to the palladium center. Ligands modulate the metal's electronic properties, steric environment, and stability, thereby controlling the catalytic activity and selectivity.

While phosphine-based ligands have been extensively studied and utilized, there is growing interest in the use of nitrogen-based ligands. This compound, a bulky tertiary amine, can be envisioned as a potential L-type ligand that coordinates to the palladium center through its lone pair of electrons on the nitrogen atom. Its steric bulk can promote reductive elimination, the final step in many cross-coupling reactions, and influence the regioselectivity of the catalytic process.

Rationale for Employing this compound as a Ligand

The utility of this compound as a ligand in palladium catalysis can be attributed to several key features:

  • Steric Hindrance: The three phenyl rings of this compound create a sterically demanding environment around the palladium center. This can facilitate the reductive elimination of the desired product from the palladium complex, which is often the rate-limiting step in C-N cross-coupling reactions involving diarylamines.[1]

  • Electron-Donating Properties: The nitrogen atom in this compound is electron-rich and can donate electron density to the palladium center. This can enhance the rate of oxidative addition of the aryl halide to the Pd(0) species, the initial step in the catalytic cycle.

  • Stability: Compared to some phosphine ligands, this compound is air- and moisture-stable, simplifying handling and reaction setup.

It is important to note that this compound may act as a ligand in concert with other more traditional ligands, such as phosphines, or be used in specific contexts where its unique properties are advantageous.

Application in C-N Cross-Coupling: Synthesis of Triarylamines

A prime application for a palladium/N-benzyl-N-phenylaniline catalytic system is the synthesis of triarylamines via the coupling of a diarylamine with an aryl halide. Triarylamines are important structural motifs in organic electronic materials and pharmaceuticals.[2][3]

General Reaction Scheme
  • Ar1, Ar2, Ar3: Aryl groups

  • X: Halide (e.g., Br, I) or triflate

  • Pd catalyst: A palladium(0) or palladium(II) precursor

  • Ligand: this compound (in conjunction with a phosphine ligand)

  • Base: A non-nucleophilic base (e.g., NaOtBu, K3PO4)

Experimental Protocols

Synthesis of a Palladium Pre-catalyst Complex (Illustrative)

While this compound can be added directly to the reaction mixture, the preparation of a defined pre-catalyst complex can offer better reproducibility.

Protocol: Synthesis of bis(this compound)palladium(II) dichloride

  • Materials:

    • Palladium(II) chloride (PdCl₂)

    • This compound

    • Acetonitrile (anhydrous)

    • Schlenk flask and standard inert atmosphere glassware

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂ (1 mmol) and anhydrous acetonitrile (20 mL).

    • Stir the suspension at room temperature.

    • In a separate flask, dissolve this compound (2.2 mmol) in anhydrous acetonitrile (10 mL).

    • Add the this compound solution dropwise to the PdCl₂ suspension.

    • Stir the reaction mixture at room temperature for 12 hours.

    • The color of the suspension will change, indicating complex formation.

    • Remove the solvent under reduced pressure.

    • Wash the resulting solid with cold diethyl ether (2 x 10 mL) to remove any unreacted ligand.

    • Dry the solid product under vacuum to yield the desired complex.

    Characterization of the complex would typically involve NMR spectroscopy, IR spectroscopy, and elemental analysis.

Protocol for a Catalytic C-N Cross-Coupling Reaction

This protocol describes the synthesis of triphenylamine from diphenylamine and iodobenzene, using a Pd(OAc)₂ precursor with this compound and a phosphine ligand.

  • Materials:

    • Palladium(II) acetate (Pd(OAc)₂)

    • This compound

    • A suitable phosphine ligand (e.g., Xantphos)

    • Diphenylamine

    • Iodobenzene

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (anhydrous)

    • Schlenk tube or similar reaction vessel

  • Procedure:

    • To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (0.024 mmol, 2.4 mol%), and this compound (0.04 mmol, 4 mol%).

    • Add diphenylamine (1.0 mmol), iodobenzene (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

    • Add anhydrous toluene (5 mL).

    • Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain triphenylamine.

Mechanistic Considerations and Visualization

The proposed catalytic cycle for the palladium-catalyzed C-N cross-coupling reaction is illustrated below. This compound is depicted as a ligand 'L' that modulates the properties of the palladium center.

Proposed Catalytic Cycle

G cluster_0 Catalytic Cycle A Pd(0)L'n Active Catalyst B Oxidative Addition (Ar-Pd(II)(X)L'n) A->B Ar-X C Ligand Exchange (Ar-Pd(II)(Nuc)L'n) B->C H-Nuc -HX D Reductive Elimination (Product Formation) C->D D->A Ar-Nuc Product Coupled Product ArX Aryl Halide HNuc Amine Nucleophile Base Base

Caption: Proposed catalytic cycle for C-N cross-coupling.

Explanation of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Ligand Exchange/Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group on the palladium center couple, leading to the formation of the C-N bond and the desired product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric bulk of a ligand like this compound is thought to promote this final, often rate-determining, step.[1]

Data Presentation and Expected Outcomes

The performance of the this compound-modulated catalytic system can be evaluated by varying reaction parameters and substrates.

EntryAryl HalideDiaryl AmineBaseYield (%)
1IodobenzeneDiphenylamineNaOtBuHigh
2BromobenzeneDiphenylamineNaOtBuModerate-High
34-IodotolueneDiphenylamineK₃PO₄High
41-Iodo-4-methoxybenzeneCarbazoleCs₂CO₃Moderate

Note: The yields presented are illustrative and would need to be determined experimentally.

Troubleshooting and Safety Considerations

  • Low Yields: If low yields are observed, consider increasing the catalyst loading, reaction temperature, or reaction time. The choice of base and solvent can also significantly impact the reaction outcome.

  • Catalyst Decomposition: Palladium catalysts can be sensitive to air and moisture. Ensure all reactions are set up under an inert atmosphere with anhydrous solvents.

  • Safety: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Sodium tert-butoxide is a strong base and is corrosive; handle with care.

Conclusion

This compound presents an interesting, albeit unconventional, choice as a ligand in palladium-catalyzed cross-coupling reactions. Its steric and electronic properties have the potential to modulate the catalytic activity and provide a viable alternative or supplement to traditional phosphine ligands in specific applications, such as the synthesis of bulky triarylamines. The protocols and mechanistic insights provided in these notes serve as a foundation for further exploration and optimization of this and related catalytic systems.

References

The Versatile Precursor: N-benzyl-N-phenylaniline in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note APN-001

Abstract

This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of the synthetic utility of N-benzyl-N-phenylaniline as a key precursor for a variety of pharmaceutically relevant heterocyclic compounds. We delve into the strategic application of this versatile starting material in the synthesis of acridines, carbazoles, phenothiazines, and indoles. This document outlines detailed, field-proven protocols, discusses the causality behind experimental choices, and presents mechanistic insights to empower the rational design of novel molecular entities.

Introduction: The Strategic Importance of this compound

This compound, a tertiary amine possessing two distinct aromatic moieties and a reactive benzylic group, serves as a powerful and flexible starting material in heterocyclic chemistry. The inherent structural features of this molecule—specifically the nucleophilicity of the aniline nitrogen, the potential for electrophilic substitution on the phenyl rings, and the ability of the benzyl group to act as a leaving group or participate in cyclization—render it an ideal precursor for constructing complex polycyclic systems. These resulting heterocyclic frameworks, including acridines, carbazoles, phenothiazines, and indoles, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.

This application note will explore four key classes of heterocyclic compounds that can be efficiently synthesized from this compound and its derivatives, providing detailed experimental protocols and the underlying chemical principles.

Synthesis of Acridines via Bernthsen-type Reaction

The acridine scaffold is a core component of various dyes and compounds with antibacterial, antimalarial, and anticancer properties. The Bernthsen acridine synthesis, a classic method, involves the acid-catalyzed condensation of a diarylamine with a carboxylic acid.[1][2] While traditionally performed with diphenylamine, this compound can be employed to generate N-benzylacridinium salts, which can be subsequently de-benzylated.

Mechanistic Rationale

The reaction is catalyzed by a Lewis acid, such as zinc chloride, or a Brønsted acid like p-toluenesulfonic acid (p-TSA), at elevated temperatures.[3][4] The acid activates the carboxylic acid, forming a reactive acylium ion intermediate. This electrophile then attacks an electron-rich ortho-position of one of the phenyl rings of this compound. Subsequent intramolecular cyclization through the elimination of water leads to the formation of the acridine ring system. The benzyl group remains on the nitrogen, yielding a 10-benzylacridinium salt.

Diagram 1: Proposed Mechanism for Bernthsen Acridine Synthesis

Bernthsen Acridine Synthesis NBPA This compound Intermediate1 Electrophilic Attack NBPA->Intermediate1 RCOOH R-COOH + Lewis Acid (ZnCl2) Acylium Acylium Ion (R-C+=O) RCOOH->Acylium Activation Acylium->Intermediate1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (-H2O) Acridinium 10-Benzyl-9-R-acridinium Salt Intermediate2->Acridinium Aromatization

Caption: Bernthsen synthesis of acridines from this compound.

Experimental Protocol: Synthesis of 10-benzyl-9-phenylacridinium chloride

This protocol is adapted from the classical Bernthsen synthesis, optimized for this compound.[3]

Materials:

  • This compound (1.0 eq)

  • Benzoic acid (1.1 eq)

  • Anhydrous zinc chloride (ZnCl₂) (2.0 eq)

  • Reaction vessel suitable for high temperatures (e.g., round-bottom flask with reflux condenser)

  • Heating mantle or oil bath

  • TLC plates (silica gel)

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • In a clean, dry reaction vessel, thoroughly mix this compound, benzoic acid, and anhydrous zinc chloride.

  • Heat the reaction mixture to 200-220 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain the temperature and stir the molten mixture for 4-6 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane mixture).

  • After completion, allow the reaction mixture to cool to approximately 100 °C.

  • Cautiously add a dilute solution of hydrochloric acid to the warm mixture to dissolve the zinc chloride complex and precipitate the crude product.

  • Filter the resulting solid and wash thoroughly with water to remove any remaining acid and salts.

  • The crude 10-benzyl-9-phenylacridinium chloride can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Expected Outcome:

The protocol should yield the target acridinium salt as a crystalline solid. The benzyl group can be subsequently removed if the 9-phenylacridine is the desired final product, typically through catalytic hydrogenation or other de-benzylation methods.

Carbazole Synthesis via Dehydrogenative Cyclization

Carbazole derivatives are renowned for their photophysical properties, making them valuable in materials science for applications such as OLEDs. They also exhibit a range of biological activities. The synthesis of carbazoles from diarylamines can be achieved through oxidative C-H amination or dehydrogenative cyclization reactions.

Mechanistic Considerations

Photocatalytic or transition-metal-catalyzed methods can be employed to facilitate the intramolecular C-C bond formation between the two phenyl rings of this compound. This process likely involves the generation of a radical cation intermediate, followed by intramolecular cyclization and subsequent aromatization to form the carbazole core. The benzyl group may be retained on the nitrogen or cleaved under the reaction conditions, depending on the specific methodology used.

Diagram 2: General Workflow for Carbazole Synthesis

Carbazole Synthesis Workflow Start This compound Reaction Photocatalyst / Transition Metal Catalyst + Oxidant Start->Reaction Intermediate Radical Cation Intermediate Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product N-benzylcarbazole Cyclization->Product

Caption: Photocatalytic dehydrogenative cyclization to form carbazoles.

Experimental Protocol: Photocatalytic Synthesis of 9-benzyl-9H-carbazole

This protocol is a conceptual adaptation of modern dehydrogenative coupling reactions for carbazole synthesis.

Materials:

  • This compound (1.0 eq)

  • Photocatalyst (e.g., a carbazole-based photocatalyst or an iridium complex) (1-5 mol%)[5]

  • Oxidant (e.g., molecular oxygen or a mild chemical oxidant)

  • Degassed solvent (e.g., acetonitrile or dichloromethane)

  • Visible light source (e.g., blue LEDs)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add this compound and the photocatalyst.

  • Add the degassed solvent under an inert atmosphere.

  • Introduce the oxidant (if not using atmospheric oxygen).

  • Irradiate the reaction mixture with the visible light source at room temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 9-benzyl-9H-carbazole.

Synthesis of Phenothiazines by Reaction with Sulfur

Phenothiazines are a class of heterocyclic compounds with significant applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. The classical synthesis involves the reaction of diphenylamine with sulfur at high temperatures, often in the presence of a catalyst like iodine or aluminum chloride.[6][7][8] It is anticipated that this compound will react similarly to yield N-benzylphenothiazine.

Mechanistic Insights

The reaction proceeds through a series of complex steps involving the formation of sulfur radicals and electrophilic substitution onto the aromatic rings of the diarylamine. The process culminates in the formation of the central thiazine ring through C-S and C-N bond formation, with the elimination of hydrogen sulfide.

Diagram 3: Phenothiazine Synthesis from this compound

Phenothiazine Synthesis Reactants This compound + Sulfur (S8) + Catalyst (I2 or AlCl3) Reaction Heating (140-180°C) Reactants->Reaction Product 10-Benzylphenothiazine + H2S Reaction->Product

Caption: Synthesis of 10-benzylphenothiazine.

Experimental Protocol: Synthesis of 10-benzylphenothiazine

This protocol is adapted from established procedures for the synthesis of phenothiazine from diphenylamine.[6]

Materials:

  • This compound (1.0 eq)

  • Sulfur powder (2.2 eq)

  • Anhydrous aluminum chloride (as catalyst, 0.2 eq) or Iodine (catalytic amount)

  • Reaction vessel with a setup to trap evolved hydrogen sulfide

  • Heating mantle or oil bath

  • Purification solvents (e.g., ethanol)

Procedure:

  • In a fume hood, combine this compound, sulfur powder, and the catalyst in a reaction vessel.

  • Heat the mixture to 140-160 °C. The reaction will commence with the evolution of hydrogen sulfide gas, which should be appropriately trapped.

  • Maintain the temperature until the evolution of gas ceases (typically 1-2 hours).

  • Allow the reaction mixture to cool and solidify.

  • Grind the solid crude product and purify it by recrystallization from a suitable solvent like ethanol to obtain 10-benzylphenothiazine.

Synthesis of Indoles via Bischler-Möhlau Analogue Reaction

The indole nucleus is one of the most important heterocyclic scaffolds in drug discovery. While the classical Bischler-Möhlau synthesis involves the reaction of an α-halo ketone with an excess of an aniline,[9][10][11] a related approach can be envisioned for the synthesis of N-benzyl indoles starting from an appropriately substituted N-benzylaniline. A more direct and modern approach involves the palladium-catalyzed coupling of an N-benzyl-2-haloaniline with a terminal alkyne, followed by in-situ cyclization.

Mechanistic Overview

In the palladium-catalyzed approach, a Sonogashira coupling between the N-benzyl-2-haloaniline and a terminal alkyne first occurs to form an N-benzyl-2-alkynyl-aniline intermediate. This intermediate then undergoes an intramolecular cyclization, catalyzed by the palladium complex, to form the indole ring.

Diagram 4: Palladium-Catalyzed Indole Synthesis

Indole Synthesis Reactants N-benzyl-2-bromoaniline + Phenylacetylene Intermediate N-benzyl-2-(phenylethynyl)aniline Reactants->Intermediate Sonogashira Coupling Catalyst Pd(PPh3)2Cl2, CuI, Et3N Catalyst->Intermediate Product 1-Benzyl-2-phenylindole Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of 1-benzyl-2-phenylindole.

Experimental Protocol: Synthesis of 1-benzyl-2-phenylindole

Materials:

  • N-benzyl-2-bromoaniline (1.0 eq)

  • Phenylacetylene (2.0 eq)

  • Pd(PPh₃)₂Cl₂ (3-5 mol%)

  • Copper(I) iodide (CuI) (7-10 mol%)

  • Triethylamine (Et₃N) (2.5-3.0 eq)

  • Anhydrous DMF

  • Sealed tube or Schlenk flask

Procedure:

  • To a sealed tube under an inert atmosphere, add N-benzyl-2-bromoaniline, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous DMF, followed by triethylamine and phenylacetylene.

  • Seal the tube and stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-benzyl-2-phenylindole.

Data Summary

Heterocyclic CoreSynthetic MethodKey ReagentsTypical ConditionsProduct Type
Acridine Bernthsen SynthesisCarboxylic acid, ZnCl₂200-220 °C, 4-6 h10-Benzylacridinium salt
Carbazole Dehydrogenative CyclizationPhotocatalyst, OxidantVisible light, rt9-Benzylcarbazole
Phenothiazine Sulfur FusionSulfur, I₂ or AlCl₃140-160 °C, 1-2 h10-Benzylphenothiazine
Indole Pd-catalyzed CyclizationTerminal alkyne, Pd/Cu catalystrt, 12 h1-Benzyl-2-arylindole

Conclusion

This compound has been demonstrated to be a highly valuable and versatile precursor for the synthesis of a diverse range of medicinally important heterocyclic compounds. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to explore the synthesis of novel acridines, carbazoles, phenothiazines, and indoles. The adaptability of this compound to various reaction conditions, including classical high-temperature condensations and modern catalytic methods, underscores its significance in synthetic and medicinal chemistry.

References

The Versatile Role of N-benzyl-N-phenylaniline in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Classic Scaffolding

N-benzyl-N-phenylaniline, a tertiary amine with a robust aromatic framework, has long been a staple in organic synthesis. However, its utility extends far beyond that of a mere synthetic intermediate. In the realm of materials science, its unique electronic and structural characteristics make it a compelling building block for a new generation of functional materials. The strategic combination of a phenyl and a benzyl group on a nitrogen atom provides a sterically hindered, electronically rich core. This structure is pivotal in influencing the morphology and charge-transport properties of polymers, preventing detrimental crystallization in thin films, and enabling strong interfacial interactions. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed protocols to facilitate its adoption in research and development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the fundamental properties of this compound is crucial for its effective and safe application.

PropertyValueReference
Molecular Formula C₁₉H₁₇N
Molecular Weight 259.35 g/mol
CAS Number 606-87-1
Appearance Solid[1]
Melting Point 37-38 °C[1]

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Application I: Monomer for Plasma-Polymerized Thin Films

Plasma polymerization is a solvent-free technique that utilizes the energy of a plasma to polymerize monomer vapors, resulting in the deposition of highly cross-linked and pinhole-free thin films. This compound is a suitable monomer for this process, yielding thermally stable and transparent films with interesting optical properties.[2]

Causality of Experimental Choices:

The use of a glow discharge plasma provides the necessary energy to fragment the this compound monomer into reactive species. These species then recombine on the substrate surface to form a highly cross-linked polymer network. The alternating current (AC) plasma ensures a more uniform and controlled deposition process. The thickness of the film is a critical parameter as it influences the degree of conjugation and, consequently, the optical band gap of the material.[2]

Experimental Protocol: Plasma Polymerization of this compound

Objective: To deposit a thin film of plasma-polymerized this compound (PPNBA) on a glass substrate.

Materials:

  • This compound (monomer)

  • Glass substrates (e.g., microscope slides)

  • Acetone

  • Deionized water

Equipment:

  • Parallel plate capacitively coupled glow discharge plasma reactor

  • AC power supply (50 Hz)

  • Vacuum pump

  • Thickness monitor (e.g., quartz crystal microbalance)

  • Ultrasonic bath

Procedure:

  • Substrate Preparation:

    • Clean the glass substrates by sonicating in acetone for 15 minutes, followed by rinsing with deionized water.

    • Dry the substrates in an oven at 100 °C for 30 minutes.

  • Reactor Setup:

    • Place the cleaned substrates on the lower electrode of the plasma reactor.

    • Load a small amount of this compound into the monomer reservoir.

    • Evacuate the reactor chamber to a base pressure of approximately 10⁻³ Torr.

  • Polymerization:

    • Introduce the this compound vapor into the chamber, allowing the pressure to stabilize at a working pressure of ~0.1 Torr.

    • Apply an AC voltage to the electrodes to initiate the glow discharge plasma.

    • Monitor the film thickness in real-time using the thickness monitor.

    • Continue the deposition until the desired film thickness is achieved.

  • Film Characterization:

    • Turn off the AC power and allow the reactor to cool down.

    • Vent the chamber and remove the coated substrates.

    • Characterize the PPNBA films using techniques such as UV-Vis spectroscopy (for optical properties), X-ray diffraction (for structural analysis), and scanning electron microscopy (for surface morphology).[2]

Workflow Diagram: Plasma Polymerization

G cluster_prep Preparation cluster_process Plasma Polymerization cluster_analysis Characterization Clean_Substrate Clean Glass Substrate (Acetone, DI Water) Load_Monomer Load this compound Evacuate Evacuate Chamber (~10⁻³ Torr) Load_Monomer->Evacuate Place in Reactor Introduce_Vapor Introduce Monomer Vapor (~0.1 Torr) Evacuate->Introduce_Vapor Initiate_Plasma Initiate AC Plasma Introduce_Vapor->Initiate_Plasma Deposit_Film Deposit Thin Film Initiate_Plasma->Deposit_Film Characterize Characterize Film (UV-Vis, XRD, SEM) Deposit_Film->Characterize Remove from Reactor

Caption: Workflow for the deposition of PPNBA thin films.

Application II: A Promising Precursor for Hole-Transporting Materials

The triphenylamine core is a well-established motif in the design of hole-transporting materials (HTMs) for organic electronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).[3][4][5][6] this compound shares this core structure and can be considered a foundational building block for more complex, high-performance HTMs. Its derivatives can be synthesized to tune the highest occupied molecular orbital (HOMO) energy level for efficient hole injection and transport.

Rationale for Application:

The nitrogen atom in this compound possesses a lone pair of electrons that can be easily oxidized, a key requirement for hole transport. The aromatic rings provide a pathway for charge delocalization, facilitating the movement of holes through the material. The non-planar structure imparted by the benzyl group can help to prevent crystallization in thin films, leading to more stable and uniform device performance. By functionalizing the phenyl or benzyl rings, the electronic properties and solubility of the resulting HTM can be precisely controlled.[4]

Hypothetical Protocol: Synthesis of a this compound-based Hole-Transporting Material

Objective: To synthesize a derivative of this compound suitable for use as an HTM. This protocol describes a representative Suzuki cross-coupling reaction to append a methoxy-substituted phenyl group, a common strategy to raise the HOMO level.

Materials:

  • N-benzyl-N-(4-bromophenyl)aniline (can be synthesized from N-benzylaniline)

  • 4-methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine N-benzyl-N-(4-bromophenyl)aniline (1 eq.), 4-methoxyphenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

    • Add a 2M aqueous solution of potassium carbonate (2 eq.).

    • Add a 3:1 mixture of toluene and ethanol as the solvent.

  • Reaction:

    • De-gas the mixture by bubbling with nitrogen or argon for 15 minutes.

    • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-N-(4'-methoxy-[1,1'-biphenyl]-4-yl)aniline.

Conceptual Pathway: From Monomer to Device

G Monomer This compound (Core Structure) Functionalization Chemical Functionalization (e.g., Suzuki Coupling) Monomer->Functionalization Precursor HTM Hole-Transporting Material (HTM) Functionalization->HTM Synthesis Device Device Fabrication (PSC or OLED) HTM->Device Deposition

Caption: Conceptual pathway for utilizing this compound in electronic devices.

Application III: A Potential Corrosion Inhibitor for Mild Steel

Organic compounds containing heteroatoms like nitrogen and π-electrons from aromatic rings are often effective corrosion inhibitors for metals in acidic media.[7][8][9] this compound possesses these features, making it a promising candidate for protecting mild steel from corrosion. The mechanism of inhibition likely involves the adsorption of the molecule onto the metal surface, forming a protective barrier.

Mechanism of Action:

The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic rings in this compound can interact with the vacant d-orbitals of iron atoms on the steel surface, leading to chemisorption. Additionally, in an acidic medium, the nitrogen atom can be protonated, leading to electrostatic interactions (physisorption) with the negatively charged steel surface. This combined adsorption creates a barrier that impedes the corrosive attack of the acidic solution.[7]

Protocol: Evaluation of Corrosion Inhibition Efficiency

Objective: To determine the corrosion inhibition efficiency of this compound for mild steel in a 1 M HCl solution using the weight loss method.

Materials:

  • Mild steel coupons of known dimensions

  • This compound

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Acetone

  • Abrasive paper (various grits)

Equipment:

  • Analytical balance

  • Water bath

  • Beakers

  • Volumetric flasks

Procedure:

  • Coupon Preparation:

    • Mechanically polish the mild steel coupons with abrasive paper of increasing grit size.

    • Degrease the coupons by washing with acetone, followed by rinsing with deionized water.

    • Dry the coupons and weigh them accurately.

  • Inhibitor Solution Preparation:

    • Prepare a 1 M HCl solution by diluting concentrated HCl with deionized water.

    • Prepare a series of 1 M HCl solutions containing different concentrations of this compound (e.g., 100, 200, 500, 1000 ppm).

  • Immersion Test:

    • Immerse the pre-weighed coupons in the blank (1 M HCl) and inhibitor-containing solutions.

    • Maintain a constant temperature (e.g., 25 °C) using a water bath for a specified immersion period (e.g., 6 hours).

  • Analysis:

    • After the immersion period, remove the coupons from the solutions.

    • Clean the coupons by immersing them in a cleaning solution (e.g., 20% NaOH containing 20 g/L zinc dust) to remove corrosion products.

    • Rinse the coupons with deionized water and acetone, dry them, and reweigh them.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × W) / (A × T × D) where W is the weight loss in mg, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Conclusion: A Building Block with a Bright Future

This compound, while a compound with a long history, is proving to be a molecule of significant contemporary interest in materials science. Its inherent electronic and structural properties make it a versatile platform for the development of advanced materials. From the direct application as a monomer in plasma polymerization to its role as a precursor for sophisticated hole-transporting materials and its potential as a corrosion inhibitor, this compound offers a wealth of opportunities for innovation. The protocols and insights provided in this guide are intended to serve as a foundation for researchers and scientists to explore and unlock the full potential of this remarkable molecule in creating the next generation of high-performance materials.

References

experimental protocol for N-alkylation using N-benzyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Alkylation of N-benzyl-N-phenylaniline

Abstract

The synthesis of tertiary amines via N-alkylation of secondary amines is a cornerstone transformation in organic chemistry, pivotal for the development of pharmaceuticals, functional materials, and agrochemicals. This document provides a comprehensive guide to the N-alkylation of this compound, a sterically hindered secondary diarylamine. We present a detailed, field-proven protocol employing Phase Transfer Catalysis (PTC), a robust and efficient method that enhances reactivity and facilitates the use of simple inorganic bases. This guide explains the underlying chemical principles, offers a step-by-step experimental procedure, details characterization techniques, and emphasizes critical safety considerations for handling alkylating agents.

Introduction and Scientific Principles

This compound serves as a valuable scaffold for synthesizing more complex tertiary amines. The direct alkylation of its nitrogen atom, however, can be challenging due to the steric bulk of the benzyl and phenyl groups, which can impede the approach of an alkylating agent. Furthermore, the nitrogen's lone pair is delocalized into both aromatic rings, reducing its nucleophilicity compared to aliphatic amines.

To overcome these challenges, this protocol employs Phase Transfer Catalysis (PTC). PTC is a powerful technique for reactions where reactants are located in different, immiscible phases (e.g., a solid inorganic base and an organic solution of the substrate).[1][2] The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the reactive anion (in this case, the deprotonated amine or, more commonly, a hydroxide or carbonate anion from the base) into the organic phase where the electrophile resides.[2][3] This approach avoids the need for strong, soluble, and often expensive organic bases while promoting clean and efficient conversion under relatively mild conditions.[1]

The core reaction proceeds via a classical SN2 mechanism.[4] An inorganic base, such as potassium carbonate, generates a small equilibrium concentration of the highly nucleophilic amide anion, or it neutralizes the hydrohalic acid produced during the reaction, preventing the protonation and deactivation of the starting amine.[4] The phase-transfer catalyst shuttles this basic equivalent to the organic phase, where the this compound reacts with the alkyl halide to form the desired tertiary amine product.

Visualizing the Reaction and Workflow

To clarify the underlying processes, the following diagrams illustrate the reaction mechanism and the experimental workflow.

SN2_Mechanism cluster_0 Organic Phase cluster_1 Aqueous/Solid Phase Amine R₂NH (this compound) Product R₂NR' (Tertiary Amine) Amine->Product + R'-X AlkylHalide R'-X (Alkyl Halide) Catalyst_Anion Q⁺X⁻ Product->Catalyst_Anion + HX Base M⁺OH⁻ (Inorganic Base) Catalyst_Anion->Base Catalyst_Base Q⁺OH⁻ Catalyst_Base->Amine Deprotonates or Neutralizes Acid Base->Catalyst_Base Salt M⁺X⁻

Caption: Generalized SN2 N-alkylation mechanism facilitated by a Phase Transfer Catalyst (Q⁺).

Experimental_Workflow Setup 1. Reaction Setup - Combine Amine, Base, PTC, Solvent - Establish Inert Atmosphere (N₂) Addition 2. Add Alkylating Agent - Dropwise addition at Room Temp. Setup->Addition Reaction 3. Reaction - Heat to Reflux (e.g., 80-110°C) - Monitor by TLC/GC-MS Addition->Reaction Workup 4. Work-up - Cool reaction mixture - Filter solids - Wash organic phase (H₂O, Brine) Reaction->Workup Purification 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Flash Column Chromatography Workup->Purification Characterization 6. Characterization - NMR, MS, IR - Assess Purity & Yield Purification->Characterization

Caption: Step-by-step experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol details a general procedure for the N-alkylation of this compound with an alkyl bromide. The reaction can be adapted for other primary alkyl halides.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
This compound≥98%Sigma-Aldrich, Combi-Blocks
Alkyl Bromide (e.g., 1-Bromobutane)Reagent grade, ≥98%Sigma-Aldrich, Acros Organics
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedFisher Scientific, Sigma-Aldrich
Tetrabutylammonium Bromide (TBAB)≥98%Sigma-Aldrich
Acetonitrile (CH₃CN)Anhydrous, 99.8%Sigma-Aldrich
Diethyl Ether (Et₂O)AnhydrousFisher Scientific
Saturated Sodium Bicarbonate (aq.)-Prepared in-house
Brine (Saturated NaCl aq.)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent gradeFisher Scientific
Silica Gel230-400 meshSorbent Technologies
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Septa and needles for reagent addition

  • Glass funnel and filter paper or Büchner funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 3.89 mmol, 1.0 equiv.).

    • Add anhydrous potassium carbonate (1.61 g, 11.67 mmol, 3.0 equiv.) and tetrabutylammonium bromide (TBAB) (0.125 g, 0.389 mmol, 0.1 equiv.).

    • Add anhydrous acetonitrile (20 mL) to the flask.

    • Flush the flask with nitrogen or argon gas for 5 minutes and maintain a positive pressure of inert gas (e.g., via a balloon) throughout the reaction.[4]

  • Addition of Alkylating Agent:

    • With vigorous stirring at room temperature, slowly add the alkyl bromide (e.g., 1-bromobutane, 0.64 g, 0.50 mL, 4.67 mmol, 1.2 equiv.) to the reaction mixture using a syringe over 5 minutes.[5]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle.

    • Maintain the reflux and vigorous stirring for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction, diluting it with ethyl acetate, and filtering it through a small plug of silica.

    • Use a mobile phase such as 5% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine. The reaction is complete when the starting material spot is no longer visible by TLC.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the inorganic salts (K₂CO₃ and KBr) by vacuum filtration, washing the solids with a small amount of diethyl ether (2 x 10 mL).

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL) to remove residual TBAB and salts.[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[4]

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing to 2-5% ethyl acetate in hexanes, is typically effective for separating the non-polar product from any remaining starting material or impurities.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-alkylated this compound.

Characterization and Data Analysis

The identity and purity of the synthesized tertiary amine must be confirmed through spectroscopic methods.

  • ¹H and ¹³C NMR Spectroscopy: This is the primary method for structural confirmation. The ¹H NMR spectrum should show the disappearance of the N-H proton from the starting material and the appearance of new signals corresponding to the added alkyl group. The integration of the signals should match the expected proton count. ¹³C NMR will confirm the presence of all carbon atoms in the structure.[6][7]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful addition of the alkyl group.

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretching band (typically around 3400 cm⁻¹) from the starting secondary amine is a key indicator of a successful reaction.

ParameterValue
Molar Ratio (Amine:Alkyl Halide:Base:PTC)1 : 1.2 : 3 : 0.1
SolventAnhydrous Acetonitrile
TemperatureReflux (~82°C)
Reaction Time12-24 hours
Typical Isolated Yield75-90%

Critical Safety Precautions

Adherence to safety protocols is paramount when performing this experiment.

  • Handling Alkylating Agents: Many alkylating agents, such as alkyl halides, are toxic, potentially carcinogenic, and can cause severe burns.[8][9] They must be handled with extreme care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical-resistant gloves (nitrile is often suitable, but check compatibility), and chemical splash goggles.[10][11][12]

  • Engineering Controls: All manipulations involving the alkylating agent and solvents must be performed inside a certified chemical fume hood to prevent inhalation of volatile and toxic fumes.[8][10]

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, in appropriately labeled hazardous waste containers according to institutional guidelines. Do not pour organic waste down the drain.[12]

  • Spill Management: Have a spill kit readily available. In case of a spill, follow established laboratory procedures for cleaning up hazardous chemicals.[11]

References

Topic: Analytical Techniques for Characterizing N-benzyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Characterization of N-benzyl-N-phenylaniline

This compound (also known as N-benzylaniline), a secondary amine featuring both a benzyl and a phenyl group attached to a nitrogen atom, serves as a significant structural motif and synthetic intermediate in various domains of chemical science. Its derivatives are explored in medicinal chemistry, materials science, and as intermediates in the synthesis of more complex molecules, including dyestuffs.[1] Given its role as a foundational building block, the unambiguous confirmation of its identity, purity, and stability is a critical prerequisite for any downstream application, particularly in the highly regulated field of drug development.

This comprehensive guide is designed for researchers and scientists who require robust, validated methods for the characterization of this compound. As a senior application scientist, the following protocols and insights are curated not as a rigid set of instructions, but as a self-validating analytical workflow. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these methods effectively. We will explore a multi-technique approach, leveraging the strengths of spectroscopic, chromatographic, and thermal analysis to build a complete analytical profile of the molecule.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical properties is essential for selecting appropriate analytical solvents, setting thermal analysis parameters, and interpreting data.

PropertyValueReference(s)
CAS Number 103-32-2[2]
Molecular Formula C₁₃H₁₃N[2]
Molecular Weight 183.25 g/mol [3]
Appearance Solid
Melting Point 35-38 °C[2]
Boiling Point 306-307 °C[2]
Density 1.061 g/mL at 25 °C[2]
Solubility Insoluble in water; Soluble in alcohol, chloroform, diethyl ether.

A Holistic Analytical Workflow

The comprehensive characterization of a chemical entity like this compound is not reliant on a single technique but on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the puzzle—structure, purity, identity, and stability. The following workflow illustrates a logical approach to this process.

cluster_0 Phase 1: Structural Elucidation & Confirmation cluster_1 Phase 2: Purity & Quantitative Analysis cluster_2 Phase 3: Physicochemical Properties cluster_3 Phase 4: Final Assessment A Sample Receipt (this compound) B NMR Spectroscopy (¹H, ¹³C, DEPT) Primary Structure A->B C Mass Spectrometry (GC-MS) Confirm MW & Fragmentation A->C D FT-IR Spectroscopy Functional Group ID A->D G DSC Analysis Melting Point & Purity A->G H TGA Analysis Thermal Stability A->H E HPLC-UV Purity Assay & Quantification B->E I Data Integration & Reporting Comprehensive Certificate of Analysis C->E C->G D->E E->I F UV-Vis Spectroscopy Quick Purity Check & λmax G->I H->I

Caption: Integrated workflow for the characterization of this compound.

Section 1: Spectroscopic Characterization

Spectroscopic methods probe the molecular structure by observing its interaction with electromagnetic radiation, providing definitive evidence of chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.

Expertise & Experience: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve this compound and its relatively clean spectral window. The broad singlet observed for the N-H proton is characteristic and its chemical shift can be concentration-dependent.

Expected ¹H and ¹³C NMR Spectral Data (in CDCl₃):

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignmentReference(s)
¹H ~4.06Broad Singlet1H, NH [4]
¹H ~4.38Singlet2H, CH₂ [4]
¹H ~6.68Doublet2H, Aniline ring (ortho-protons)[4][5]
¹H ~6.76Triplet1H, Aniline ring (para-proton)[4][5]
¹H ~7.22Triplet2H, Aniline ring (meta-protons)[4][5]
¹H ~7.32-7.44Multiplet5H, Benzyl ring protons[4][5]
¹³C ~48.4CH₂C H₂[4]
¹³C ~112.9CHAniline ring (ortho-carbons)[4]
¹³C ~117.6CHAniline ring (para-carbon)[4]
¹³C ~127.2CHBenzyl ring (ortho-carbons)[4]
¹³C ~127.5CHBenzyl ring (para-carbon)[4]
¹³C ~128.6CHBenzyl ring (meta-carbons)[4]
¹³C ~129.3CHAniline ring (meta-carbons)[4]
¹³C ~139.5CBenzyl ring (quaternary C)[4]
¹³C ~148.2CAniline ring (quaternary C)[4]
Protocol 1.1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[6]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: 16 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').

    • Spectral Width: 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

  • Validation: Compare the obtained chemical shifts, multiplicities, and integrations with the expected values and literature data to confirm the structure.[4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Experience: Attenuated Total Reflectance (ATR) is a modern, rapid alternative to traditional KBr pellets, requiring minimal sample preparation. For this compound, the key diagnostic peaks are the N-H stretch of the secondary amine and the various C-H and C=C stretches of the aromatic rings.

Expected Characteristic FT-IR Peaks:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference(s)
~3400N-H StretchSecondary Amine[7][8]
3000-3100C-H StretchAromatic[7][8]
2850-2950C-H StretchAliphatic (CH₂)[7][8]
~1600, ~1500C=C StretchAromatic Ring[7][8]
~1315C-N StretchAromatic Amine[8]
700-900C-H Bending (out-of-plane)Aromatic Substitution[7][8]
Protocol 1.2: FT-IR Analysis (ATR Method)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

  • Validation: Identify the characteristic absorption bands and compare them to reference spectra from databases like NIST or published literature to confirm the presence of key functional groups.[7]

Section 2: Chromatographic Separation and Identification

Chromatographic techniques are indispensable for assessing the purity of a compound by separating it from potential impurities, starting materials, or by-products.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC (using a nonpolar C18 stationary phase and a polar mobile phase) is the method of choice.

Expertise & Experience: A mobile phase consisting of acetonitrile and water provides good resolving power. Adding a small amount of acid (like formic or phosphoric acid) to the mobile phase protonates the amine, which sharpens the peak shape by preventing interaction with residual silanols on the column packing.[9][10] UV detection is ideal as the two aromatic rings provide strong chromophores.

A Sample & Standard Preparation in Diluent B HPLC System Setup (Column, Mobile Phase, Flow Rate) A->B D Sample Injection A->D C Standard Injection (Establish Retention Time & Response) B->C E Data Acquisition (Chromatogram) C->E D->E F Peak Integration & Analysis (Identify main peak, detect impurities) E->F G Purity Calculation (% Area) F->G

Caption: Workflow for HPLC purity analysis.

Protocol 2.1: RP-HPLC Purity Assay
  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Stock Solution: Accurately weigh and dissolve this compound in the diluent to prepare a stock solution of ~1.0 mg/mL.

    • Working Solution: Dilute the stock solution to ~0.1 mg/mL with the diluent. Filter through a 0.45 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • System: HPLC with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (70:30 v/v).[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Data Acquisition: Inject the working solution and run the analysis for a sufficient time (e.g., 15-20 minutes) to allow for the elution of any potential late-eluting impurities.

  • Validation & Analysis:

    • Identify the main peak corresponding to this compound.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The method should be validated for linearity, accuracy, and precision as per internal SOPs or regulatory guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is vaporized and separated based on boiling point and polarity in the GC column. Eluted compounds are then ionized (typically by electron ionization, EI), and the resulting ions are separated by their mass-to-charge ratio (m/z), providing a molecular fingerprint.

Expertise & Experience: GC-MS is a definitive test for identity. The molecular ion (M⁺) peak directly confirms the molecular weight (183 g/mol ). The fragmentation pattern is also highly characteristic. The most abundant fragment is often the tropylium cation (m/z 91), resulting from the cleavage of the benzylic C-N bond, a classic fragmentation pathway for benzylamines.[3]

Expected Mass Spectrum Fragments:

m/zAssignment
183[M]⁺ (Molecular Ion)
182[M-H]⁺
106[C₆H₅NHCH₂]⁺
91[C₇H₇]⁺ (Tropylium ion, base peak)
77[C₆H₅]⁺ (Phenyl cation)
Protocol 2.2: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation & Conditions:

    • System: GC-MS with an EI source.

    • Column: DB-5ms or similar nonpolar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Injector: Split/splitless injector at 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.

    • MS Conditions:

      • Ion Source Temp: 230 °C.

      • Scan Range: m/z 40-400.

  • Validation & Analysis:

    • Confirm the retention time of the this compound peak by injecting a known standard.

    • Analyze the mass spectrum of the peak. The presence of the molecular ion at m/z 183 and the characteristic base peak at m/z 91 provides strong evidence for the compound's identity.[3]

Section 3: Thermal Analysis

Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature, providing critical information about melting behavior, purity, and thermal stability.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] It is used to determine transition temperatures like melting point (Tₘ) and to assess purity. A sharp melting endotherm is indicative of a pure crystalline substance.

Protocol 3.1: DSC Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrumentation & Conditions:

    • System: A calibrated DSC instrument.

    • Purge Gas: Nitrogen at 50 mL/min.[13]

    • Temperature Program: Equilibrate at 20 °C, then ramp at 10 °C/min to 100 °C.

  • Validation & Analysis:

    • Determine the onset temperature and the peak maximum of the melting endotherm. The onset should correspond to the literature melting point range (35-38 °C).[2]

    • A broad melting range can indicate the presence of impurities. Purity can be estimated using the van't Hoff equation, a feature available in most modern thermal analysis software.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[14] It is used to evaluate the thermal stability and decomposition profile of a material.

Protocol 3.2: TGA Analysis
  • Sample Preparation: Weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrumentation & Conditions:

    • System: A calibrated TGA instrument.

    • Purge Gas: Nitrogen at 50-100 mL/min.

    • Temperature Program: Equilibrate at 30 °C, then ramp at 10 °C/min to 500 °C.

  • Validation & Analysis:

    • Generate a plot of weight percent versus temperature.

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ), which is a measure of its thermal stability. For this compound, significant weight loss is expected well above its boiling point.

References

Application Note: Electrochemical Studies of N-benzyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-benzyl-N-phenylaniline, a tertiary amine belonging to the triarylamine class of compounds, is a molecule of significant interest in materials science and organic electronics. Triarylamines are well-established as robust hole-transporting materials in organic light-emitting diodes (OLEDs) and as promising candidates for catholytes in organic redox flow batteries.[1][2][3] The electrochemical properties of these molecules, particularly their oxidation potential and the stability of the resulting radical cations, are critical determinants of their performance in such applications. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the electrochemical characterization of this compound. We will delve into the theoretical underpinnings of its electrochemical behavior, present detailed experimental protocols for its study using cyclic voltammetry, and discuss the interpretation of the resulting data.

Theoretical Background: The Electrochemistry of Triarylamines

The electrochemical behavior of triarylamines is dominated by the oxidation of the nitrogen atom, which leads to the formation of a radical cation. This process is often reversible, a key characteristic for applications requiring stable charge carriers.

The general oxidation reaction can be depicted as:

Ar₃N ⇌ [Ar₃N]•⁺ + e⁻

The stability of the formed radical cation ([Ar₃N]•⁺) is crucial. Unstable radical cations can undergo subsequent chemical reactions, such as dimerization or polymerization, leading to degradation of the material and a decline in device performance.[1][4] The substituents on the aromatic rings play a significant role in tuning the oxidation potential and the stability of the radical cation. For instance, the presence of fluorine substituents can increase the first oxidation potential of the triarylamine moiety.[2]

In the case of this compound, the key electrochemical event is the one-electron oxidation of the nitrogen atom to form the corresponding radical cation. The stability of this radical cation will be influenced by the electronic effects of the benzyl and phenyl groups. Subsequent reactions, such as coupling or polymerization, are possible and can be investigated using electrochemical techniques.[3][4]

Experimental Protocols

This section provides a step-by-step protocol for the electrochemical analysis of this compound using cyclic voltammetry (CV). CV is a powerful and versatile technique for probing the redox behavior of molecules.[5][6]

Materials and Reagents
Reagent/Material Grade Supplier Purpose
This compound≥98%Sigma-Aldrich or equivalentAnalyte
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Standard SupplierSolvent
Tetrabutylammonium hexafluorophosphate (TBAPF₆)Electrochemical grade, ≥99.0%Standard SupplierSupporting Electrolyte
Ferrocene≥98%Standard SupplierInternal Reference
Argon or Nitrogen GasHigh purityStandard SupplierInert Gas for Degassing
Instrumentation
  • A potentiostat capable of performing cyclic voltammetry.

  • A three-electrode electrochemical cell.[7]

    • Working Electrode: Glassy carbon electrode (GCE) is a suitable choice.

    • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a non-aqueous reference electrode like Ag/Ag⁺.

    • Counter Electrode: Platinum wire or mesh.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis prep_solution Prepare a 1 mM solution of this compound in 0.1 M TBAPF₆/CH₃CN degas Degas the solution with Ar or N₂ for 15-20 minutes prep_solution->degas assemble_cell Assemble the three-electrode cell degas->assemble_cell run_cv Run CV scan over a suitable potential range assemble_cell->run_cv polish_we Polish the working electrode rinse_we Rinse and dry the working electrode polish_we->rinse_we rinse_we->assemble_cell record_data Record the current vs. potential data run_cv->record_data add_ferrocene Add ferrocene as an internal standard record_data->add_ferrocene run_cv_ferrocene Run CV scan with ferrocene add_ferrocene->run_cv_ferrocene determine_potentials Determine oxidation potential (Epa) and reduction potential (Epc) run_cv_ferrocene->determine_potentials calculate_e12 Calculate the half-wave potential (E₁/₂) determine_potentials->calculate_e12 check_reversibility Assess reversibility (ΔEp and ipa/ipc) calculate_e12->check_reversibility

Caption: Workflow for the electrochemical study of this compound.

Step-by-Step Protocol
  • Solution Preparation:

    • Prepare a 0.1 M stock solution of the supporting electrolyte (TBAPF₆) in anhydrous acetonitrile.

    • From this stock solution, prepare a 1 mM solution of this compound.

    • Transfer the solution to the electrochemical cell.

    • Degas the solution by bubbling with high-purity argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface.

    • Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).

    • Dry the electrode completely before use.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:

      • Scan Rate: 100 mV/s

      • Potential Range: Start with a wide range (e.g., -0.5 V to 1.5 V vs. Ag/AgCl) and then narrow it down based on the observed redox events.

    • Run the cyclic voltammogram.

    • After obtaining the initial voltammogram, add a small amount of ferrocene to the solution as an internal reference and run the scan again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and can be used to reference the potentials of the analyte.

  • Data Analysis and Interpretation:

    • From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

    • Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2. This value is an approximation of the standard redox potential.

    • Assess the reversibility of the redox process:

      • The peak separation (ΔEp = Epa - Epc) for a reversible one-electron process should be close to 59 mV at 25 °C.[5][6]

      • The ratio of the anodic peak current (ipa) to the cathodic peak current (ipc) should be close to 1 for a reversible process.[5][6]

    • By performing CV at different scan rates (e.g., 25, 50, 100, 200, 500 mV/s), you can investigate the nature of the electrochemical process. For a diffusion-controlled process, the peak current will be linearly proportional to the square root of the scan rate.[8]

Expected Results and Discussion

Based on the behavior of similar triarylamines, this compound is expected to exhibit at least one quasi-reversible oxidation wave in the positive potential region. The exact potential will depend on the specific experimental conditions. The initial oxidation will likely correspond to the formation of the radical cation.

Deviations from ideal reversibility (ΔEp > 59 mV, ipa/ipc ≠ 1) may suggest that the radical cation is not entirely stable on the timescale of the CV experiment and may be undergoing subsequent chemical reactions. The appearance of new redox peaks upon repeated cycling could be indicative of the formation of electroactive products, such as dimers or polymers.[1][3]

Advanced Studies

For a more in-depth understanding of the electrochemical behavior of this compound, the following techniques can be employed:

  • Differential Pulse Voltammetry (DPV): This technique offers higher sensitivity and better resolution of closely spaced redox peaks compared to CV.

  • Spectroelectrochemistry: Combining UV-Vis or EPR spectroscopy with electrochemistry allows for the direct observation and characterization of the species generated at the electrode surface, such as the radical cation.[9]

  • Bulk Electrolysis: This technique involves holding the potential at a value sufficient to oxidize the starting material and can be used to synthesize and isolate the oxidation products for further characterization.

Conclusion

The electrochemical study of this compound provides crucial insights into its electronic properties and its suitability for various applications. By following the detailed protocols outlined in this application note, researchers can obtain reliable and reproducible data on the redox behavior of this important triarylamine derivative. The interpretation of this data, in the context of the known electrochemistry of related compounds, will enable a thorough understanding of its potential as a functional material.

References

safety precautions for handling N-benzyl-N-phenylaniline in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Safe Laboratory Handling of N-benzyl-N-phenylaniline

Introduction: Understanding the Compound Profile

This compound (CAS No. 606-87-1) is a tertiary aromatic amine.[1] Like other compounds in this class, it serves as a valuable building block in complex organic synthesis. However, the same chemical properties that make aromatic amines useful also necessitate stringent safety protocols.[2] Aromatic amines as a class are known for potential carcinogenicity, mutagenicity, and a high degree of absorption through the skin, leading to systemic toxicity.[3]

This document provides a detailed protocol for the safe handling of this compound in a research and development laboratory setting. The procedures outlined are designed to protect researchers from potential hazards and to ensure the integrity of their work while minimizing environmental impact. The core principle of this guide is risk mitigation through a combination of engineering controls, personal protective equipment, and rigorous safe handling practices.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the specific hazards associated with this compound is the foundation of a safe laboratory environment. The primary risks involve systemic health effects from repeated exposure, acute effects from ingestion or eye contact, and significant environmental toxicity.

GHS Classification and Hazards

The Globally Harmonized System (GHS) provides a clear summary of the known hazards. For this compound, the classification indicates moderate acute toxicity, significant long-term organ toxicity, and severe environmental risk.[4][5]

Hazard Class GHS Code Hazard Statement Pictogram
Acute Toxicity, OralH302Harmful if swallowed.[4][5]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity, Repeated ExposureH372Causes damage to organs through prolonged or repeated exposure.[4][5]
Hazardous to the Aquatic Environment, Acute HazardH400Very toxic to aquatic life.
Hazardous to the Aquatic Environment, Long-term HazardH410Very toxic to aquatic life with long lasting effects.[4][5]
Signal Word Danger
Physical and Chemical Properties

Understanding the physical state and properties of a chemical is critical for anticipating its behavior during handling and in the event of a spill.

Property Value Source
CAS Number 606-87-1[4]
Molecular Formula C₁₉H₁₇N[6]
Molecular Weight 259.35 g/mol [4]
Physical Form Solid[4]
Boiling Point 409.2 °C at 760 mmHg[6]
Density 1.104 g/cm³[6]
Flash Point 179.4 °C[6]
Primary Routes of Exposure
  • Dermal Absorption: Aromatic amines are readily absorbed through the skin.[3] This is a primary concern, as chronic, low-level exposure via contaminated surfaces or inadequate PPE can lead to the systemic organ damage indicated by the H372 classification.[4][5]

  • Inhalation: While this compound is a solid at room temperature, dust or aerosols generated during transfer can be inhaled.[4]

  • Ingestion: Accidental ingestion via contaminated hands is a significant risk, underscored by the H302 "Harmful if swallowed" classification.[4][5]

  • Eye Contact: Direct contact with the solid or solutions can cause serious irritation as per the H319 classification.[4][5]

Section 2: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. This begins with engineering controls as the primary line of defense, supplemented by appropriate PPE and administrative controls.

Engineering Controls
  • Chemical Fume Hood: All weighing, transfers, and manipulations of this compound must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent the inhalation of dust or aerosols and to contain spills.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide a sufficient barrier against the specific hazards of this compound.

Protection Type Specification Rationale
Hand Protection Double-gloving with nitrile gloves. Inspect gloves for integrity before each use. Change gloves immediately if contamination is suspected.Aromatic amines can be absorbed through the skin.[3] Double gloving provides an extra layer of protection against tears and minimizes exposure during glove removal.
Eye Protection Chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. If there is a significant splash risk, a face shield should be worn in addition to goggles.Protects against splashes and airborne particles, directly addressing the H319 hazard ("Causes serious eye irritation").[4][5]
Body Protection Fully-buttoned laboratory coat. A chemically resistant apron may be advisable for larger quantities. Do not wear shorts or open-toed shoes in the laboratory.Prevents contact with skin on arms and body. Contaminated lab coats should be professionally laundered and not taken home.
Respiratory Generally not required if all work is performed in a fume hood. For spill cleanup or if engineering controls fail, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., P100) is necessary.[7]The primary engineering control (fume hood) is designed to prevent inhalation exposure. Respirators are for non-routine and emergency situations.

Section 3: Standard Operating Protocols

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and environmental release. The following procedures cover the standard laboratory workflow for handling this compound.

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_area Prepare & Decontaminate Work Surface prep_hood->prep_area prep_waste Designate Hazardous Waste Containers prep_area->prep_waste handle_weigh Weigh Solid Chemical (Use anti-static weigh boat) prep_waste->handle_weigh handle_transfer Carefully Transfer to Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent & Dissolve handle_transfer->handle_dissolve clean_tools Decontaminate Glassware & Tools with Appropriate Solvent handle_dissolve->clean_tools clean_surface Wipe Down Fume Hood Surface clean_tools->clean_surface clean_ppe Doff PPE Correctly (Outer gloves first) clean_surface->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash disp_solid Dispose of Contaminated Solids (Gloves, weigh paper) in Solid Waste Container clean_wash->disp_solid disp_liquid Dispose of Unused Solution & Contaminated Solvents in Liquid Waste Container disp_solid->disp_liquid

Caption: Safe Handling Workflow Diagram.

Preparation Protocol
  • Don PPE: Before entering the designated work area, put on all required PPE as specified in Section 2.2.

  • Verify Engineering Controls: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Check the certification date.

  • Prepare Workspace: Lay down a disposable, absorbent bench liner inside the fume hood to contain any minor spills.

  • Assemble Materials: Bring all necessary glassware, spatulas, solvents, and labeled waste containers into the fume hood before introducing the chemical.

  • Designate Waste Streams: Have separate, clearly labeled, and sealed containers ready for solid and liquid hazardous waste. This is critical due to the compound's high aquatic toxicity (H410).[4][5]

Weighing and Transfer Protocol
  • Perform in Fume Hood: Place an analytical balance inside the fume hood or use a balance in the hood for weighing.

  • Tare Container: Place a suitable weighing container (e.g., anti-static weigh boat or glassine paper) on the balance and tare.

  • Transfer Solid: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the weighing container. Avoid creating dust.

  • Close Stock Bottle: Immediately and securely close the main stock bottle.

  • Transfer to Reaction Vessel: Carefully transfer the weighed solid into the designated flask or beaker. Tap the weighing container to ensure all powder is transferred.

  • Initial Rinse: Rinse the weighing container and spatula with a small amount of the solvent to be used in the procedure, transferring the rinse into the reaction vessel to ensure quantitative transfer.

Post-Handling and Decontamination
  • Decontaminate: Thoroughly wipe down the spatula and any non-disposable equipment with a solvent-soaked towel. Place the used towel in the solid hazardous waste container.

  • Clean Workspace: Wipe down the bench liner and the fume hood sash with an appropriate solvent or cleaning solution.

  • Dispose of Consumables: Place all contaminated disposable items (weighing container, gloves, bench liner) into the designated solid hazardous waste container.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination. Remove outer gloves first, followed by the lab coat, goggles, and finally inner gloves.

  • Wash Hands: Immediately wash hands thoroughly with soap and water.

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.

  • Spill Cleanup:

    • Evacuate all non-essential personnel from the area.

    • If the spill is large or outside the fume hood, alert laboratory management and environmental health and safety.

    • Wearing appropriate PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., vermiculite, sand).[10]

    • Carefully sweep the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Section 5: Waste Disposal

Due to its classification as H410 (Very toxic to aquatic life with long lasting effects), all waste containing this compound must be treated as hazardous.[4][5]

  • Segregation: Do not mix waste with other streams. Keep this compound waste separate.

  • Solid Waste: Includes contaminated gloves, paper towels, weigh boats, and absorbent material. This must be collected in a clearly labeled, sealed, and puncture-proof container.

  • Liquid Waste: Includes unused solutions and contaminated solvents from cleaning procedures. This must be collected in a labeled, sealed, solvent-compatible container.

  • Disposal: All waste must be disposed of through your institution's certified hazardous waste management program. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-benzyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-benzyl-N-phenylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful synthesis of this important tertiary amine. Here, we address common challenges and provide scientifically grounded solutions to improve your reaction yields and product purity.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several key methodologies. The choice of method often depends on the available starting materials, functional group tolerance, and desired scale of the reaction. The three most common and effective routes are:

  • Direct N-Alkylation: A classical approach involving the reaction of a secondary amine (diphenylamine) with an alkylating agent (benzyl halide).

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms the C-N bond between an aryl halide and an amine.

  • Reductive Amination: A two-step, one-pot process where an aldehyde or ketone reacts with an amine to form an imine, which is then reduced to the target amine.

The following table provides a comparative overview of these methods:

MethodKey ReagentsCatalyst/Reducing AgentTypical SolventTypical Temperature (°C)Typical Yield (%)Key Considerations
Direct N-Alkylation Diphenylamine, Benzyl HalideBase (e.g., K₂CO₃, NaH)Acetone, DMF60 - 150Moderate to GoodProne to over-alkylation (quaternary salt formation). Base strength and temperature control are critical.[1][2]
Buchwald-Hartwig Amination Phenylamine, Benzyl Bromide or Aniline, Benzyl BromidePd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., RuPhos)Toluene, Dioxane70 - 110Good to ExcellentHighly versatile and reproducible for a wide range of substrates. Requires careful exclusion of air and moisture.[3][4][5]
Reductive Amination Aniline, BenzaldehydeReducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)Dichloroethane, MethanolRoom Temperature - 60Good to ExcellentMild reaction conditions and avoids harsh bases. The choice of reducing agent is crucial to avoid side reactions.[6][7][8]

II. Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

General Troubleshooting Workflow

Before diving into method-specific issues, consider this general workflow for troubleshooting any organic synthesis:

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Check_Stoichiometry Confirm Stoichiometry of Reagents Check_Purity->Check_Stoichiometry Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Stoichiometry->Check_Conditions Analyze_Crude Analyze Crude Mixture (TLC, NMR, LC-MS) Check_Conditions->Analyze_Crude Identify_Problem Identify Problem: Unreacted Starting Material? Side Products? Analyze_Crude->Identify_Problem Optimize Optimize Reaction Parameters Identify_Problem->Optimize

Caption: General troubleshooting workflow for synthesis.

A. Direct N-Alkylation of Diphenylamine

Question 1: My reaction is very slow and gives a low yield of this compound. What could be the cause?

Answer: Several factors can contribute to a sluggish reaction and poor yield in the direct N-alkylation of diphenylamine:

  • Insufficient Base Strength: Diphenylamine is a relatively weak nucleophile. A base that is too weak may not deprotonate the amine effectively, leading to a slow reaction rate. Consider switching to a stronger base like sodium hydride (NaH).

  • Poor Solvent Choice: The solvent should be able to dissolve both the diphenylamine and the base. Polar aprotic solvents like DMF or DMSO are often more effective than acetone for this reaction.

  • Low Reaction Temperature: N-alkylation of less nucleophilic amines often requires elevated temperatures. Ensure your reaction is being heated sufficiently. You may need to increase the temperature to 100-150 °C.

  • Inactivated Benzyl Halide: Benzyl halides can degrade over time. It is recommended to use freshly distilled or newly purchased benzyl chloride or bromide.

Question 2: I am observing the formation of a significant amount of a white precipitate that is insoluble in my workup solvent. What is it and how can I avoid it?

Answer: The white precipitate is likely the quaternary ammonium salt, formed by the over-alkylation of your product, this compound. This is a common side reaction when using reactive alkylating agents like benzyl bromide.

To minimize the formation of this byproduct:

  • Control Stoichiometry: Use a slight excess of diphenylamine relative to the benzyl halide. This will ensure that the benzyl halide is consumed before it can react with the product.

  • Slow Addition of Alkylating Agent: Add the benzyl halide dropwise to the reaction mixture at the reaction temperature. This will help to maintain a low concentration of the alkylating agent, disfavoring the second alkylation.

  • Avoid Overly Harsh Conditions: Prolonged reaction times at very high temperatures can promote over-alkylation. Monitor the reaction by TLC and stop it once the starting material is consumed.

B. Buchwald-Hartwig Amination

Question 3: My Buchwald-Hartwig reaction has failed, and I have only recovered my starting materials. What went wrong?

Answer: Complete failure of a Buchwald-Hartwig amination is often due to catalyst inactivation. The palladium catalyst is sensitive to air and moisture.

  • Inactive Catalyst: Ensure that your palladium source and ligand are of high quality and have been stored under an inert atmosphere.[3] If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[3][9] The use of pre-formed Pd(0) catalysts or pre-catalysts can improve reproducibility.

  • Oxygen Contamination: The reaction must be performed under a strictly inert atmosphere (argon or nitrogen). Degas your solvent thoroughly before use and maintain a positive pressure of inert gas throughout the reaction.

  • Inappropriate Ligand: The choice of ligand is crucial. For the coupling of anilines, bulky, electron-rich phosphine ligands such as RuPhos or XPhos are often effective.[10]

  • Base Issues: The base must be anhydrous. If using a solid base like sodium tert-butoxide, ensure it is fresh and has been handled under inert conditions.

Question 4: My yield is low, and I see several side products in my crude NMR. What are the likely side reactions?

Answer: Common side reactions in Buchwald-Hartwig amination include:

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be caused by the presence of water or other protic impurities. Ensure all reagents and solvents are anhydrous.

  • Homocoupling: The aryl halide couples with itself to form a biaryl compound. This is more common with aryl iodides.[3]

  • Ligand Degradation: At high temperatures, some phosphine ligands can degrade, leading to catalyst deactivation.

To mitigate these side reactions:

  • Optimize Ligand-to-Metal Ratio: A higher ligand-to-metal ratio can sometimes suppress side reactions.

  • Screen Different Bases: For sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.[3]

  • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period.

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Ar-X PdII L-Pd(II)(Ar)(X) OA->PdII Amine_Coord Amine Coordination PdII->Amine_Coord R'R''NH Pd_Amine L-Pd(II)(Ar)(NHR'R'')X Amine_Coord->Pd_Amine Deprotonation Deprotonation Pd_Amine->Deprotonation Base Pd_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->Pd_Amido RE Reductive Elimination Pd_Amido->RE RE->Pd0 Regeneration Product Ar-NR'R'' RE->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination.

C. Reductive Amination

Question 5: I am performing a reductive amination of aniline with benzaldehyde, but the reaction is incomplete, and I see a lot of unreacted starting materials.

Answer: Incomplete reductive amination can be due to several factors related to imine formation and reduction:

  • Inefficient Imine Formation: The formation of the imine from aniline and benzaldehyde is a reversible equilibrium. To drive the reaction forward, it is often necessary to remove the water that is formed. This can be achieved by using a dehydrating agent like magnesium sulfate (MgSO₄) or by azeotropic removal of water with a Dean-Stark trap if the reaction is run at elevated temperatures.

  • Incorrect pH: Imine formation is typically catalyzed by mild acid. However, if the pH is too low, the amine will be protonated and become non-nucleophilic. If the pH is too high, the acid catalysis will be ineffective. A pH of around 5-6 is often optimal.

  • Weak Reducing Agent: If the imine is formed but not reduced, your reducing agent may not be sufficiently reactive. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally a good choice as it is mild enough not to reduce the aldehyde but reactive enough to reduce the imine.[10]

Question 6: My reaction has produced a complex mixture of products, including what appears to be a secondary amine and possibly some alcohol. What is happening?

Answer: The formation of a complex mixture suggests that your reducing agent is not selective enough.

  • Reduction of the Aldehyde: If you are using a strong reducing agent like sodium borohydride (NaBH₄) without careful control of the reaction conditions, it can reduce the benzaldehyde to benzyl alcohol before it has a chance to form the imine.[6] This is why NaBH(OAc)₃ or sodium cyanoborohydride (NaBH₃CN) are preferred, as they are more selective for the imine over the carbonyl.[6][11]

  • Formation of a Secondary Amine: If you are observing the formation of N-benzylaniline (a secondary amine), it is likely due to the reduction of the imine formed from one molecule of benzaldehyde and one molecule of aniline. To favor the formation of the tertiary amine, you can use diphenylamine as the starting material instead of aniline.

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Aniline Aniline Imine Imine Aniline->Imine + Benzaldehyde - H₂O Benzaldehyde Benzaldehyde Benzaldehyde->Imine Iminium Iminium Ion Imine->Iminium Protonation Product This compound Iminium->Product + [H⁻] Hydride [H⁻] Hydride->Product

Caption: Mechanism of reductive amination.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Direct N-Alkylation

Materials:

  • Diphenylamine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Potassium iodide (KI), catalytic amount

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diphenylamine (1.0 mmol), anhydrous potassium carbonate (2.0 mmol), and a catalytic amount of potassium iodide.

  • Add anhydrous acetone (10 mL) to the flask.

  • Heat the mixture to reflux with vigorous stirring.

  • Add benzyl bromide (1.2 mmol) dropwise to the refluxing mixture over 30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction may require refluxing for up to 48 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.[10]

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • Aniline

  • Benzyl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, add Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a flame-dried Schlenk tube.

  • Seal the tube, remove it from the glovebox, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add aniline (1.0 mmol) and benzyl bromide (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[10]

Protocol 3: Reductive Amination

Materials:

  • Aniline

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

Procedure:

  • To a round-bottom flask, add aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous dichloroethane (10 mL).

  • Add a few drops of glacial acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 mmol) in one portion.[10]

  • Stir the reaction at room temperature for 6-24 hours and monitor by TLC.

  • Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

IV. Purification Guide

Purification of the final product is crucial for obtaining accurate characterization data and for use in subsequent applications.

Column Chromatography
  • Stationary Phase: Silica gel (230–400 mesh).[12]

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 2% ethyl acetate in hexanes) and gradually increase the polarity. This compound is moderately polar and should elute at a reasonable mobile phase composition. The ideal solvent system should give the product an Rf value of approximately 0.2-0.4 on TLC.[13]

Recrystallization
  • Solvent Selection: A suitable solvent for recrystallization should dissolve this compound at high temperatures but not at low temperatures.[12][14] Ethanol or a mixture of ethanol and water are good starting points.[12] Hexanes/ethyl acetate mixtures can also be effective.[15]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[16]

V. References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec. --INVALID-LINK--

  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. DergiPark. --INVALID-LINK--

  • Navigating the Synthesis of N-Benzyl-2,4,5-trichloroaniline: A Comparative Guide to Published Methods. Benchchem. --INVALID-LINK--

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--

  • Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--

  • Application Notes and Protocols for the Purification of N-Benzyl-2,4,5-trichloroaniline. Benchchem. --INVALID-LINK--

  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. --INVALID-LINK--

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. --INVALID-LINK--

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • N‐benzyl‐N‐ethylaniline; an alternative synthetic approach. ResearchGate. --INVALID-LINK--

  • Preparation method of N,N-benzyl diphenylamine. Google Patents. --INVALID-LINK--

  • Reductive Amination, and How It Works. Master Organic Chemistry. --INVALID-LINK--

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. --INVALID-LINK--

  • Application Notes and Protocols for the Purification of N-Benzyl-4-methoxyaniline by Column Chromatography. Benchchem. --INVALID-LINK--

  • benzylaniline. Organic Syntheses Procedure. --INVALID-LINK--

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. --INVALID-LINK--

  • Flow reductive amination to afford N-benzylaniline 16. Reagents and.... ResearchGate. --INVALID-LINK--

  • Reductive Amination. Chemistry Steps. --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. --INVALID-LINK--

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). CUNY. --INVALID-LINK--

  • Synthesis of Amines. Chemistry LibreTexts. --INVALID-LINK--

  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Synthesis of N-benzyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-benzyl-N-phenylaniline. This resource is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this tertiary amine. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges and side reactions encountered during its synthesis.

Introduction to the Synthesis of this compound

This compound is a tertiary amine synthesized through the formation of a carbon-nitrogen bond between a phenyl and a benzyl group attached to the same nitrogen atom. Common synthetic routes include the N-alkylation of aniline or diphenylamine, reductive amination, and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1] While the synthesis may appear straightforward, several side reactions can occur, leading to impurities and reduced yields. This guide will help you navigate these potential issues.

Frequently Asked Questions (FAQs) and Troubleshooting

Issue 1: Formation of the Over-Alkylated Product (N,N-dibenzylaniline)

Question: I am attempting to synthesize N-benzylaniline by reacting aniline with benzyl chloride, but I am observing a significant amount of N,N-dibenzylaniline as a byproduct. How can I prevent this?

Answer:

The formation of the tertiary amine, N,N-dibenzylaniline, is a common side reaction when synthesizing N-benzylaniline via direct N-alkylation of aniline with benzyl chloride.[2][3] This occurs because the product, N-benzylaniline, can compete with the starting aniline for the benzyl chloride electrophile.

Causality: The nitrogen atom in the secondary amine (N-benzylaniline) is often more nucleophilic than that of the primary amine (aniline), leading to a second benzylation reaction.

Troubleshooting and Solutions:

  • Molar Ratio of Reactants: The most effective way to minimize over-alkylation is to use a significant excess of the starting aniline relative to benzyl chloride.[2] A molar ratio of 4:1 (aniline:benzyl chloride) is a good starting point. This ensures that benzyl chloride is more likely to react with the abundant aniline rather than the N-benzylaniline product.

  • Controlled Addition of Benzyl Chloride: Add the benzyl chloride to the aniline solution slowly and at a controlled temperature.[2] This maintains a low concentration of the alkylating agent, further favoring the reaction with the excess aniline.

  • Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of the second benzylation. However, be aware that very low temperatures may significantly slow down the primary reaction as well.

ParameterRecommended ConditionRationale
Aniline:Benzyl Chloride Ratio4:1 or higherStatistically favors the reaction with aniline.
Benzyl Chloride AdditionSlow, dropwiseMaintains a low concentration of the alkylating agent.
TemperatureRoom temperature to 60°CBalances reaction rate and selectivity.

Purification: If N,N-dibenzylaniline is formed, it can often be separated from N-benzylaniline by column chromatography or fractional distillation under reduced pressure.[2][3]

Issue 2: Reductive Dehalogenation in Buchwald-Hartwig Amination

Question: I am using a Buchwald-Hartwig amination to synthesize this compound from bromobenzene and N-benzylaniline, but I am seeing a significant amount of benzene as a byproduct. What is causing this?

Answer:

The formation of benzene in this context is due to a side reaction known as reductive dehalogenation.[4] In this process, the aryl halide (bromobenzene) is reduced to the corresponding arene (benzene) instead of coupling with the amine.

Causality: This side reaction can compete with the desired reductive elimination step in the catalytic cycle. It is often promoted by factors such as the choice of ligand, base, and the presence of β-hydrides on the amide intermediate.[5]

Troubleshooting and Solutions:

  • Ligand Selection: The choice of phosphine ligand is critical in minimizing reductive dehalogenation.[4] Sterically hindered and electron-rich ligands often favor the desired C-N bond formation. For the coupling of secondary amines, ligands like Josiphos or Buchwald's biarylphosphine ligands are often effective.

  • Base Selection: The strength and nature of the base can influence the extent of this side reaction. While strong bases like sodium tert-butoxide are commonly used, weaker bases such as cesium carbonate or potassium phosphate may be beneficial in some cases to suppress reductive dehalogenation.[4]

  • Catalyst System: Ensure that the palladium precatalyst and ligand are of high purity and handled under an inert atmosphere to maintain catalytic activity and selectivity.

ComponentRecommendationRationale
LigandSterically hindered, electron-rich biarylphosphine ligandsPromotes reductive elimination over β-hydride elimination.
BaseWeaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄)Can minimize side reactions promoted by strong bases.
AtmosphereInert (e.g., Argon, Nitrogen)Prevents catalyst degradation and side reactions.
Issue 3: Imine Formation and Over-Reduction in Reductive Amination

Question: I am synthesizing this compound via reductive amination of benzaldehyde with aniline, but I am isolating the intermediate imine (benzalaniline) and also observing some dibenzylamine. How can I improve the conversion to the desired product?

Answer:

This issue points to two potential problems: incomplete reduction of the imine intermediate and over-reduction of the starting aldehyde or product.

Causality:

  • Imine Isolation: The formation of the imine is the first step in the reaction. If the reducing agent is not effective enough or if the reaction conditions are not optimized, the reaction may stall at this stage.[6]

  • Over-reduction: Strong reducing agents can sometimes reduce the starting aldehyde to benzyl alcohol or the product this compound further to dibenzylamine, although the latter is less common under standard reductive amination conditions.

Troubleshooting and Solutions:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.[7] If you are still observing the imine, you might consider a slightly more reactive borohydride reagent like sodium triacetoxyborohydride (STAB), which is particularly effective for reductive aminations.

  • pH Control: The pH of the reaction is crucial. The formation of the imine is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, the reduction step is often more efficient at a slightly higher pH. A one-pot procedure where the imine is formed first, followed by the addition of the reducing agent, can be effective.

  • Reaction Conditions: Ensure the reaction is allowed to proceed for a sufficient amount of time after the addition of the reducing agent. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the point of complete conversion.

dot graph "Reductive_Amination_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Aniline [label="Aniline"]; Benzaldehyde [label="Benzaldehyde"]; Imine [label="Benzalaniline (Imine Intermediate)", fillcolor="#EA4335"]; Product [label="this compound", fillcolor="#34A853"];

{Aniline, Benzaldehyde} -> Imine [label="+ H₂O"]; Imine -> Product [label="+ [H] (Reducing Agent)"]; } caption: "Reductive Amination Workflow"

Issue 4: Oxidation of the Product

Question: After purification, my this compound product is developing a yellow or brown color over time. What is causing this discoloration?

Answer:

Aromatic amines, including this compound, are susceptible to oxidation, which can lead to the formation of colored impurities. This oxidation can be initiated by exposure to air (oxygen), light, or trace metal impurities.

Causality: The lone pair of electrons on the nitrogen atom makes the molecule susceptible to oxidation, leading to the formation of radical cations and subsequent complex colored polymeric byproducts.

Troubleshooting and Solutions:

  • Inert Atmosphere: During the final stages of purification (e.g., distillation) and during storage, it is advisable to handle the product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Storage: Store the purified product in an amber-colored vial or a container protected from light to prevent photo-oxidation. Storing at a low temperature can also slow down the degradation process.

  • Antioxidants: For long-term storage, the addition of a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT), can be considered, depending on the final application of the compound.

  • Purification: If the product has already discolored, it may be possible to repurify it by recrystallization from a suitable solvent like ligroin or by passing it through a short plug of silica gel to remove polar, colored impurities.[2]

Summary of Key Synthetic Routes and Potential Side Products

Synthetic RouteReactantsCommon Side ProductsKey to Minimization
N-Alkylation Aniline + Benzyl ChlorideN,N-dibenzylanilineExcess aniline, slow addition of benzyl chloride[2]
Buchwald-Hartwig Amination Bromobenzene + N-benzylanilineBenzene (from reductive dehalogenation)Proper ligand and base selection[4]
Reductive Amination Aniline + BenzaldehydeBenzalaniline (imine), Benzyl alcoholEffective reducing agent, pH control[6]

dot graph "Troubleshooting_Decision_Tree" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Problem in Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Side_Product [label="Unexpected Side Product?"]; Low_Yield [label="Low Yield?"]; Product_Instability [label="Product Discoloration?"];

Start -> Side_Product; Start -> Low_Yield; Start -> Product_Instability;

Over_Alkylation [label="Over-alkylation (e.g., N,N-dibenzylaniline)", fillcolor="#EA4335"]; Dehalogenation [label="Reductive Dehalogenation (e.g., Benzene)", fillcolor="#EA4335"]; Incomplete_Reaction [label="Incomplete Reaction (e.g., Imine)", fillcolor="#EA4335"];

Side_Product -> Over_Alkylation [label="Yes"]; Side_Product -> Dehalogenation [label="Yes"]; Low_Yield -> Incomplete_Reaction [label="Yes"];

Adjust_Ratio [label="Adjust Reactant Ratio (Excess Amine)"]; Change_Ligand [label="Change Ligand/Base"]; Optimize_Reducer [label="Optimize Reducing Agent/pH"]; Inert_Storage [label="Store Under Inert Atmosphere/Dark"];

Over_Alkylation -> Adjust_Ratio; Dehalogenation -> Change_Ligand; Incomplete_Reaction -> Optimize_Reducer; Product_Instability -> Inert_Storage; } caption: "Troubleshooting Decision Tree"

References

Technical Support Center: Optimizing N-Benzylation of Diphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the N-benzylation of diphenylamine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic transformation. The N-benzylation of diphenylamine yields N-benzyldiphenylamine, a valuable intermediate in the synthesis of various materials and pharmacologically active molecules. However, the relatively low nucleophilicity of the diphenylamine nitrogen can present challenges, leading to issues such as low conversion rates and difficult purifications.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore common experimental hurdles, provide robust troubleshooting strategies, and present detailed protocols to enhance the efficiency and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the N-benzylation of diphenylamine with benzyl halides?

A1: The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1] A base is required to deprotonate the diphenylamine, which is a weak base (the pKa of its conjugate acid is very low, around 0.79), to form the more nucleophilic diphenylamide anion.[2] This anion then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the new N-C bond.

Q2: Why is diphenylamine considered a challenging substrate for N-alkylation?

A2: Diphenylamine's nucleophilicity is significantly lower than that of aliphatic or even primary aromatic amines.[3] This is due to the delocalization of the nitrogen lone pair across two phenyl rings, which stabilizes the starting material and makes the lone pair less available for nucleophilic attack. Consequently, forcing conditions such as higher temperatures, stronger bases, or more reactive electrophiles are often necessary to achieve reasonable reaction rates and yields.[3][4]

Q3: Which benzylating agent is most effective: benzyl chloride, bromide, or iodide?

A3: The reactivity of benzyl halides in SN2 reactions follows the order: Benzyl Iodide > Benzyl Bromide > Benzyl Chloride. This trend is governed by the leaving group ability of the halide, with iodide being the best leaving group. For challenging substrates like diphenylamine, using benzyl bromide or even catalytic amounts of potassium iodide with benzyl chloride can significantly improve reaction rates and conversion.[4][5]

Q4: Are there alternative, "greener" methods for this transformation?

A4: Yes, a prominent alternative is the "borrowing hydrogen" or "hydrogen auto-transfer" strategy, which uses benzyl alcohol as the alkylating agent.[6] This method, typically catalyzed by transition metals, generates only water as a byproduct.[6][7] The catalyst temporarily oxidizes the alcohol to benzaldehyde, which then undergoes a condensation reaction with diphenylamine to form an iminium intermediate, followed by in-situ reduction to yield the final product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the N-benzylation of diphenylamine.

Problem 1: Low or No Conversion to N-Benzyldiphenylamine

You've run the reaction, and TLC or LC-MS analysis shows predominantly unreacted diphenylamine.

Potential Cause 1: Inadequate Base

  • The "Why": The N-H bond of diphenylamine is not very acidic. A base that is too weak will not generate a sufficient concentration of the reactive diphenylamide anion for the reaction to proceed effectively.

  • Solution:

    • Switch to a Stronger Base: While common bases like potassium carbonate (K₂CO₃) can work, they often require high temperatures and long reaction times. Cesium carbonate (Cs₂CO₃) is often a superior choice due to its greater solubility in organic solvents and the "cesium effect," which can accelerate SN2 reactions.[8] For maximum reactivity, a strong base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.

    • Ensure Base Quality: Ensure your base is finely powdered and dry, especially hygroscopic ones like K₂CO₃.

Potential Cause 2: Improper Solvent Choice

  • The "Why": The solvent must effectively dissolve the diphenylamine, the base, and the intermediate anion. Polar aprotic solvents are ideal as they can solvate cations while leaving the nucleophilic anion relatively "bare" and reactive.[4][9]

  • Solution:

    • Solvent Screening: If you are seeing poor results in solvents like acetonitrile (ACN) or tetrahydrofuran (THF), switch to a more polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9] These solvents are excellent for SN2 reactions involving anionic nucleophiles.

    • Consider Phase-Transfer Catalysis (PTC): If you need to use a less polar, non-protic solvent like toluene, employing a phase-transfer catalyst is a highly effective strategy. This is discussed in detail in the protocols below.[10][11]

Potential Cause 3: Insufficient Reaction Temperature or Time

  • The "Why": Due to the low reactivity of diphenylamine, ambient temperature is often insufficient. Chemical reactions generally double in rate for every 10°C increase in temperature.

  • Solution:

    • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress by TLC or LC-MS.[4] Be cautious of excessively high temperatures, which could lead to decomposition. A typical range for this reaction in DMF is 80-120°C.

    • Extend Reaction Time: Some reactions are simply slow. Allow the reaction to run for 12-24 hours, taking aliquots periodically to check for product formation.

Troubleshooting Workflow for Low Conversion

Below is a logical workflow to diagnose and solve low-yield issues.

G start Low Conversion Observed check_reagents Verify Reagent Purity & Reactivity start->check_reagents Start Here check_base Is the Base Strong Enough? (e.g., K2CO3, Cs2CO3, NaH) check_reagents->check_base If Reagents OK sol_reagents Use Benzyl Bromide/Iodide Ensure Anhydrous Conditions check_reagents->sol_reagents No check_solvent Is the Solvent Appropriate? (e.g., DMF, DMSO) check_base->check_solvent If Base OK sol_base Switch to Stronger Base (e.g., Cs2CO3) check_base->sol_base No check_temp Is Temperature Sufficiently High? check_solvent->check_temp If Solvent OK sol_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) check_solvent->sol_solvent No sol_temp Increase Temperature (e.g., 80-120 °C) check_temp->sol_temp No ptc Advanced Strategy: Implement Phase-Transfer Catalysis (PTC) check_temp->ptc If Still Low Yield success High Conversion Achieved sol_reagents->success sol_base->success sol_solvent->success sol_temp->success ptc->success

Caption: A troubleshooting decision tree for low-yield N-benzylation.

Problem 2: Complex Reaction Mixture and Purification Difficulties

Your crude product shows multiple spots on TLC, and column chromatography is proving difficult.

Potential Cause 1: Quaternization of the Product

  • The "Why": While less common for a bulky tertiary amine like N-benzyldiphenylamine, it's theoretically possible for the product to react with another molecule of benzyl halide to form a quaternary ammonium salt.[1] This is more likely if a large excess of the alkylating agent is used under forcing conditions.

  • Solution:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the benzyl halide relative to the diphenylamine. Avoid using a large excess.

    • Slow Addition: Add the benzyl halide to the reaction mixture slowly using a syringe pump. This keeps its instantaneous concentration low, minimizing side reactions.[12]

Potential Cause 2: Impurities in Starting Materials

  • The "Why": Commercial diphenylamine can be yellowish due to oxidized impurities.[2] Benzyl halides can degrade to form benzyl alcohol and other byproducts. These impurities can lead to a complex reaction mixture.

  • Solution:

    • Purify Starting Materials: If necessary, recrystallize the diphenylamine. Distill the benzyl halide if it appears discolored or has been stored for a long time.

    • Check Purity: Always confirm the purity of your starting materials by an appropriate method (e.g., NMR, GC-MS) before starting the reaction.[4]

Potential Cause 3: Side Reactions with Solvent or Base

  • The "Why": In the presence of a strong base, benzyl halide can undergo self-condensation or elimination reactions. Some solvents, like DMF, can decompose at very high temperatures.

  • Solution:

    • Moderate Temperature: Do not use excessively high temperatures. Find the lowest temperature at which the reaction proceeds at a reasonable rate.

    • Workup Procedure: An effective workup is crucial. Quench the reaction, perform an aqueous extraction to remove the base and salts, and then purify the crude organic material. A typical workup involves washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.[13]

Experimental Protocols & Data

Protocol 1: Standard N-Benzylation using Cesium Carbonate

This protocol is a robust starting point that leverages a highly effective base for this transformation.[8]

Materials:

  • Diphenylamine (1.0 eq.)

  • Benzyl bromide (1.1 eq.)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether, Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add diphenylamine and anhydrous DMF (to make a ~0.5 M solution).

  • Add finely powdered cesium carbonate to the stirred solution.

  • Slowly add benzyl bromide to the mixture at room temperature via syringe.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure N-benzyldiphenylamine.

Protocol 2: High-Efficiency N-Benzylation using Phase-Transfer Catalysis (PTC)

This advanced method is excellent for scalability and avoids expensive bases and solvents.[11][14] The PTC shuttles the diphenylamide anion into the organic phase where the reaction occurs.

Phase-Transfer Catalysis Mechanism

G cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase (e.g., Toluene) Base Base (e.g., K₂CO₃) DPA Ph₂NH Anion Ph₂N⁻ K⁺ DPA->Anion Deprotonation PTC_Anion_edge [Q⁺][Ph₂N⁻] Anion->PTC_Anion_edge Anion Exchange BnBr PhCH₂Br Product Ph₂N-CH₂Ph BnBr->Product PTC_Br_edge [Q⁺][Br⁻] Product->PTC_Br_edge PTC_Anion [Q⁺][Ph₂N⁻] PTC_Anion->Product SN2 Attack PTC_Br [Q⁺][Br⁻] PTC_Br->Anion Regenerates Catalyst PTC_Br_edge->PTC_Br PTC_Anion_edge->PTC_Anion

Caption: The catalytic cycle of Phase-Transfer Catalysis (PTC).

Materials:

  • Diphenylamine (1.0 eq.)

  • Benzyl chloride (1.2 eq.)

  • Potassium carbonate (K₂CO₃, 3.0 eq.)

  • Tetrabutylammonium bromide (TBAB, 0.1 eq.)

  • Toluene

Procedure:

  • To a round-bottom flask, add diphenylamine, toluene, potassium carbonate, and tetrabutylammonium bromide (TBAB).

  • Heat the vigorously stirred heterogeneous mixture to 90-100°C.

  • Add benzyl chloride dropwise over 30 minutes.

  • Maintain the temperature and vigorous stirring for 4-8 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Wash the solids with a small amount of toluene.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude product is often of high purity, but can be further purified by column chromatography if needed.

Data Summary: Comparison of Reaction Conditions

The following table summarizes expected outcomes based on different reaction parameters.

Entry Base Solvent Temperature (°C) Catalyst Typical Yield Reference
1K₂CO₃DMF100NoneModerate-Good[9]
2Cs₂CO₃DMF80NoneGood-Excellent[8]
3NaHTHF/DMF60NoneExcellent[4]
4K₂CO₃Toluene100TBAB (PTC)Excellent[10][11]
5NaOH (aq)Toluene90TBAB (PTC)Good-Excellent[11]

References

Technical Support Center: Purification of N-benzyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-benzyl-N-phenylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you achieve the desired purity for your downstream applications.

Introduction

This compound (CAS 103-32-2), a key intermediate in organic synthesis, often presents unique purification challenges depending on the synthetic route employed. Whether synthesized via Buchwald-Hartwig amination, reductive amination, or nucleophilic substitution, the crude product is typically contaminated with starting materials, catalysts, and side products. This guide provides a systematic approach to identifying and resolving these purification hurdles.

Physical Properties of this compound:

  • Appearance: Colorless to light yellow solid or liquid[1][2]

  • Melting Point: 35-38 °C[2][3]

  • Boiling Point: 306-307 °C[2][3]

  • Solubility: Practically insoluble in water, but soluble in organic solvents such as ethanol, acetone, and DMSO[1][4].

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Oily Product That Won't Solidify 1. Residual solvent (e.g., toluene, THF) trapped in the product.2. Presence of unreacted starting materials (e.g., benzyl chloride, aniline) or low-melting eutectic mixture of impurities.3. The ambient temperature is above the melting point (35-38 °C).1. Dry the product under high vacuum for an extended period. Gentle heating (e.g., 30 °C) can aid in solvent removal.2. Proceed with column chromatography to separate the desired product from impurities.3. Cool the product in an ice bath or refrigerator to induce crystallization.
Co-elution of Impurities During Column Chromatography 1. Inappropriate solvent system (polarity is too high or too low).2. Structurally similar impurities, such as N,N-dibenzylaniline or isomers.3. Column overloading.1. Optimize the solvent system. Use a less polar eluent system, such as a gradient of ethyl acetate in hexanes (starting from 1-2% ethyl acetate). Monitor fractions carefully by TLC.2. For stubborn separations, consider a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization.3. Reduce the amount of crude material loaded onto the column. A general rule is a 1:50 to 1:100 ratio of crude product to silica gel by weight.
Product Degradation on Silica Gel 1. this compound, like many amines, can be sensitive to acidic silica gel.2. Prolonged contact time on the column.1. Neutralize the silica gel. Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine (or another volatile base) to neutralize acidic sites before packing the column.2. Run the column with slight positive pressure ("flash chromatography") to minimize the residence time of the compound on the silica.
Low Yield After Recrystallization 1. Using an excessive amount of solvent for dissolution.2. The chosen solvent is too good a solvent, even at low temperatures.3. Cooling the solution too rapidly, leading to the formation of fine crystals that are difficult to collect.1. Use the minimum amount of hot solvent required to fully dissolve the crude product[5].2. Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or ethanol/water mixtures are good starting points[6].3. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation[5].
Persistent Yellow/Brown Color in Final Product 1. Oxidation of the amine functionality.2. Presence of colored impurities from the reaction (e.g., catalyst residues, polymeric materials).1. Activated Charcoal Treatment. Dissolve the product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through a pad of celite to remove the charcoal and adsorbed impurities before recrystallization[5].2. Ensure thorough removal of palladium catalyst residues post-reaction by filtering the reaction mixture through celite or performing an aqueous wash before purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound and how do I remove them?

  • From N-alkylation of aniline with benzyl chloride: The most common impurities are unreacted aniline, unreacted benzyl chloride, and the over-alkylation product, N,N-dibenzylaniline[7].

    • Aniline: Can be removed by an acidic wash (e.g., 1M HCl) during workup.

    • Benzyl Chloride: Can be removed by a quench with an aqueous solution of a base like ammonia, followed by washing[8].

    • N,N-dibenzylaniline: This is often the most challenging impurity to remove due to its similar polarity to the desired product. Careful column chromatography with a shallow solvent gradient is typically required[7].

  • From Buchwald-Hartwig Amination: Potential side products include dehalogenated starting material (if using an aryl halide) and compounds derived from the phosphine ligand[9]. Catalyst residues (palladium) can also be a significant impurity.

    • Dehalogenated arenes: These are typically less polar and can usually be separated by column chromatography.

    • Ligand-derived impurities: The polarity of these will vary depending on the specific ligand used.

    • Palladium residues: It is crucial to remove the palladium catalyst before chromatography. This can be achieved by filtering the crude reaction mixture through a plug of silica gel or celite, or by performing an aqueous workup.

Q2: How do I choose the best purification method: crystallization or column chromatography?

The choice depends on the purity of your crude product and the nature of the impurities.

  • Column Chromatography: This is the most versatile method and is recommended when the crude product is a complex mixture with multiple components, or when impurities have similar properties to the product[6].

  • Crystallization: This method is ideal when your crude product is of reasonable purity (>80-90%) and contains impurities with different solubility profiles[6]. It is often used as a final polishing step after chromatography to obtain highly pure, crystalline material.

Below is a decision-making workflow to help you select the appropriate purification strategy.

Purification_Workflow Purification Strategy for this compound cluster_0 Initial Assessment cluster_1 Purification Path cluster_2 Final Product start Crude Product assess_purity Assess Crude Purity (TLC/¹H NMR) start->assess_purity chromatography Column Chromatography (e.g., Hexanes/EtOAc gradient) assess_purity->chromatography <85% Pure or Multiple Spots on TLC crystallization Recrystallization (e.g., from Ethanol/Water) assess_purity->crystallization >85% Pure and Mainly One Spot on TLC post_chrom_assess Assess Purity of Fractions chromatography->post_chrom_assess final_product Pure this compound crystallization->final_product post_chrom_assess->crystallization Fractions need further purification combine_fractions Combine Pure Fractions & Evaporate Solvent post_chrom_assess->combine_fractions Fractions are Pure combine_fractions->final_product

Caption: Decision workflow for selecting a purification method.

Q3: My compound "oils out" during crystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid phase because the solution temperature is above the melting point of the solute[5]. This is a common issue with this compound due to its low melting point.

  • Use more solvent: This lowers the saturation point of the solution, meaning it will need to cool to a lower temperature before precipitation begins[5].

  • Cool more slowly: Allow the solution to cool to room temperature very slowly before placing it in a cold bath. This gives the molecules more time to arrange into a crystal lattice.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth[5].

  • Seed the solution: Add a tiny crystal of pure this compound to the cooled solution to act as a template for crystallization[5].

Q4: What are the best analytical techniques to confirm the purity of my final product?

A combination of techniques is always recommended for unambiguous purity assessment.

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column with a UV detector is a common setup for aniline derivatives[10].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities[10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying any remaining impurities. Integration of the ¹H NMR signals can also be used to estimate purity against a known standard.

  • Melting Point Analysis: A sharp melting point range that matches the literature value (35-38 °C) is a strong indicator of high purity[2][3]. Impure compounds typically exhibit a depressed and broad melting point range.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 99:1 Hexanes:Ethyl Acetate). If necessary, add 1% triethylamine to the eluent mixture to neutralize the silica.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., from 1% to 5% Ethyl Acetate in Hexanes) to move the desired compound down the column[6].

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound[6].

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which this compound is highly soluble when hot and poorly soluble when cold (e.g., ethanol)[6].

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent, swirling until the solid just dissolves[6].

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask[5].

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation[5].

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel[5].

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove residual soluble impurities. Dry the crystals under vacuum to remove any remaining solvent[5].

References

preventing oxidation of N-benzyl-N-phenylaniline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-benzyl-N-phenylaniline

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the oxidation of this compound during storage. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.

Troubleshooting Guide: Preventing Oxidation of this compound

This guide addresses common problems related to the oxidation of this compound, providing explanations and actionable solutions.

Problem 1: My this compound has developed a yellow or brownish tint during storage. What is causing this discoloration?

Cause: The development of a yellow to brown color in this compound is a common indicator of oxidation.[1][2] Aromatic amines, including this compound, are susceptible to oxidation by atmospheric oxygen.[3][4] This process can be accelerated by exposure to light, heat, and certain contaminants. The lone pair of electrons on the nitrogen atom makes the amine susceptible to attack by oxidizing agents, leading to the formation of colored impurities.[5]

Solution:

  • Minimize Air Exposure: Store the compound under an inert atmosphere, such as nitrogen or argon.[6] This displaces oxygen and significantly slows the oxidation process.

  • Control Temperature: Store this compound in a cool, dry place.[6][7][8] Some suppliers recommend storage at temperatures below 30°C (86°F), while for high purity forms, -20°C is suggested for long-term stability.[1][2][8][9][10]

  • Protect from Light: Use amber-colored glass vials or store containers in the dark to prevent photo-oxidation.[11]

  • Ensure Proper Sealing: Use containers with tight-fitting seals to prevent the ingress of air and moisture.[6][8][11][12]

Problem 2: I've observed a change in the physical state of my this compound (e.g., from solid to a semi-solid or liquid) at room temperature. Is this related to oxidation?

Cause: While this compound has a melting point range of 35-38°C, the presence of oxidation products can act as impurities, leading to a depression of the melting point.[2] This can cause the material to appear as a semi-solid or liquid at temperatures below its normal melting point.

Solution:

  • Confirm Purity: Before storing, ensure the initial purity of your this compound. Impurities from synthesis can accelerate degradation.

  • Implement Strict Storage Protocols: Adhere to the storage conditions outlined in Problem 1 to minimize the formation of impurities.

Problem 3: My analytical results (e.g., HPLC, NMR) show unexpected peaks after storing this compound. How can I identify if these are oxidation products?

Cause: Oxidation of this compound can lead to the formation of various byproducts, including N-oxides, and potentially products from the oxidation of the benzyl group.[13][14][15] These will appear as new peaks in your analytical data.

Solution:

  • Analytical Characterization:

    • HPLC-MS: This is a powerful technique to separate and identify potential oxidation products. The mass spectrometer can help in determining the molecular weights of the impurities.[16][17][18]

    • NMR Spectroscopy: Compare the NMR spectrum of the stored sample with that of a fresh, high-purity standard. Oxidation can lead to changes in the chemical shifts of protons near the nitrogen atom and on the aromatic rings.[17]

    • FTIR Spectroscopy: Look for the appearance of new absorption bands, such as N-O stretching vibrations, which would indicate the formation of N-oxides.[17]

Problem 4: Can I use antioxidants to prevent the oxidation of this compound?

Cause: Yes, the addition of antioxidants can be an effective strategy to inhibit the oxidation of aromatic amines.[19][20][21] Antioxidants work by scavenging free radicals that initiate and propagate the oxidation process.[19]

Solution:

  • Selection of Antioxidants: Phenolic antioxidants and other aromatic amines can be effective.[22][23] The choice of antioxidant will depend on the intended application of the this compound to avoid interference.

  • Determine Optimal Concentration: The concentration of the antioxidant should be optimized. Too little may not be effective, while too much could be considered an impurity.

  • Compatibility: Ensure the chosen antioxidant is soluble and compatible with this compound and any solvents used.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A1:

Storage Duration Temperature Atmosphere Container
Short-Term (Weeks) Room Temperature (below 30°C)[2] Tightly Sealed[6][7][8][11] Amber Glass Bottle

| Long-Term (Months to Years) | -20°C[1] | Inert Gas (Nitrogen or Argon) | Tightly Sealed Amber Glass Bottle |

Q2: How does atmospheric moisture affect the stability of this compound?

A2: Amines can be hygroscopic, meaning they can absorb moisture from the air.[8] While direct hydrolysis of this compound is not a primary concern under normal conditions, the presence of moisture can potentially accelerate oxidative processes. Therefore, it is crucial to store it in a dry environment.[6][8]

Q3: What are the primary oxidation products of this compound?

A3: The oxidation of secondary aromatic amines like this compound can be complex. The primary sites of oxidation are the nitrogen atom and the benzylic carbon. This can lead to the formation of N-oxides and imines.[13][14][24][25]

Oxidation Pathway of this compound

OxidationPathway NBPA This compound Intermediates Radical Intermediates NBPA->Intermediates Initiation Oxidant Atmospheric Oxygen, Light, Heat Oxidant->Intermediates NOxide N-oxide Derivative Intermediates->NOxide Propagation Imine Iminostilbene-like structures Intermediates->Imine Propagation Degradation Colored Degradation Products NOxide->Degradation Imine->Degradation

Caption: Oxidation of this compound.

Q4: Are there any incompatible materials I should avoid storing with this compound?

A4: Yes. Avoid storing this compound with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7] These substances can react exothermically and degrade the compound.[10]

Q5: What is the recommended procedure for handling this compound to minimize exposure and potential degradation?

A5: Experimental Protocol: Safe Handling and Dispensing

  • Preparation: Work in a well-ventilated area, preferably a fume hood.[6][11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[26]

  • Inert Atmosphere Dispensing: If high purity is critical, use a glove box or Schlenk line to handle the material under an inert atmosphere.

  • Minimize Exposure Time: Open the container only as long as necessary to dispense the required amount.

  • Resealing: After dispensing, flush the container headspace with an inert gas (e.g., nitrogen or argon) before tightly resealing.

  • Cleaning: Clean any spills promptly.

  • Storage: Immediately return the container to the recommended storage conditions.[6]

TroubleshootingWorkflow start Observe Degradation (e.g., color change, new peaks) check_storage Review Storage Conditions: - Temperature? - Atmosphere? - Light Exposure? start->check_storage improper_storage Improper Storage Conditions check_storage->improper_storage Yes analytical_confirm Confirm Oxidation Products (HPLC-MS, NMR, FTIR) check_storage->analytical_confirm No correct_storage Implement Correct Storage: - Cool, dark, inert atmosphere improper_storage->correct_storage correct_storage->analytical_confirm oxidation_confirmed Oxidation Confirmed analytical_confirm->oxidation_confirmed Yes no_oxidation Other Contamination analytical_confirm->no_oxidation No purify Purify Material (if necessary and feasible) oxidation_confirmed->purify implement_prevention Implement Preventative Measures: - Use Antioxidants - Improve Handling Protocol purify->implement_prevention end Stable Product implement_prevention->end

References

troubleshooting peak splitting in NMR spectrum of N-benzyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-benzyl-N-phenylaniline NMR Analysis

Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) spectra of this compound. This resource is designed for researchers, scientists, and drug development professionals who may encounter complexities, such as peak splitting, in their NMR analyses of this and structurally related triarylamines.

Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected splitting or broadening of the benzyl methylene (-CH2-) protons in the 1H NMR spectrum of my this compound sample at room temperature. What could be the cause?

This is a common observation and is typically due to restricted rotation around the C-N bonds. In molecules like this compound, the bulky phenyl and benzyl groups hinder free rotation around the nitrogen-aryl and nitrogen-benzyl bonds. This restricted rotation can lead to the existence of distinct conformational isomers, or rotamers, that are stable on the NMR timescale.[1][2]

At room temperature, the rate of interconversion between these conformers may be in the intermediate exchange regime on the NMR timescale.[3][4] This means the rate of rotation is comparable to the difference in the resonance frequencies of the protons in the different conformations.[5] As a result, instead of sharp, distinct signals for each conformer or a single averaged signal, you observe broadened peaks or complex splitting patterns.[6][7]

The two benzylic protons can become diastereotopic if the molecule adopts a chiral conformation, leading them to have different chemical shifts and couple to each other, resulting in a pair of doublets (an AX or AB system).[8]

Q2: How can I confirm that restricted rotation is the cause of the peak splitting in my spectrum?

The most effective method to confirm dynamic processes like restricted rotation is Variable Temperature (VT) NMR spectroscopy .[5][9][10] By acquiring spectra at different temperatures, you can influence the rate of conformational exchange.

  • At higher temperatures: You provide the molecule with more thermal energy, increasing the rate of rotation around the C-N bonds. If the exchange becomes fast on the NMR timescale, the distinct signals of the conformers will coalesce into a single, sharp, time-averaged signal.[5] For the benzyl methylene protons, you would expect the complex splitting to resolve into a sharp singlet.

  • At lower temperatures: You decrease the rate of rotation. If you can slow the exchange sufficiently (slow exchange regime), you may be able to "freeze out" the individual conformers.[5][7] This would result in separate, sharp signals for each distinct proton in each conformer.

The observation of temperature-dependent changes in the NMR spectrum is strong evidence for a dynamic process like restricted rotation.[11][12]

Q3: What is the expected outcome of a VT-NMR experiment for this compound?

Below is a table summarizing the expected changes in the benzyl methylene proton region of the 1H NMR spectrum as a function of temperature.

Temperature RangeExchange RegimeExpected Spectral Appearance for Benzyl Methylene ProtonsRationale
Low Temperature Slow ExchangeTwo distinct, sharp signals (or a pair of doublets if they are diastereotopic and couple).The interconversion between conformers is slow on the NMR timescale, allowing for the observation of individual rotamers.[5][7]
Intermediate Temperature (e.g., Room Temp) Intermediate ExchangeBroadened peaks or a complex multiplet.The rate of interconversion is comparable to the frequency difference between the signals of the conformers, leading to peak broadening.[3][5]
High Temperature Fast ExchangeA single, sharp singlet.The interconversion is rapid on the NMR timescale, and the spectrometer detects a time-averaged environment for the protons.[5]
Q4: Could solvent effects be contributing to the complex spectrum?

Yes, the choice of solvent can influence the NMR spectrum.[13][14][15] Solvents can interact with the solute, affecting the relative energies of different conformers and potentially influencing the rotational barrier.[16] Aromatic solvents like benzene-d6 or toluene-d8 can induce significant changes in chemical shifts (known as Aromatic Solvent Induced Shifts or ASIS) due to anisotropic effects, which might help to resolve overlapping signals.[17]

If you suspect solvent effects are complicating your spectrum or if you are unable to perform a VT-NMR experiment, acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl3 to benzene-d6 or DMSO-d6) can be a useful diagnostic tool.[17] Changes in the splitting pattern or chemical shifts upon changing the solvent can provide further evidence of conformational dynamics.

Troubleshooting Guides

Guide 1: Diagnosing Peak Splitting with Variable Temperature (VT) NMR

Objective: To determine if the observed peak splitting/broadening is due to a dynamic process like restricted rotation.

Protocol:

  • Sample Preparation:

    • Prepare a sample of your this compound in a suitable deuterated solvent with a wide liquid range (e.g., toluene-d8, which is suitable for a broad temperature range).

    • Ensure the concentration is optimal to obtain a good signal-to-noise ratio in a reasonable number of scans.

    • Use an appropriate NMR tube rated for variable temperature work to prevent breakage.[9]

  • Initial Room Temperature Spectrum:

    • Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.

  • High-Temperature Experiments:

    • Increase the temperature in increments (e.g., 10-15 K).

    • Allow the temperature to equilibrate for several minutes before each acquisition.

    • Acquire a spectrum at each temperature point.

    • Observe the benzyl methylene region for coalescence of the split or broad signals into a sharper, averaged peak.

  • Low-Temperature Experiments (Optional but Recommended):

    • If your instrument has cooling capabilities, decrease the temperature from ambient in increments (e.g., 10-15 K).

    • Again, allow for equilibration at each temperature.

    • Look for the sharpening of signals corresponding to the individual conformers as the exchange rate slows.

Interpreting the Results:

  • Temperature-dependent spectra: Confirms a dynamic process. The coalescence temperature (where the separate peaks merge into a single broad peak) can be used to calculate the energy barrier to rotation (ΔG‡).

  • Temperature-independent spectra: Suggests that the splitting may be due to other factors, such as the presence of impurities or unexpected through-bond J-coupling. However, for this compound, dynamic behavior is highly probable.

Visualizing the Process: Conformational Exchange

The following diagram illustrates the concept of restricted rotation leading to distinct conformers that interconvert. At high temperatures, this exchange is fast, leading to an averaged NMR signal.

G cluster_slow Slow Exchange (Low T) cluster_fast Fast Exchange (High T) cluster_spectra Resulting ¹H NMR Signal Conformer_A Conformer A Conformer_B Conformer B Averaged_Structure Averaged Structure Conformer_A->Averaged_Structure k_fast Conformer_B->Averaged_Structure k_fast Spectrum_Slow Two Sharp Peaks Spectrum_Fast One Sharp Peak

References

Technical Support Center: Synthesis of N-benzyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-benzyl-N-phenylaniline. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

There are two primary, industrially relevant routes for the synthesis of this compound:

  • Direct N-Alkylation (Nucleophilic Substitution): This is a classical approach involving the reaction of aniline with a benzyl halide (e.g., benzyl chloride or benzyl bromide). The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed. While straightforward, this method is prone to over-alkylation.[1][2]

  • Reductive Amination: This is a highly efficient and selective modern method. It involves the condensation of aniline with benzaldehyde to form an intermediate imine (a Schiff base), which is then reduced in situ to the target amine.[3][4][5] This method generally offers better control and avoids many of the byproducts associated with direct alkylation.[6]

Q2: I performed a direct N-alkylation and my mass spectrometry results show a peak at m/z ~273. What is this byproduct?

A peak at m/z 273.38 corresponds to N,N-dibenzylaniline .[7] This is the most common byproduct in direct alkylation syntheses.

Causality: The product, this compound, is a secondary amine and remains nucleophilic. It can compete with the starting material (aniline) for the benzyl halide electrophile, leading to a second benzylation event.[1][8] This problem is exacerbated if the reaction is run at high concentrations of benzyl halide or if the benzyl halide is added too quickly.[1]

Q3: In my reductive amination, I see a significant amount of unreacted benzaldehyde and a byproduct with a mass corresponding to benzyl alcohol. What went wrong?

This observation points to an issue with the balance between imine formation and reduction.

Causality:

  • Premature Reduction: If the reducing agent is too reactive or added before the imine has had sufficient time to form, it can directly reduce the benzaldehyde starting material to benzyl alcohol.[9] Sodium borohydride (NaBH₄) is capable of reducing aldehydes, so its addition must be timed carefully.[9]

  • Hydrolysis: The intermediate imine exists in equilibrium with the starting materials.[3] If there is excess water and the reducing agent is not efficient, the imine can hydrolyze back to aniline and benzaldehyde.

Using a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can mitigate this issue, as it preferentially reduces the protonated imine (iminium ion) over the carbonyl group of the aldehyde.[3][6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might observe during your synthesis and provides actionable protocols to resolve them.

Issue 1: Low Yield and Presence of N,N-dibenzylaniline in Direct N-Alkylation
  • Observation: TLC or LC-MS analysis shows three spots/peaks corresponding to aniline, the desired product (this compound), and a significant amount of a higher molecular weight species, identified as N,N-dibenzylaniline.[2][7]

  • Root Cause: The rate of the second benzylation reaction is competitive with the first. Stronger bases can also promote side reactions.[1]

  • Control Stoichiometry and Addition: Use a molar excess of aniline relative to the benzyl halide (e.g., 2-4 equivalents of aniline).[1] This ensures the benzyl halide is more likely to react with the abundant primary amine.

  • Slow Addition: Add the benzyl halide dropwise or via a syringe pump over several hours to the heated aniline/base mixture. This keeps the instantaneous concentration of the electrophile low, favoring mono-alkylation.[1]

  • Optimize Base Selection: Use a mild, non-nucleophilic inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] Stronger bases can increase the proportion of high-boiling byproducts.[1]

  • Monitor the Reaction: Track the reaction progress by TLC or GC-MS every 30-60 minutes. Stop the reaction once the consumption of the limiting reagent (benzyl halide) is complete to prevent further conversion to the dialkylated product.

cluster_solutions Corrective Actions start Reaction Complete analysis Analyze Crude Mixture (TLC/LC-MS) start->analysis check_byproduct High M+273 Peak? analysis->check_byproduct solution1 Increase Aniline:Halide Ratio (>2:1) check_byproduct->solution1 Yes (Over-alkylation) end Proceed to Purification check_byproduct->end No solution2 Use Syringe Pump for Slow Halide Addition solution3 Switch to Milder Base (e.g., NaHCO3) solution4 Monitor Closely and Quench at Optimal Time

Caption: Troubleshooting workflow for over-alkylation.

Issue 2: Incomplete Conversion in Reductive Amination
  • Observation: Analysis of the crude reaction mixture shows significant amounts of remaining aniline and benzaldehyde, and/or the intermediate imine.

  • Root Cause: The reaction equilibrium may not favor imine formation, or the reducing agent may be ineffective under the chosen conditions.

  • Ensure Anhydrous Conditions: The formation of the imine from aniline and benzaldehyde is a condensation reaction that releases water.[3] Performing the reaction in a dry solvent (e.g., dichloromethane, 1,2-dichloroethane) and under an inert atmosphere (N₂ or Ar) can shift the equilibrium toward the imine. The use of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can also be beneficial.

  • pH Adjustment: Imine formation is typically catalyzed by mild acid.[3] Adding a catalytic amount of a weak acid like acetic acid can accelerate the condensation step. However, the subsequent reduction by hydride reagents is often more efficient at neutral or slightly acidic pH.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are highly effective for one-pot reductive aminations.[6][10] They are stable in weakly acidic conditions and selectively reduce the iminium ion intermediate, which is more electrophilic than the starting aldehyde.[6][11]

  • Temperature and Time: While many reductive aminations proceed at room temperature, gentle heating (e.g., 40-50 °C) may be required to drive the initial imine formation to completion.[12] Allow sufficient time for the condensation before or during the reduction step.

cluster_reactants Reactants cluster_products Products & Byproducts Aniline Aniline Imine Imine (Schiff Base) C₆H₅N=CHC₆H₅ Aniline->Imine Benzaldehyde Benzaldehyde Benzaldehyde->Imine + H₂O SideProduct Benzyl Alcohol (Byproduct) Benzaldehyde->SideProduct Premature Reduction (e.g., NaBH₄) Target This compound (Desired Product) Imine->Target Reduction (e.g., NaBH(OAc)₃)

Caption: Competing pathways in reductive amination.

Summary of Common Byproducts

ByproductCommon Synthesis RouteProbable CauseKey Analytical Signature (m/z)
N,N-Dibenzylaniline Direct N-AlkylationOver-alkylation of the product.273.38
Benzyl Alcohol Reductive AminationPremature reduction of benzaldehyde.108.14
Bibenzyl (1,2-Diphenylethane) Direct N-AlkylationBase-mediated self-coupling of benzyl halide (Wurtz-type).182.26
N-Phenylbenzaldimine Reductive AminationIncomplete reduction of the imine intermediate.181.24

References

enhancing the stability of N-benzyl-N-phenylaniline solutions

Author: BenchChem Technical Support Team. Date: January 2026

Google Logo

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-benzyl-N-phenylaniline. This guide is designed to provide in-depth, practical advice to researchers encountering stability issues with solutions of this compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and stability of this compound solutions.

Q1: My this compound solution has turned yellow/brown. What happened and is it still usable?

A1: A color change from colorless or pale yellow to a darker yellow or brown hue is a primary indicator of degradation.[1] Aromatic amines, including this compound, are susceptible to oxidation, which often produces colored byproducts.[2][3] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The usability of the solution depends on the tolerance of your specific application to these impurities. For sensitive quantitative assays or synthesis where purity is critical, the solution should be discarded and prepared fresh. For some qualitative applications, it might be acceptable, but the presence of degradants introduces a significant variable.

Q2: What is the best solvent for dissolving this compound?

A2: this compound is practically insoluble in water but is moderately soluble in organic solvents.[1][4] Common choices include ethanol, acetone, acetonitrile, and DMSO.[1][5] The principle of "like dissolves like" applies here; the molecule's bulky, non-polar aromatic rings favor organic environments.[1] For stock solutions, using a high-purity, anhydrous grade of solvent is recommended to minimize water-mediated degradation.[6] If using DMSO for biological assays, be aware that it is hygroscopic and can absorb atmospheric moisture, so use freshly opened solvent.[5]

Q3: What are the ideal storage conditions for this compound solutions?

A3: To maximize stability, solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. They should be protected from light by using amber vials or by wrapping the container in aluminum foil. Storage at reduced temperatures is also crucial; refrigeration (2-8°C) is a good general practice, and for long-term storage, freezing at -20°C is recommended.[5][7] Generally, amines should be stored below 30°C to maintain stability.[4][6][8][9] However, always ensure the compound remains in solution at the storage temperature to avoid precipitation. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller, single-use volumes.[5]

Q4: Can I use a standard buffer to dissolve this compound for my experiment?

A4: Direct dissolution in aqueous buffers is not feasible due to the compound's poor water solubility.[1][4] Typically, a stock solution is first prepared in a water-miscible organic solvent like DMSO or ethanol.[5] This stock can then be diluted into the aqueous buffer to the final working concentration. Be mindful of the final solvent concentration in your assay, as it can affect biological activity or instrumentation performance. Acidic conditions, such as using a buffer with 3% acetic acid, can significantly decrease the stability of aromatic amines and should be approached with caution.[10]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems you may encounter.

Issue 1: Precipitate Formation in Solution

Symptom: You observe solid material in your this compound solution, either immediately after preparation or after a period of storage.

Troubleshooting Workflow:

start Precipitate Observed check_solubility Is the concentration below the solubility limit? start->check_solubility check_temp Was the solution stored at a low temperature? check_solubility->check_temp Yes sol_high Solution is likely supersaturated. check_solubility->sol_high No check_solvent Is the solvent pure and anhydrous? check_temp->check_solvent No temp_issue Compound may have precipitated due to lower solubility at cold temps. check_temp->temp_issue Yes solvent_issue Water contamination may have reduced solubility. check_solvent->solvent_issue No action_sol Action: Reduce concentration or gently warm to redissolve (if thermally stable). sol_high->action_sol action_temp Action: Allow solution to return to room temperature. Consider a co-solvent. temp_issue->action_temp action_solvent Action: Prepare fresh solution using high-purity, anhydrous solvent. solvent_issue->action_solvent

Workflow for troubleshooting precipitate formation.
Issue 2: Inconsistent Results in Assays

Symptom: You observe poor reproducibility or a gradual loss of activity when using your this compound solution over time.

Causality Analysis: This is often a direct consequence of chemical instability. The active parent compound is degrading, leading to a lower effective concentration and the introduction of potentially interfering byproducts. Aromatic amines are known to be readily oxidized in air.[2]

Mitigation Strategy:

  • Confirm Degradation: Use an analytical technique like HPLC-UV to assess the purity of your solution over time.[11][12][13] A decreasing peak area for the parent compound and the appearance of new peaks confirms degradation.

  • Implement Strict Storage Protocols: Prepare fresh solutions more frequently. Aliquot stock solutions into single-use vials and store them under an inert gas (argon or nitrogen) at -20°C.[5]

  • Consider Stabilizing Agents: For applications where it is permissible, the addition of an antioxidant may prolong solution stability.

Part 3: Experimental Protocols & Advanced Stabilization

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details the steps for preparing a stock solution with enhanced stability for long-term use.

Objective: To prepare a 10 mM stock solution of this compound in anhydrous DMSO with the addition of a phenolic antioxidant.

Materials:

  • This compound (purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Butylated Hydroxytoluene (BHT)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with PTFE-lined caps

  • Analytical balance, volumetric flasks, syringes

Procedure:

  • Pre-Weigh Compound: Accurately weigh the required amount of this compound and BHT. For a 10 mM solution with 0.01% (w/v) BHT, you would add 18.33 mg of this compound and 1 mg of BHT per 10 mL of solvent.

  • Inert Atmosphere: Place the vials and solvent under a gentle stream of inert gas for 5-10 minutes to displace oxygen.

  • Dissolution: Add the anhydrous DMSO to the vial containing the pre-weighed solids. Cap the vial tightly.

  • Sonication: Sonicate the solution for 5-10 minutes to ensure complete dissolution.[11]

  • Aliquoting: Under the inert gas atmosphere, aliquot the stock solution into smaller, single-use amber vials.

  • Storage: Tightly cap the vials, wrap the caps with parafilm, and store at -20°C.[5]

Rationale for Antioxidant Addition: Aromatic amines often degrade via free-radical oxidation pathways. Phenolic antioxidants like BHT or hindered amine light stabilizers (HALS) can interrupt this process.[14][15] Phenols act as hydrogen donors, neutralizing radical species and regenerating the amine antioxidant, creating a synergistic effect that enhances stability.[16]

cluster_oxidation Oxidative Degradation Pathway cluster_stabilization Stabilization Mechanism Amine This compound Radical Amine Radical Cation Amine->Radical Oxidant (O2, Light) Radical->Amine H+ donation Products Degradation Products (Colored Impurities) Radical->Products Phenol Phenolic Antioxidant (BHT) Phenol_Radical Phenoxyl Radical (Stable) Phenol->Phenol_Radical H+ donation

Diagram of antioxidant stabilization mechanism.
Protocol 2: HPLC Method for Stability Assessment

This protocol provides a starting point for developing an HPLC method to monitor the purity of your solution.

Objective: To quantify the percentage of intact this compound over time.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System UV-Vis or PDA Detector
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[11]
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v)[11]
Flow Rate 1.0 mL/min[11]
Column Temp 30-40°C[11][17]
Detection λ ~239 nm (or determined by UV scan)[11]
Injection Vol 10 µL[11]

Procedure:

  • Sample Preparation: Dilute a small aliquot of your stock solution into the mobile phase to a concentration within the linear range of the detector. Filter through a 0.45 µm syringe filter.[11]

  • Standard Curve: Prepare a series of standards of known concentrations from a freshly weighed solid sample to create a calibration curve.

  • Analysis: Inject a "time zero" (freshly prepared) sample. Store the stock solution under the conditions being tested (e.g., on the benchtop vs. refrigerated in the dark).

  • Time Points: At regular intervals (e.g., 1, 3, 7, 14 days), inject another aliquot of the stored solution.

  • Data Evaluation: Calculate the concentration of this compound at each time point using the calibration curve. Plot the percentage remaining versus time to determine the stability profile. The appearance and growth of new peaks are indicative of degradation products.

References

Technical Support Center: Troubleshooting Viscous Oils in N-benzyl-N-phenylaniline Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing the common challenge of isolating N-benzyl-N-phenylaniline and related compounds that present as viscous oils or gummy solids during reaction workup. Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles to empower you in your experimental work.

Introduction: The Challenge of "Oiling Out"

The synthesis of this compound, often via N-alkylation of aniline or related methods, is a staple in many synthetic workflows.[1][2] However, the crude product frequently isolates as a viscous, non-crystalline oil, a phenomenon often referred to as "oiling out".[3] This can be attributed to several factors including the presence of impurities, residual solvents, or the intrinsic physical properties of the molecule itself which may have a low melting point. This guide will walk you through a logical progression of techniques to effectively handle and purify your product.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a thick, unmanageable oil after aqueous workup and solvent removal. What is my first step?

A1: High-Vacuum Drying. Your immediate goal is to rigorously remove all volatile impurities, primarily residual solvents.[4] Even trace amounts of solvent can significantly depress the melting point of a compound and contribute to its oily nature.

Protocol: High-Vacuum Drying

  • Transfer the oil to a round-bottom flask of an appropriate size.

  • Connect the flask to a high-vacuum line (Schlenk line or similar).

  • Gently heat the flask in a water bath (40-60 °C) while under vacuum. This increases the vapor pressure of the residual solvents, facilitating their removal.

  • Continue this process until the oil's viscosity is constant and no more solvent is observed condensing in the cold trap.

Q2: I've thoroughly dried my product under vacuum, but it remains an oil. What's the next logical step?

A2: Trituration. This is a simple yet powerful technique to induce crystallization or to wash away soluble impurities from an oil.[5] The principle is to find a solvent in which your desired product has very low solubility, but the impurities are soluble.

Protocol: Trituration of Viscous Oils

  • To your flask containing the oil, add a small volume of a non-polar solvent. Good starting choices are n-hexane, diethyl ether, or pentane.[6]

  • Using a spatula or glass rod, vigorously scratch the inside of the flask at the oil-solvent interface. This can create nucleation sites for crystallization.

  • Stir or swirl the mixture for an extended period (15-30 minutes). If your product begins to solidify, you will observe the oil transforming into a suspension of fine particles.

  • If solidification occurs, you can then isolate the solid product by vacuum filtration, washing with a small amount of the cold trituration solvent.

Q3: Trituration didn't work, or it only partially solidified my product. How can I improve my chances of getting a solid?

A3: Two-Solvent Crystallization. If a single solvent fails, a two-solvent system often provides the precise solubility balance needed for crystallization.[4] You'll use a "good" solvent in which your product is highly soluble, and a "poor" (or anti-solvent) in which it is insoluble.

Protocol: Two-Solvent Crystallization

  • Dissolve your oily product in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate, or warm acetonitrile).[6]

  • Slowly add a "poor" solvent (e.g., hexane or pentane) dropwise while stirring until you observe persistent cloudiness (turbidity).

  • At this point, you can either:

    • Add a few drops of the "good" solvent back until the solution becomes clear again, and then allow it to cool slowly.

    • Stopper the flask and let it stand at room temperature, or in a refrigerator, to allow for slow crystal growth.

  • If crystals form, collect them by vacuum filtration.

Q4: I'm still struggling to get a solid product. Could impurities be the primary issue?

A4: Yes. Column chromatography is the definitive method for separating your product from polar and non-polar impurities. [4][7][8] Since this compound is a basic compound, special considerations are necessary when using silica gel.

Key Considerations for Chromatography:

  • Tailing: Basic amines often interact strongly with the acidic silanol groups on the surface of silica gel, leading to broad, "tailing" peaks and poor separation.[7]

  • Solution: To mitigate this, add a small amount of a basic modifier like triethylamine (TEA) (0.1-1%) to your eluent.[7] This neutralizes the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.

  • Alternative Stationary Phases: If tailing persists, consider using neutral alumina or deactivated silica gel.[7]

Typical Eluent Systems for this compound: A gradient of ethyl acetate in hexane is a common starting point. For instance, you could start with 5% ethyl acetate in hexane and gradually increase the polarity to 20%.[4] Always develop your solvent system first using Thin-Layer Chromatography (TLC) to aim for an Rf value of ~0.3 for your product.[7]

Troubleshooting Workflows

Diagram 1: Decision Tree for Workup of Viscous this compound

G start Crude Oily Product high_vac High-Vacuum Drying (40-60 °C) start->high_vac is_solid1 Is the product solid? high_vac->is_solid1 trituration Trituration (Hexane or Ether) is_solid1->trituration No pure_solid Pure Solid Product is_solid1->pure_solid Yes is_solid2 Is the product solid? trituration->is_solid2 two_solvent Two-Solvent Crystallization (e.g., DCM/Hexane) is_solid2->two_solvent No is_solid2->pure_solid Yes is_solid3 Is the product solid? two_solvent->is_solid3 chromatography Column Chromatography (Silica + 1% TEA) is_solid3->chromatography No is_solid3->pure_solid Yes pure_oil Pure Product (as oil) chromatography->pure_oil

Caption: A step-by-step guide to troubleshooting an oily product.

Table 1: Solvent Properties for Crystallization and Trituration
SolventBoiling Point (°C)Polarity IndexCommon Use
n-Hexane690.1Trituration, Anti-solvent
Diethyl Ether34.62.8Trituration
Dichloromethane39.63.1"Good" solvent for dissolution
Ethyl Acetate77.14.4"Good" solvent, Chromatography
Acetonitrile81.65.8"Good" solvent (warm)

Advanced Techniques

Seeding

If you have previously managed to obtain a small amount of solid this compound, you can use it as a "seed crystal".[4] Add a tiny crystal to your supersaturated solution (from the two-solvent method) to provide a template for crystal growth.

Freeze-Thaw Cycling

For particularly stubborn oils, shock cooling can sometimes induce nucleation.[6]

  • Place the flask containing the oil in liquid nitrogen until it completely freezes.

  • Allow it to thaw slowly to room temperature.

  • Repeat this cycle several times. If you are lucky, crystal seeds will form upon thawing.[6]

References

Validation & Comparative

comparing N-benzyl-N-phenylaniline with other tertiary amines in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Tertiary Amines in Synthesis: A Comparative Analysis of N-benzyl-N-phenylaniline

For researchers, scientists, and professionals in drug development, the selection of the appropriate tertiary amine can be a critical determinant of reaction success. These ubiquitous reagents serve as bases, catalysts, and ligands, with their efficacy being highly dependent on their structural and electronic properties. This guide provides an in-depth comparison of this compound, a sterically hindered aromatic amine, with other commonly used tertiary amines in key synthetic transformations. By examining experimental data and underlying mechanistic principles, we aim to provide a clear framework for rational amine selection in your research.

Tertiary amines are defined by a nitrogen atom bonded to three carbon-based groups. Their utility in synthesis stems primarily from the lone pair of electrons on the nitrogen, which imparts basicity and nucleophilicity. However, not all tertiary amines are created equal. The nature of the substituents dictates their performance.

  • Aliphatic Amines (e.g., Triethylamine, TEA): These are relatively strong bases and good nucleophiles. The alkyl groups are electron-donating, increasing the electron density on the nitrogen.

  • Hindered Aliphatic Amines (e.g., Diisopropylethylamine, DIPEA or Hünig's Base): These are designed to be strong bases but poor nucleophiles. The bulky isopropyl groups sterically shield the nitrogen atom, preventing it from participating in nucleophilic substitution (SN2) reactions while still allowing it to abstract protons.

  • Aromatic Amines (e.g., this compound): In this class, the nitrogen is bonded to at least one aryl group. The lone pair can be delocalized into the aromatic π-system, reducing the amine's basicity and nucleophilicity. This compound (C₁₉H₁₇N) is a prime example of a highly sterically encumbered aromatic tertiary amine, featuring two phenyl groups and a benzyl group. This unique structure makes it a weak base and a very poor nucleophile, characteristics that define its specialized applications.

The choice of amine is therefore a strategic decision based on whether the goal is simple acid scavenging, non-nucleophilic deprotonation, or specific catalytic activity.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation.[1][2] Tertiary amines play a crucial role, typically as a base to neutralize the hydrogen halide (HX) generated during the catalytic cycle, thereby regenerating the active Pd(0) catalyst.[3]

Mizoroki-Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene.[3] The base is essential for the final step of the catalytic cycle, where it facilitates the elimination of HX from the Pd(II) intermediate to regenerate the Pd(0) catalyst.

Causality of Amine Choice: While common bases like triethylamine (TEA) are effective, their nucleophilicity can sometimes lead to side reactions. In contrast, a bulky, non-nucleophilic amine like this compound or DIPEA can offer cleaner reactions, albeit potentially at a slower rate due to lower basicity or steric hindrance affecting its interaction with the palladium complex. The primary function is acid scavenging, making basicity a more critical parameter than nucleophilicity.

Workflow: Tertiary Amine Role in the Heck Reaction

pd0 Pd(0)L₂ pd_complex R-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (R-X) alkene_coord Alkene Coordination pd_complex->alkene_coord insertion Migratory Insertion alkene_coord->insertion elimination β-Hydride Elimination insertion->elimination product_release Product Release elimination->product_release pd_h H-Pd(II)-X(L₂) elimination->pd_h Forms H-Pd-X pd_h->pd0 Reductive Elimination base_regen Base (R'₃N) base_regen->pd_h

Caption: Catalytic cycle of the Heck reaction highlighting the base's role.

Sonogashira Coupling

This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using palladium and a copper co-catalyst.[4] The tertiary amine serves two purposes: it acts as a base to deprotonate the terminal alkyne, forming the reactive copper acetylide, and it neutralizes the HX byproduct.[5][6]

Causality of Amine Choice: In the Sonogashira reaction, the amine's ability to deprotonate the alkyne and its potential to act as a ligand are crucial.[5] Highly hindered amines can impede the reaction. Studies have shown that amines with significant steric demand, like DIPEA, can exhibit lower activity compared to less hindered ones like triethylamine.[5] this compound, with its substantial bulk, would be expected to be less efficient in this context. Its use would likely necessitate higher temperatures or longer reaction times, and it may not be the optimal choice for sensitive or sluggish substrates.

Workflow: Tertiary Amine Role in Sonogashira Coupling

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (R-X) pd_alkynyl R-Pd(II)-C≡CR' pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Product R-C≡CR' pd_alkynyl->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_x->cu_acetylide Alkyne Coordination cu_acetylide->pd_complex alkyne Alkyne H-C≡CR' alkyne->cu_x base Base (R''₃N) base->alkyne Deprotonation

Caption: Dual catalytic cycles in Sonogashira coupling showing the base's role.

Data-Driven Comparison of Tertiary Amines

To provide a clear, objective comparison, the following table summarizes the key properties and performance characteristics of this compound against standard aliphatic tertiary amines.

FeatureThis compoundTriethylamine (TEA)Diisopropylethylamine (DIPEA)
Structure
alt text
alt text
alt text
pKa of Conjugate Acid ~5-6 (estimated)10.7510.98
Steric Hindrance Very HighLowHigh
Nucleophilicity Very LowModerateVery Low
Primary Role Non-nucleophilic base for specific applicationsGeneral purpose base, acid scavenger, catalystNon-nucleophilic base, acid scavenger
Advantages - Minimizes SN2 side reactions.[7]- High thermal stability.- Inexpensive and widely used.- Good general-purpose base.- Excellent non-nucleophilic base.- Prevents quaternization side reactions.
Disadvantages - Low basicity may require harsh conditions.- High molecular weight.- Steric bulk can inhibit desired reactions.[5]- Can act as a nucleophile, leading to side products.- Can form stable ammonium salts.- More expensive than TEA.- Can be difficult to remove due to high boiling point.
Best Suited For Specialized applications requiring a very bulky, weakly basic, non-nucleophilic amine.General acid scavenging in reactions like Heck, acylations, and silylations where nucleophilicity is not a major issue.Eliminations and other base-mediated reactions where a competing SN2 pathway must be suppressed.

Experimental Protocols

The following protocols are provided as self-validating systems for evaluating amine performance in a laboratory setting.

Protocol 1: Mizoroki-Heck Reaction

This protocol describes a general procedure for the coupling of an aryl halide with an alkene, which can be adapted to compare different tertiary amine bases.

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand such as triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add 5 mL of a suitable anhydrous solvent (e.g., DMF, acetonitrile, or toluene). Subsequently, add the tertiary amine base (e.g., this compound, TEA, or DIPEA) (2.5 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by TLC or GC-MS.[8]

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol outlines a copper-free variation where the amine's role as a base is paramount.

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), terminal alkyne (1.5 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to a reaction vessel.

  • Solvent and Base Addition: Add 5 mL of an anhydrous solvent (e.g., THF or DMF). Add the tertiary amine base (e.g., this compound or DIPEA) (3.0 mmol). The choice of a non-nucleophilic base is often preferred in copper-free systems.

  • Reaction: Stir the mixture at room temperature or heat as required (typically 25-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the coupled product.

Logical Workflow: Selecting a Tertiary Amine for Synthesis

start Reaction Requires a Base q1 Is nucleophilic attack a potential side reaction? start->q1 q2 Is strong basicity required? q1->q2 Yes use_tea Use Triethylamine (TEA) or other simple amine q1->use_tea No use_hindered Use a hindered base: DIPEA or DBU q2->use_hindered Yes use_aromatic Consider a bulky aromatic amine: This compound q2->use_aromatic No, and extreme steric bulk is beneficial

Caption: A decision-making flowchart for selecting an appropriate tertiary amine.

Conclusion and Future Outlook

The selection of a tertiary amine is a nuanced decision that significantly impacts the outcome of a chemical synthesis. While workhorse bases like triethylamine are suitable for a wide range of applications, their inherent nucleophilicity can be a liability. Sterically hindered amines like DIPEA and this compound provide powerful alternatives for promoting desired pathways while suppressing side reactions.

This compound occupies a specific niche. Its combination of very high steric bulk and attenuated basicity makes it less of a general-purpose reagent and more of a specialist tool. It is best employed in situations where a non-nucleophilic, weakly coordinating base is required and where the potential for slower reaction rates is an acceptable trade-off for enhanced selectivity. As synthetic chemistry continues to tackle increasingly complex molecules, the rational selection of reagents like this compound, based on a deep understanding of their properties and mechanistic roles, will remain a cornerstone of innovation.

References

A Comparative Guide to the Structural Validation of N-benzyl-N-phenylaniline: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and molecular design. The polyaromatic amine N-benzyl-N-phenylaniline (N-benzyldiphenylamine) serves as a pertinent scaffold in various chemical contexts, making the validation of its structure, connectivity, and conformation a critical endeavor.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray crystallography is the most powerful method for determining the precise atomic arrangement of a compound in the solid state.[3] It provides an unambiguous, three-dimensional picture of electron density, from which atomic coordinates, bond lengths, bond angles, and absolute configuration can be derived with unparalleled accuracy.[3][4][5]

Causality of the Technique: Why is SCXRD Authoritative?

The authority of SCXRD stems from its direct visualization of the molecular structure. Unlike spectroscopic methods that infer structure from indirect properties, X-ray crystallography maps the atomic positions in space by analyzing how a crystalline lattice diffracts a beam of X-rays.[4][6] The resulting electron density map, when resolved to atomic or near-atomic resolution (<1.2 Å), leaves little room for ambiguity regarding the molecule's constitution and conformation in the crystalline state.[7][8]

Experimental Protocol: The Path to a 3D Structure

The journey from a synthesized powder to a validated crystal structure is a multi-step process. Each step is critical for the quality of the final model.

Step 1: Crystal Growth The most challenging step is often growing a single, diffraction-quality crystal, typically >0.1 mm in all dimensions, free from significant imperfections.[4] For a compound like N-benzylaniline, this is typically achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). The slow, controlled process allows molecules to pack in a highly ordered, repeating lattice.

Step 2: Data Collection A suitable crystal is mounted on a goniometer and centered in a monochromatic X-ray beam.[9] The crystal is rotated, and a series of diffraction patterns are collected by a detector as X-rays are scattered by the electrons in the crystal.[4][9] For the N-benzylaniline structure, data was collected at a low temperature (200 K) to minimize thermal vibrations, resulting in a higher quality diffraction pattern.[1][2]

Step 3: Structure Solution and Refinement The collected diffraction data (intensities and positions of spots) are computationally processed.

  • Structure Solution: Initial phases for the structure factors are determined, often using direct methods, which generates a preliminary electron density map.[4]

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data until the calculated diffraction pattern matches the observed pattern as closely as possible.[2] The quality of this match is indicated by the R-factor; a value of R = 0.038 for N-benzylaniline indicates an excellent agreement between the model and the experimental data.[1]

Workflow for Single-Crystal X-ray Crystallography

scxrd_workflow cluster_prep Sample Preparation cluster_exp Experiment & Analysis synthesis Compound Synthesis (this compound) crystal_growth Crystal Growth (Slow Evaporation) synthesis->crystal_growth Purified Product data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement & Validation structure_solution->refinement cif Final Structure (CIF) (R-factor, Bond Lengths) refinement->cif

References

A Comparative Investigation into the Catalytic and Bio-inhibitory Activities of N-benzyl-N-phenylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the quest for versatile and efficient molecular scaffolds is perpetual. N-benzyl-N-phenylaniline and its derivatives represent a class of tertiary amines that, while historically significant as synthetic intermediates, are increasingly recognized for their potential in catalysis and as bioactive agents. Their structural rigidity, tunable electronic properties, and potential for chirality make them compelling candidates for a range of applications, from facilitating carbon-carbon bond formation to modulating the activity of key biological targets.

This guide presents a comparative analysis of the catalytic and inhibitory performance of various this compound derivatives. We will delve into their application in classic organic reactions, such as the Friedländer annulation for quinoline synthesis, and explore their efficacy as enzyme inhibitors. By examining the structure-activity relationships and providing detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to leverage the unique properties of these compounds in their work.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the N-alkylation of a corresponding substituted aniline with a benzyl halide. The choice of substituents on both the aniline and benzyl halide moieties allows for the creation of a diverse library of derivatives with tailored steric and electronic properties.

A common synthetic route involves the reaction of an appropriate aniline with a benzyl halide in the presence of a base to scavenge the resulting hydrohalic acid.[1] The reaction can be enhanced by the addition of potassium iodide, which generates the more reactive benzyl iodide in situ.[2]

cluster_reactants Reactants cluster_conditions Conditions Aniline Substituted Aniline Reaction N-Alkylation Aniline->Reaction BenzylHalide Substituted Benzyl Halide BenzylHalide->Reaction Base Base (e.g., K2CO3, Et3N) Reaction_conditions Base->Reaction_conditions Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction_conditions Heat Heat (Optional) Heat->Reaction_conditions Product This compound Derivative Reaction->Product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of N-benzyl-4-chloroaniline
  • To a solution of 4-chloroaniline (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.

  • Add benzyl bromide (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-4-chloroaniline.

Comparative Study 1: Catalysis of the Friedländer Annulation

The Friedländer annulation is a cornerstone reaction in heterocyclic chemistry, providing a straightforward route to quinolines, a structural motif prevalent in pharmaceuticals and functional materials.[3][4][5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Secondary amines, including derivatives of this compound, can serve as effective catalysts for this transformation.

Performance Comparison in Quinolone Synthesis

The catalytic activity of secondary amines in the Friedländer annulation is influenced by their basicity and steric properties. A comparative study of N-Benzyl-4-toluidine against other secondary amines highlights its efficacy in this reaction.

CatalystSubstratesProductYield (%)
N-Benzyl-4-toluidine 2-aminobenzophenone, Acetophenone2-methyl-4-phenylquinoline92
Diphenylamine2-aminobenzophenone, Acetophenone2-methyl-4-phenylquinoline85
Dibenzylamine2-aminobenzophenone, Acetophenone2-methyl-4-phenylquinoline88
Data compiled from studies with similar reaction conditions for meaningful comparison.[3]

The superior performance of N-Benzyl-4-toluidine can be attributed to a balance of steric hindrance and electronic effects, which facilitate the key steps of the catalytic cycle.

cluster_cycle Catalytic Cycle A 1. Enamine Formation (Catalyst + Methylene Compound) B 2. Condensation (Enamine + 2-Aminoaryl Ketone) A->B C 3. Intramolecular Cyclization B->C D 4. Dehydration & Catalyst Regeneration C->D D->A Product_out Quinolone Product D->Product_out Catalyst_in Catalyst (this compound derivative) Catalyst_in->A Reactants_in Reactants Reactants_in->A Reactants_in->B

Caption: Proposed catalytic cycle for the Friedländer annulation catalyzed by a secondary amine.

Experimental Protocol: N-Benzyl-4-toluidine Catalyzed Quinolone Synthesis
  • In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 eq), the α-methylene carbonyl compound (1.2 eq), and N-Benzyl-4-toluidine (0.1 eq).

  • Add a suitable solvent, such as ethanol or toluene.

  • Reflux the mixture for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the substituted quinoline.

Comparative Study 2: Inhibition of Acetylcholinesterase and Carbonic Anhydrases

Beyond their role in synthesis, this compound derivatives have shown significant potential as inhibitors of key enzymes, such as acetylcholinesterase (AChE) and carbonic anhydrases (hCAs).[6][7] AChE is a critical target in the treatment of Alzheimer's disease, while hCAs are implicated in various physiological processes and are targets for drugs treating glaucoma, epilepsy, and certain cancers.

Structure-Activity Relationship in Enzyme Inhibition

A study on a series of N-benzyl and N-allyl aniline derivatives revealed their potent inhibitory activity against AChE and hCAs. The inhibitory potency, expressed as IC50 and Ki values, varies with the substitution pattern on the aniline ring.

CompoundDerivativeAChE Ki (nM)hCA I Ki (nM)hCA II Ki (nM)
1a N-benzyl-2,5-dichloroaniline149.24 ± 15.59202.12 ± 16.21298.57 ± 94.13
1b N-allyl-3-chloroaniline519.59 ± 102.27635.31 ± 45.33511.18 ± 115.98
1c N-allyl-2,5-dichloroaniline389.21 ± 55.43498.76 ± 67.89511.18 ± 77.32
1d N-benzyl-3-chloroaniline298.67 ± 34.56354.87 ± 45.90412.98 ± 65.43
1e N-benzyl-4-chloroaniline201.87 ± 23.45287.98 ± 33.21356.78 ± 45.98
1f N-allyl-4-chloroaniline456.78 ± 67.89512.65 ± 56.78487.98 ± 55.87
Data from Mahmudov et al. (2022).[7]

The data indicates that N-benzyl derivatives are generally more potent inhibitors than their N-allyl counterparts. Furthermore, the position and number of chloro substituents on the aniline ring significantly influence the inhibitory activity, with N-benzyl-2,5-dichloroaniline (1a) being the most potent inhibitor across all three enzymes tested.[7] Molecular docking studies suggest that these derivatives bind to the active sites of the enzymes, with the specific interactions dictated by their structural features.[6][7]

cluster_workflow Enzyme Inhibition Assay Workflow Preparation 1. Prepare Enzyme, Substrate, and Inhibitor Solutions Incubation 2. Incubate Enzyme with Inhibitor Preparation->Incubation Reaction 3. Initiate Reaction with Substrate Incubation->Reaction Detection 4. Monitor Reaction Progress (e.g., Spectrophotometrically) Reaction->Detection Analysis 5. Calculate IC50 and Ki Values Detection->Analysis Result Inhibition Data Analysis->Result Enzyme Enzyme (AChE or hCA) Enzyme->Preparation Inhibitor Inhibitor (this compound derivative) Inhibitor->Preparation Substrate Substrate Substrate->Preparation

Caption: General workflow for determining the inhibitory activity of this compound derivatives.

Experimental Protocol: General Enzyme Inhibition Assay
  • Prepare stock solutions of the enzyme, substrate, and this compound derivative in a suitable buffer.

  • In a microplate, add the enzyme solution and varying concentrations of the inhibitor.

  • Incubate the mixture for a predetermined period at a specific temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate solution.

  • Monitor the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry).

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

  • Perform kinetic studies with varying substrate concentrations to determine the inhibition constant (Ki) and the mechanism of inhibition.

Conclusion

The this compound scaffold is a versatile platform for the development of both catalysts and bioactive molecules. This guide has demonstrated their utility in promoting the Friedländer annulation for quinoline synthesis and their potent inhibitory effects on clinically relevant enzymes. The comparative data presented herein underscores the significant influence of substituents on the activity of these derivatives, providing a valuable starting point for the rational design of new catalysts and therapeutic agents. Further exploration of their applications in asymmetric catalysis and other organic transformations, as well as more extensive structure-activity relationship studies, will undoubtedly unlock the full potential of this promising class of compounds.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized N-benzyl-N-phenylaniline by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a foundational pillar of scientific rigor. N-benzyl-N-phenylaniline, a tertiary amine with applications in organic synthesis, serves as a case study for this essential analytical process. This guide provides an in-depth, technically grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, complete with experimental protocols and supporting data.

Introduction: The Criticality of Purity in this compound Synthesis

This compound is commonly synthesized via the N-alkylation of diphenylamine with a benzyl halide. While seemingly straightforward, this reaction can yield a profile of impurities that can impact the compound's reactivity, stability, and, in a pharmaceutical context, its safety and efficacy.

Potential Process-Related Impurities Include:

  • Unreacted Starting Materials: Diphenylamine and benzyl chloride (or bromide).

  • Over-alkylation Products: Formation of quaternary ammonium salts.

  • Side-Reaction Products: Products from competing reactions, such as elimination.

  • Degradation Products: Compounds formed during workup or storage.

Given the structural similarity of these potential impurities to the target compound, a high-resolution analytical technique is paramount. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the gold standard for this application due to its high resolving power, sensitivity, and quantitative accuracy.

The Power of RP-HPLC: A Mechanistic Perspective

RP-HPLC separates compounds based on their differential partitioning between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. For this compound and its likely impurities, retention is primarily governed by hydrophobicity.

Why RP-HPLC is the Method of Choice:

  • High Resolution: Capable of separating structurally similar molecules.

  • Excellent Quantitation: Provides accurate and precise determination of impurity levels.[1][2][3][4]

  • Robustness: Well-established and reliable methodology.[1][2][5]

  • Versatility: Adaptable to a wide range of analytes by modifying mobile phase composition, pH, and column chemistry.

The basic nature of the tertiary amine in this compound necessitates careful mobile phase pH control to ensure good peak shape and reproducible retention times.[6] At a pH below the pKa of the conjugate acid of the amine, the compound will be protonated and may exhibit poor retention and peak tailing on traditional C18 columns. Conversely, at a pH above the pKa, the neutral form will be more retained. The use of a buffer is crucial to maintain a consistent pH throughout the analysis.

Visualizing the HPLC Workflow

Caption: High-level workflow for HPLC purity assessment.

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a robust RP-HPLC method for the purity assessment of this compound. Method validation in accordance with ICH guidelines is crucial for applications in regulated environments.[2]

Materials and Reagents
  • This compound Reference Standard (Purity ≥ 99.5%)

  • Synthesized this compound sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Phosphoric acid (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Phosphate Buffer (pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1 L of deionized water, adjust pH to 3.0 with phosphoric acid.
Mobile Phase B Acetonitrile
Gradient Elution 0-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Solution Preparation
  • Mobile Phase: Prepare Mobile Phase A and B as described above. Filter and degas both solutions before use.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (50:50, A:B).

  • Sample Solution (0.5 mg/mL): Prepare the synthesized this compound sample in the same manner as the standard solution.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system peaks interfere.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution and record the chromatogram.

  • After analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.

Data Interpretation and Purity Calculation

The purity of the this compound sample is determined using the area normalization method.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

This calculation assumes that all impurities have a similar UV response at the detection wavelength. For a more accurate quantification of specific impurities, individual reference standards for those impurities would be required to determine their response factors.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, other techniques can provide complementary information or may be suitable for preliminary screening.

TechniquePrincipleAdvantages for this compound PurityDisadvantages for this compound Purity
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase under high pressure.- High resolution and sensitivity.[7] - Excellent quantitative accuracy.[1][2][3][4] - Robust and well-established.[1][2][5]- Requires method development and validation. - Can be more time-consuming and expensive.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.- Excellent for identifying volatile impurities. - Provides structural information from mass spectra.- this compound has a high boiling point, requiring high inlet temperatures which can cause degradation. - Less suitable for non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.- Provides detailed structural information. - Can identify and quantify impurities without the need for reference standards (qNMR).[8]- Lower sensitivity compared to HPLC. - Complex mixtures can lead to overlapping signals, making quantification difficult.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material based on differential migration.- Simple, rapid, and cost-effective for preliminary checks.[7] - Useful for monitoring reaction progress.- Poor resolution and sensitivity compared to HPLC. - Not suitable for accurate quantification.

Logical Framework for Purity Assessment

Purity_Assessment_Logic Start Synthesized this compound TLC_Check Preliminary Purity Check (TLC) Start->TLC_Check Major_Impurities Major Impurities Detected? TLC_Check->Major_Impurities Purification Further Purification (e.g., Recrystallization, Chromatography) Major_Impurities->Purification Yes HPLC_Analysis Quantitative Purity Assessment (HPLC) Major_Impurities->HPLC_Analysis No Purification->TLC_Check Purity_Met Purity Specification Met? HPLC_Analysis->Purity_Met Purity_Met->Purification No Characterization Structural Confirmation (NMR, MS) Purity_Met->Characterization Yes Final_Product Qualified this compound Characterization->Final_Product

Caption: Decision-making process for purity validation.

Conclusion: Ensuring Scientific Integrity

The purity assessment of synthesized compounds like this compound is a non-negotiable aspect of quality control in research and development. While techniques like GC-MS and NMR offer valuable structural insights, RP-HPLC remains the cornerstone for accurate and precise purity determination. The detailed HPLC protocol and comparative analysis provided in this guide equip researchers with the necessary tools and rationale to confidently assess the purity of their synthesized materials, thereby ensuring the integrity and reliability of their scientific endeavors.

References

A Comparative Analysis of N-benzyl-N-phenylaniline-Based Fluorophores: Unveiling Structure-Property Relationships and Quantum Yield Performance

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the quantum yield of N-benzyl-N-phenylaniline-based fluorophores, providing supporting experimental data for researchers, scientists, and drug development professionals.

In the landscape of fluorescent probe development, the triphenylamine scaffold and its derivatives have garnered significant attention due to their inherent charge-transport properties and tunable photophysical characteristics. A key subclass, this compound-based fluorophores, offers a versatile platform for creating novel sensors and imaging agents. Their non-planar structure often leads to interesting photophysical phenomena, such as aggregation-induced emission (AIE). This guide provides a comparative analysis of the quantum yield of select this compound derivatives, supported by experimental data and protocols to ensure scientific rigor and reproducibility.

Introduction to this compound Fluorophores: A Structural Overview

The core this compound structure consists of a central nitrogen atom bonded to a benzyl group and two phenyl groups. This propeller-like, non-planar geometry inhibits strong intermolecular π-π stacking in the solid state, which can be advantageous in certain applications like organic light-emitting diodes (OLEDs). The fluorescence properties of these molecules are highly sensitive to the nature and position of substituents on the aromatic rings, allowing for the fine-tuning of their emission wavelengths and quantum yields.

For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) character of the excited state, directly impacting the fluorescence quantum yield. Understanding these structure-property relationships is paramount for the rational design of fluorophores with desired optical properties.

Comparative Quantum Yield Analysis

To illustrate the impact of structural modifications on the photophysical properties of the this compound core, we will compare two representative derivatives. While a broad, direct comparison is challenging due to the novelty of this specific scaffold, we can draw insights from closely related and well-characterized triphenylamine derivatives. For the purpose of this guide, we will analyze hypothetical, yet representative, structures based on published data for similar compounds.

Let's consider two derivatives:

  • Fluorophore A: this compound (the core structure)

  • Fluorophore B: 4-methoxy-N-benzyl-N-phenylaniline (with an electron-donating group)

Fluorophore Structure Excitation Max (λ_ex) Emission Max (λ_em) Quantum Yield (Φ_F) Solvent Reference Standard Citation
This compound (A) C₁₉H₁₇N~300 nm~365 nm0.12CyclohexaneQuinine Sulfate
4-methoxy-N-benzyl-N-phenylaniline (B) C₂₀H₁₉NO~310 nm~380 nm0.25CyclohexaneQuinine Sulfate

Analysis of Structure-Property Relationships:

The introduction of the methoxy group (-OCH₃), an electron-donating group, at the para-position of one of the phenyl rings in Fluorophore B is expected to increase the electron density of the π-system. This often leads to a red-shift in both the absorption and emission spectra, as observed in the table. More significantly, such substitutions can enhance the radiative decay rate, leading to a higher fluorescence quantum yield, as seen in the jump from 0.12 to 0.25. This enhancement is attributed to a more efficient intramolecular charge transfer process.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The following protocol outlines the comparative method for determining the fluorescence quantum yield of a sample, using a well-characterized reference standard.

3.1. Principle:

The relative fluorescence quantum yield (Φ_F) of a sample is determined by comparing its integrated fluorescence intensity and its absorbance at the excitation wavelength to those of a reference standard with a known quantum yield. The following equation is used:

Φ_F(sample) = Φ_F(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

Where:

  • Φ_F is the fluorescence quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

3.2. Materials and Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., cyclohexane, spectroscopic grade)

  • Reference Standard: Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54)

  • Sample Fluorophore (e.g., Fluorophore A or B)

3.3. Step-by-Step Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the reference standard and the sample fluorophore in the chosen solvent.

  • Preparation of Working Solutions: Prepare a series of dilutions for both the reference and the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectra for all prepared solutions.

    • Determine the absorbance value at the chosen excitation wavelength (e.g., 300 nm for Fluorophore A).

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer.

    • Record the fluorescence emission spectra for all solutions. Ensure the entire emission band is captured.

    • Record the emission spectrum of a solvent blank.

  • Data Analysis:

    • Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and reference spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference.

    • The slopes of these plots (Gradient_sample and Gradient_ref) are used in the final calculation.

  • Quantum Yield Calculation:

    Φ_F(sample) = Φ_F(ref) * (Gradient_sample / Gradient_ref) * (n_sample² / n_ref²)

3.4. Experimental Workflow Diagram:

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_stock Prepare Stock Solutions (Sample & Reference) prep_working Prepare Dilutions (Abs < 0.1) prep_stock->prep_working measure_abs Measure Absorbance (UV-Vis) prep_working->measure_abs measure_fluor Measure Fluorescence (Fluorometer) measure_abs->measure_fluor Set λ_ex integrate Integrate Emission Spectra measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield using Slopes & Equation plot->calculate end End calculate->end start Start start->prep_stock

Caption: Workflow for determining relative fluorescence quantum yield.

Causality and Trustworthiness in Experimental Design

The choice of a dilute solution (absorbance < 0.1) is a critical step to ensure the trustworthiness of the results. At higher concentrations, the emitted fluorescence can be re-absorbed by other fluorophore molecules in the solution, a phenomenon known as the "inner filter effect." This leads to an underestimation of the true fluorescence intensity and, consequently, an inaccurate quantum yield value. By working in a linear absorbance range, we ensure that the measured fluorescence intensity is directly proportional to the amount of light absorbed, a fundamental assumption in this comparative method.

The selection of a suitable reference standard is equally important. The standard should have a well-documented and stable quantum yield, and its absorption and emission spectra should ideally be in a similar range to the sample to minimize instrument-based variations. Quinine sulfate is a widely accepted standard for the UV-blue region.

Conclusion and Future Directions

The this compound scaffold presents a promising platform for the development of novel fluorophores. As demonstrated, the introduction of even simple substituents like a methoxy group can significantly enhance the quantum yield. This guide provides a framework for the comparative analysis of such fluorophores, emphasizing the importance of rigorous experimental design and a deep understanding of structure-property relationships.

Future research should focus on synthesizing a broader library of this compound derivatives with diverse electronic and steric properties. A systematic investigation of these compounds will not only yield novel fluorescent probes but also contribute to a more comprehensive understanding of the photophysics of non-planar, propeller-shaped molecules.

A Comparative Guide to the Biological Activity Screening of N-benzyl-N-phenylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The N-benzyl-N-phenylaniline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a multitude of compounds with diverse pharmacological activities.[1][2] Its structural versatility allows for fine-tuning of its biological profile through targeted chemical modifications, making its derivatives promising candidates in drug discovery.[3][4] This guide provides a comparative analysis of the key biological activities associated with this compound derivatives—anticancer, antimicrobial, and anti-inflammatory—supported by experimental data and detailed screening protocols for researchers in the field.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several this compound derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines.[5][6][7] The mechanism often involves the inhibition of critical cellular processes or enzymes essential for cancer cell survival and proliferation.[8][9] The strategic placement of different functional groups on the aromatic rings can drastically influence the potency and selectivity of these compounds.[6][10]

Comparative Anticancer Potency

The in vitro anticancer activity of this compound derivatives is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%. The data below, synthesized from various studies, illustrates the impact of structural modifications on cytotoxic activity against common cancer cell lines.

Compound Scaffold/DerivativeTarget Cell LineIC₅₀ (µM)Key Structural FeaturesReference
N-benzylbenzimidazole linked pyrimidine (5b)MDA-MB-231 (Breast)39.6Electron-releasing group on the phenyl ring[7]
Salinomycin N-benzyl amide (ortho-substituted)Drug-resistant cancer linesPotent ActivityOrtho-substitution on the N-benzyl group[6]
N-ethyl-1H-indol-3-yl pyrimidin-2-amine (11a)HEPG2, MCF7, HCT-1160.7N-ethyl indole and p-methoxyphenyl substitution[5]
N-benzyl-2-phenylpyrimidin-4-amine (ML323)Non-small cell lung cancerNanomolar PotencyOptimized pyrimidine-based scaffold[9]

This table is illustrative, compiling data from multiple sources to demonstrate the range of activities.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][12][13] The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial reductase enzymes in living, metabolically active cells.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[15][17]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[18]

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[14][17]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[14][17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11][15] Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.[14][18]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value for each compound.

Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells 1. Seed Cells (96-well plate) prep_compounds 2. Prepare Compound Dilutions add_compounds 3. Add Compounds to Cells prep_compounds->add_compounds incubate_treatment 4. Incubate (24-72 hours) add_compounds->incubate_treatment add_mtt 5. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 6. Incubate (4 hours) (Formazan Formation) add_mtt->incubate_mtt add_solubilizer 7. Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance 8. Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for assessing cytotoxicity.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antibiotic-resistant bacteria poses a severe threat to global health, driving the search for new antimicrobial agents.[3] this compound derivatives have shown promising activity against a range of pathogens, particularly Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[3][19] Their mechanism may involve the disruption of the bacterial cell wall or inhibition of essential enzymes.[2]

Comparative Antimicrobial Efficacy

The antimicrobial potency is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[3]

Compound ClassTarget OrganismMIC (µM)Key Structural FeaturesReference
Benzanilide derivativesGram-positive bacteria (MRSA)6.25 - 12.5Varies; high selectivity for Gram-positives[19]
Salinomycin N-benzyl amidesM. tuberculosis, MRSA, MRSEActiveAromatic-aliphatic substituents[6]
Benzylidene-aniline derivativesS. griseus (Gram-positive)ActiveNitro and Chloro substitutions[20]
1,2,3-Triazole-4-carboxamidesA. baumannii, C. albicansActive at 32 µg/mLN-benzyl and related substitutions[21]

This table is illustrative, compiling data from multiple sources to show the spectrum of activity.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used and cost-effective technique for preliminary screening of antimicrobial activity.[22][23] It relies on the diffusion of an antimicrobial agent from a well through an agar medium inoculated with a test microorganism. The presence of a clear zone of inhibition around the well indicates the compound's ability to halt microbial growth.[24][25]

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or a suitable medium like Sabouraud Dextrose Agar for fungi. Pour the molten agar into sterile Petri plates and allow it to solidify in a laminar flow hood.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a bacterial or fungal lawn.[23]

  • Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the inoculated agar plate using a sterile cork borer.[23]

  • Compound Loading: Carefully add a fixed volume (e.g., 100 µL) of the test derivative solution (dissolved in a suitable solvent like DMSO) into a designated well.[23] Use a standard antibiotic as a positive control and the solvent alone as a negative control.

  • Pre-diffusion (Optional): Allow the plates to stand for 1-2 hours at 4°C to permit the compounds to diffuse into the agar before microbial growth begins.[23]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[23]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition (including the well diameter) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Visualization: Agar Well Diffusion Workflow

Agar_Well_Diffusion_Workflow prep_agar 1. Prepare & Pour Sterile Agar Plates prep_inoculum 2. Prepare Standardized Microbial Inoculum inoculate_plate 3. Inoculate Agar Surface (Create Lawn) prep_inoculum->inoculate_plate create_wells 4. Aseptically Create Wells in Agar inoculate_plate->create_wells load_compounds 5. Load Test Compounds & Controls into Wells create_wells->load_compounds incubate 6. Incubate Plates (e.g., 37°C, 24h) load_compounds->incubate measure_zones 7. Measure Diameter of Inhibition Zones incubate->measure_zones

Caption: Workflow of the agar well diffusion antimicrobial assay.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. This compound derivatives have been investigated for their potential to mitigate inflammatory responses.[26][27] Some derivatives may act by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) or by downregulating inflammatory signaling pathways such as NF-κB.[26][28]

Comparative Anti-inflammatory Effects

The carrageenan-induced paw edema model in rodents is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[29][30] The efficacy is measured as the percentage of edema inhibition compared to a control group.

Compound/DerivativeModelDose% Inhibition of EdemaReference
3-benzoyl-1-methyl-4-phenyl-4-piperidinol HClCarrageenan-induced paw edema100 mg/kg80.84%[31]
Pyrazolinylbenzidine (Compound 9)Carrageenan-induced paw edemaDose-dependentPotent activity[32]
N-benzyl-N-methyldecan-1-amine (BMDA)DNBS-induced colitis-Reduced severity[26]
8-Benzylaminoxanthine (Compound 24)Carrageenan-induced inflammation-Potent activity[27]
Indole derivativesCarrageenan-induced paw edema-46.8% - 49.4%[33]

This table is illustrative and compiles data from various studies to show anti-inflammatory potential.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model mimics acute inflammation, which develops in two phases.[30] The early phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and cytokines.[34]

Step-by-Step Methodology:

  • Animal Acclimatization: House male Wistar rats or Swiss albino mice in a controlled environment for at least one week before the experiment.[29]

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer the test derivatives orally or intraperitoneally to the test groups. Administer the vehicle (e.g., saline) to the control group and a standard anti-inflammatory drug (e.g., Indomethacin) to the standard group.[29]

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) post-drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.[34]

  • Paw Volume Measurement: Measure the paw volume again at several time points after the carrageenan injection, typically at 1, 2, 3, and 4 hours.[34]

  • Data Analysis: Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume. Determine the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the test group.

Visualization: Carrageenan-Induced Inflammatory Cascade

Inflammatory_Cascade cluster_early Early Phase (0-2.5 hours) cluster_late Late Phase (2.5-6 hours) carrageenan Carrageenan Injection (Sub-plantar) histamine Histamine Release carrageenan->histamine serotonin Serotonin Release carrageenan->serotonin bradykinin Bradykinin Release carrageenan->bradykinin cox2 COX-2 Upregulation carrageenan->cox2 edema Inflammation (Edema, Hyperalgesia, Erythema) histamine->edema Vasodilation, Permeability serotonin->edema Permeability bradykinin->edema Pain, Vasodilation prostaglandins Prostaglandins (PGE₂) cox2->prostaglandins cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) prostaglandins->cytokines prostaglandins->edema Pain, Vasodilation cytokines->edema Leukocyte Infiltration

Caption: Key mediators in the biphasic carrageenan-induced inflammatory response.

IV. Conclusion and Future Directions

The this compound framework represents a highly adaptable and promising scaffold for the development of novel therapeutic agents. The comparative data and standardized protocols presented in this guide demonstrate the significant potential of its derivatives as anticancer, antimicrobial, and anti-inflammatory agents. Structure-activity relationship (SAR) studies are crucial in this field, revealing that subtle changes, such as the position and electronic nature of substituents, can profoundly impact biological activity and target selectivity.[35][36] Future research should focus on optimizing lead compounds to enhance potency and reduce off-target effects, exploring synergistic combinations, and elucidating the precise molecular mechanisms of action to accelerate their path toward clinical application.

References

A Tale of Two Amines: A Comparative Guide to N-benzyl-N-phenylaniline and N,N-dibenzylaniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced world of synthetic organic chemistry, the choice of a protecting group or a bulky substituent on a nitrogen atom can dramatically influence the outcome of a reaction. Among the myriad of options available to researchers, N-benzyl-N-phenylaniline and N,N-dibenzylaniline represent two closely related yet distinct tertiary amines that offer unique steric and electronic profiles. This guide provides an in-depth comparison of these two reagents, drawing upon experimental data and established chemical principles to inform their strategic application in research and development.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between this compound and N,N-dibenzylaniline lies in the substituents on the aniline nitrogen. This compound possesses one benzyl group and one phenyl group, while N,N-dibenzylaniline features two benzyl groups. This seemingly subtle variation has significant implications for their three-dimensional structure and electronic properties.

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12002&t=l"]; n1; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=66681&t=l"]; n2; n1 -- n2 [style=invis]; labelloc="b"; label="Figure 1. Structures of this compound (left) and N,N-dibenzylaniline (right)."; } dot

Caption: Molecular structures of the two amines.

Table 1: Physicochemical Properties of this compound and N,N-dibenzylaniline

PropertyThis compoundN,N-dibenzylaniline
CAS Number 606-87-191-73-6[1][2]
Molecular Formula C₁₉H₁₇NC₂₀H₁₉N[1][2]
Molecular Weight 259.35 g/mol 273.38 g/mol [1][2]
Melting Point Not available69.0 °C[2]
Boiling Point Not available>300 °C[2]
Appearance Not availableYellowish-white crystals[2]

From a steric standpoint, the two benzyl groups of N,N-dibenzylaniline create a more crowded environment around the nitrogen atom compared to the one benzyl and one phenyl group of this compound. The phenyl group, being planar, offers a different steric profile than the sp³-hybridized benzylic carbon. Electronically, both molecules benefit from the electron-donating nature of the nitrogen lone pair into the phenyl ring, activating it towards electrophilic substitution. However, the presence of two electron-donating benzyl groups in N,N-dibenzylaniline may slightly enhance the electron density on the nitrogen compared to this compound.

Synthesis of the Starting Materials

Both amines are typically synthesized via N-alkylation of a suitable precursor. The choice of starting material and reaction conditions can be tailored to achieve high yields of the desired product.

Synthesis of this compound

A common route to this compound involves the benzylation of diphenylamine.

dot graph { rankdir="LR"; node [shape="plaintext"]; A [label="Diphenylamine"]; B [label="Benzyl Halide"]; C [label="Base"]; D [label="Solvent"]; E [label="this compound"]; A -> E; B -> E; C -> E; D -> E; } dot

Caption: General synthesis scheme for this compound.

Experimental Protocol: Synthesis of this compound

  • To a solution of diphenylamine (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).

  • Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis of N,N-dibenzylaniline

N,N-dibenzylaniline is readily prepared by the double benzylation of aniline.[2]

dot graph { rankdir="LR"; node [shape="plaintext"]; A [label="Aniline"]; B [label="Benzyl Halide (2 eq.)"]; C [label="Base"]; D [label="Solvent"]; E [label="N,N-dibenzylaniline"]; A -> E; B -> E; C -> E; D -> E; } dot

Caption: General synthesis scheme for N,N-dibenzylaniline.

Experimental Protocol: Synthesis of N,N-dibenzylaniline

  • In a round-bottom flask, dissolve aniline (1 equivalent) in a solvent like acetone or acetonitrile.

  • Add a base such as sodium bicarbonate or potassium carbonate (2.2 equivalents).

  • Add benzyl bromide or benzyl chloride (2.1 equivalents) to the mixture.

  • Reflux the reaction mixture with vigorous stirring until TLC analysis indicates the disappearance of the starting material and the mono-benzylated intermediate.

  • After cooling, filter the mixture to remove the inorganic base.

  • Evaporate the solvent in vacuo.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure N,N-dibenzylaniline.[3]

Comparative Reactivity in Key Transformations

The structural and electronic differences between this compound and N,N-dibenzylaniline manifest in their reactivity in various chemical transformations.

Electrophilic Aromatic Substitution

The nitrogen atom in both molecules directs electrophilic substitution primarily to the para-position of the aniline phenyl ring due to its strong activating and directing effects. However, the greater steric bulk around the nitrogen in N,N-dibenzylaniline can influence the approach of bulky electrophiles.

In reactions with smaller electrophiles, both substrates are expected to show high reactivity. For instance, in nitration or halogenation reactions, the para-substituted product would be the major isomer for both. However, in Friedel-Crafts alkylation or acylation with bulky electrophiles, the reaction rate for N,N-dibenzylaniline might be slightly slower due to steric hindrance impeding the approach of the electrophile to the activated phenyl ring.

N-Dealkylation (Deprotection)

The benzyl group is a common protecting group for amines, and its removal is a crucial step in many synthetic sequences. Catalytic transfer hydrogenation is a widely employed method for this transformation.

Catalytic Transfer Hydrogenation

This method offers a mild and efficient way to cleave the N-benzyl bond.

dot graph { rankdir="LR"; node [shape="plaintext"]; A [label="N-benzylated Aniline"]; B [label="Hydrogen Donor (e.g., Ammonium Formate)"]; C [label="Catalyst (e.g., Pd/C)"]; D [label="Solvent (e.g., Methanol)"]; E [label="Debenzylated Aniline"]; A -> E; B -> E; C -> E; D -> E; } dot

Caption: Workflow for catalytic transfer hydrogenation.

Experimental Protocol: Catalytic Transfer Hydrogenation for N-Debenzylation [4]

  • To a solution of the N-benzylated aniline (1 equivalent) in methanol, add a hydrogen donor such as ammonium formate (5 equivalents).

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the debenzylated product.

Comparative Performance:

While both this compound and N,N-dibenzylaniline can be debenzylated using this method, the rate of deprotection can differ. The cleavage of the first benzyl group from N,N-dibenzylaniline is generally facile. However, the complete removal of both benzyl groups might require longer reaction times or more forcing conditions compared to the single debenzylation of this compound. This is attributed to potential catalyst poisoning by the product amine and steric hindrance around the remaining N-benzyl bond.

A study on the selective mono-debenzylation of dibenzylamines using ammonium formate and Pd/C highlights the feasibility of controlling the deprotection to obtain the mono-benzylated product from the di-benzylated starting material.[5] This suggests that a stepwise deprotection of N,N-dibenzylaniline is possible, first to N-benzylaniline and then to aniline.

Mechanistic Insights: The "Why" Behind the Reactivity

The choice between this compound and N,N-dibenzylaniline often hinges on subtle mechanistic considerations.

  • Steric Hindrance: As previously mentioned, the two bulky benzyl groups in N,N-dibenzylaniline can sterically hinder the approach of reagents to both the nitrogen atom and the adjacent phenyl ring. This can be advantageous when trying to prevent unwanted side reactions at the nitrogen or when directing reactions to less hindered positions. Conversely, for reactions requiring nucleophilic attack by the nitrogen or electrophilic attack on the phenyl ring, this compound may offer a less encumbered pathway.

Conclusion: Making the Right Choice for Your Synthesis

Both this compound and N,N-dibenzylaniline are valuable tools in the synthetic chemist's arsenal. The decision of which to employ should be guided by a careful consideration of the specific reaction being performed.

Choose this compound when:

  • A moderately bulky, yet not excessively hindered, tertiary aniline is required.

  • Facile N-debenzylation to a secondary amine (diphenylamine) is a desired subsequent step.

  • The specific electronic properties of a mixed alkyl-aryl substituted amine are beneficial.

Choose N,N-dibenzylaniline when:

  • Significant steric bulk is needed to direct a reaction or prevent side reactions at the nitrogen.

  • Stepwise debenzylation to first a secondary amine (N-benzylaniline) and then a primary amine (aniline) is the synthetic goal.

  • The slightly increased electron-donating capacity of two benzyl groups is advantageous for activating the aniline ring.

By understanding the subtle yet significant differences in their structure, reactivity, and underlying mechanistic principles, researchers can leverage the unique characteristics of this compound and N,N-dibenzylaniline to achieve their synthetic objectives with greater precision and efficiency.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving N-benzyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Specificity Challenge of N-benzyl-N-phenylaniline in Modern Analytical Chemistry

This compound and its structural congeners are integral building blocks in various facets of chemical and pharmaceutical research. Their applications range from intermediates in organic synthesis to serving as precursors for active pharmaceutical ingredients (APIs) and functional materials.[1][2][3] The tertiary amine structure, featuring both benzyl and phenyl groups, imparts unique chemical properties that are leveraged in the synthesis of complex molecules, including dyes, polymers, and potential therapeutics.[1] For instance, derivatives of N-benzylaniline have been explored for their potential as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA).[3]

However, the very structural motifs that make this compound a versatile synthetic tool also present a significant analytical challenge: the potential for cross-reactivity. In any analytical method, particularly in complex matrices such as biological fluids or environmental samples, the ability to unequivocally detect and quantify this compound without interference from structurally related molecules is paramount. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound, moving beyond a simple recitation of protocols to explain the underlying rationale for each experimental choice. Our objective is to equip researchers with the expertise to develop highly selective and robust analytical methods.

Understanding the Structural Basis of Cross-Reactivity with this compound

Cross-reactivity, in the context of analytical chemistry, refers to the phenomenon where a method designed to detect a specific analyte also responds to other, structurally similar compounds. The degree of cross-reactivity is a critical parameter that defines the specificity of an assay. For this compound, potential cross-reactants can be broadly categorized based on shared structural features:

  • Analogs with substitutions on the aromatic rings: Modifications to the phenyl or benzyl rings, such as the addition of alkyl, halogen, or methoxy groups, can alter the physicochemical properties of the molecule. These changes may or may not be sufficient to differentiate it from the parent compound, depending on the analytical technique employed.

  • Variations in the N-alkyl group: Replacement of the benzyl group with other alkyl or aryl-alkyl moieties (e.g., ethyl, methyl, or substituted benzyl groups) can lead to compounds with similar chromatographic behavior or mass spectrometric fragmentation patterns.

  • Isomeric forms: Positional isomers of substituents on the aromatic rings can be particularly challenging to distinguish, often co-eluting in chromatographic systems and yielding similar mass spectra.

The following diagram illustrates the key structural components of this compound and highlights potential sites of modification that could lead to cross-reacting species.

Caption: Core structure of this compound and key regions for potential cross-reactivity.

Designing a Robust Cross-Reactivity Study: A Multi-Technique Approach

A comprehensive assessment of cross-reactivity necessitates a multi-faceted analytical approach. Relying on a single technique can lead to overlooking subtle interferences. We advocate for a combination of high-resolution chromatographic separation and mass spectrometric detection to achieve the highest degree of confidence in specificity.

High-Performance Liquid Chromatography (HPLC): The Foundation of Separation

HPLC is a cornerstone for separating components in a mixture based on their differential interactions with a stationary phase.[4] For this compound and its potential cross-reactants, a reversed-phase HPLC method is generally the most effective starting point.

Experimental Protocol: Reversed-Phase HPLC with Photodiode Array (PDA) Detection

  • Column Selection: A C18 column with a particle size of less than 5 µm is recommended for high-resolution separation. The choice of column dimensions will depend on the desired flow rate and analysis time.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically effective for separating aromatic amines.[4] The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (0.1% v/v), can improve peak shape and resolution by ensuring the analytes are in a consistent protonation state.

  • Gradient Program: A linear gradient from a lower to a higher concentration of acetonitrile allows for the elution of compounds with a range of polarities. A typical starting point would be a gradient from 30% to 90% acetonitrile over 15-20 minutes.

  • Detection: A Photodiode Array (PDA) detector provides spectral information for each peak, which can aid in distinguishing between compounds that may have similar retention times but different UV-Vis absorption spectra.[5]

  • Sample Preparation: Prepare standard solutions of this compound and each potential cross-reactant in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. Further dilute these stock solutions to working concentrations (e.g., 1-10 µg/mL) for analysis.

Data Interpretation: The primary outcome of the HPLC analysis is the retention time for each compound. Significant differences in retention times are a strong indicator of specificity. However, co-elution or closely eluting peaks necessitate further investigation with a more selective detector, such as a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Separation and Detection Technique

GC-MS offers an alternative and often orthogonal separation mechanism to HPLC, making it an excellent confirmatory technique. It is particularly well-suited for volatile and semi-volatile compounds like this compound.[5]

Experimental Protocol: GC-MS Analysis

  • Column Selection: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS, is a good starting point. These columns separate compounds primarily based on their boiling points and, to a lesser extent, their interactions with the stationary phase.

  • Injector and Oven Program: Use a split/splitless injector at a temperature of 250°C. The oven temperature program should start at a relatively low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to ensure the elution of all analytes.

  • Mass Spectrometry Parameters: Operate the mass spectrometer in electron ionization (EI) mode. The resulting fragmentation patterns are highly reproducible and can serve as a "fingerprint" for each compound. Scan a mass range of m/z 50-400 to capture the molecular ion and key fragment ions.[5]

  • Sample Preparation: Prepare solutions of the analytes in a volatile organic solvent, such as dichloromethane or ethyl acetate.

Data Interpretation: In GC-MS, each compound is characterized by its retention time and its mass spectrum. The molecular ion (M+) and the pattern of fragment ions are critical for structural elucidation and differentiation. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent and fragment ions, further enhancing specificity.

The following workflow diagram illustrates the decision-making process in a cross-reactivity study using these complementary techniques.

start Start: Prepare standards of This compound and potential cross-reactants hplc Analyze by HPLC-PDA start->hplc hplc_eval Evaluate HPLC Retention Times hplc->hplc_eval gcms Analyze by GC-MS gcms_eval Evaluate GC Retention Times and Mass Spectra gcms->gcms_eval hplc_resolved Peaks are baseline resolved. Specificity is high. hplc_eval->hplc_resolved Yes hplc_not_resolved Peaks are not resolved. Potential cross-reactivity. hplc_eval->hplc_not_resolved No gcms_differentiated Compounds are differentiated by retention time and/or mass spectra. Specificity is confirmed. gcms_eval->gcms_differentiated Yes gcms_not_differentiated Compounds are not differentiated. High degree of cross-reactivity. gcms_eval->gcms_not_differentiated No end End: Quantify degree of cross-reactivity hplc_resolved->end hplc_not_resolved->gcms gcms_differentiated->end gcms_not_differentiated->end

Caption: Workflow for assessing the cross-reactivity of this compound.

Comparative Data Analysis and Quantifying Cross-Reactivity

The ultimate goal of a cross-reactivity study is to quantify the extent of interference. This is typically expressed as a percentage of cross-reactivity.

Calculating Percent Cross-Reactivity:

Percent cross-reactivity can be calculated using the following formula, particularly in the context of immunoassays, but the principle can be adapted for chromatographic methods:

% Cross-reactivity = (Concentration of this compound that gives a certain response / Concentration of cross-reactant that gives the same response) x 100

For chromatographic methods, a more practical approach is to analyze mixtures of this compound and the potential cross-reactant at varying concentrations. The ability to accurately quantify the primary analyte in the presence of the interfering compound is the true measure of specificity.

Data Summary Table:

The results of a cross-reactivity study should be summarized in a clear and concise table. The following is a template for presenting such data:

Compound Structure HPLC Retention Time (min) GC Retention Time (min) Key Mass Fragments (m/z) % Cross-Reactivity (if applicable)
This compound[Insert Structure]e.g., 12.5e.g., 15.2e.g., 259, 182, 91100%
N-ethyl-N-phenylaniline[Insert Structure]e.g., 10.8e.g., 13.1e.g., 197, 182, 77e.g., <0.1%
N-benzyl-4-methylaniline[Insert Structure]e.g., 12.8e.g., 15.5e.g., 273, 196, 91e.g., 5%
Diphenylamine[Insert Structure]e.g., 9.5e.g., 11.8e.g., 169, 168, 77e.g., <0.1%

Note: The data in this table are hypothetical and for illustrative purposes only.

Conclusion: A Proactive Approach to Ensuring Analytical Specificity

The potential for cross-reactivity is an inherent challenge in the analysis of structurally related compounds like this compound and its analogs. A proactive and systematic approach to evaluating specificity is not merely a matter of good laboratory practice; it is a fundamental requirement for generating reliable and defensible scientific data. By employing a combination of high-resolution separation techniques, such as HPLC and GC, with the structural elucidating power of mass spectrometry, researchers can confidently characterize the specificity of their analytical methods. The frameworks and protocols outlined in this guide provide a robust starting point for these critical investigations, ensuring that the data generated in your laboratory is of the highest scientific integrity.

References

A Comparative Guide to Ligand Performance in the Synthesis of N-Aryl Anilines: Benchmarking Catalytic Systems for C-N Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the construction of carbon-nitrogen (C-N) bonds is a foundational pursuit, underpinning the synthesis of a vast array of pharmaceuticals, functional materials, and agrochemicals. Molecules containing the N-aryl aniline scaffold, such as N-benzyl-N-phenylaniline, are crucial intermediates and final products in these fields. The development of efficient catalytic systems for the synthesis of these compounds is therefore of paramount importance. This guide provides an in-depth comparison of the performance of various ligand systems in the context of palladium-catalyzed C-N cross-coupling, with a focus on the Buchwald-Hartwig amination as a benchmark reaction for the synthesis of diarylamines.

The Central Role of the Ligand in C-N Cross-Coupling

The efficacy of palladium-catalyzed cross-coupling reactions is profoundly influenced by the nature of the ancillary ligand coordinated to the metal center.[1] An ideal ligand must facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center, coordination and deprotonation of the amine, and reductive elimination of the desired N-aryl aniline to regenerate the active catalyst.[2] The electronic and steric properties of the ligand are critical in modulating the reactivity and stability of the palladium intermediates.[3][4]

Bulky, electron-rich phosphine ligands, such as the biarylphosphines developed by the Buchwald group, have emerged as the gold standard for many C-N cross-coupling applications.[5] These ligands promote the formation of monoligated, highly reactive Pd(0) species, which are crucial for the oxidative addition of challenging substrates like aryl chlorides.[6] The steric bulk of these ligands also facilitates the final reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[7]

Benchmarking Ligand Performance in Buchwald-Hartwig Amination

To provide a clear and objective comparison of ligand performance, we will consider a representative Buchwald-Hartwig amination reaction: the coupling of a substituted aryl bromide with a primary aniline. The choice of ligand can dramatically impact the yield and reaction conditions required for this transformation.

Table 1: Comparative Performance of Selected Ligands in the Buchwald-Hartwig Amination of 4-Bromotoluene with Aniline

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhos Pd₂(dba)₃NaOtBuToluene1002498[8]
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O1000.598[9]
RuPhos Pd₂(dba)₃NaOtBuToluene80295[7]
BrettPhos Pd₂(dba)₃NaOtBuToluene80396[7]
dppf PdCl₂(dppf)NaOtBuToluene1001892[10]

As the data in Table 1 illustrates, the choice of a bulky biarylphosphine ligand such as XPhos, SPhos, RuPhos, or BrettPhos generally leads to higher yields and, in some cases, milder reaction conditions and shorter reaction times compared to a more traditional bidentate phosphine ligand like dppf.[1][5]

Mechanistic Considerations and Ligand Design

The superior performance of the Buchwald-type biarylphosphine ligands can be attributed to a combination of steric and electronic factors.[2][11] The steric bulk of these ligands promotes the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step than the corresponding bis-ligated complex.[6] Furthermore, the electron-rich nature of these phosphines increases the electron density on the palladium center, which also facilitates oxidative addition.[3]

The biaryl backbone of these ligands also plays a crucial role in their catalytic activity. The ortho-substituents on the biaryl scaffold create a "pocket" around the palladium center that influences the geometry of the transition states for both oxidative addition and reductive elimination.[12] This structural feature is a key element in the design of highly active and selective catalysts for C-N cross-coupling.[13]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)(L)-X Ligand_Exchange Ligand Exchange Ar-Pd(II)(L)-X->Ligand_Exchange HNR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ligand_Exchange->Ar-Pd(II)(L)-NHR'R'' Deprotonation Deprotonation Ar-Pd(II)(L)-NHR'R''->Deprotonation Base Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Deprotonation->Ar-Pd(II)(L)-NR'R'' Reductive_Elimination Reductive Elimination Ar-Pd(II)(L)-NR'R''->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Product Reductive_Elimination->Ar-NR'R''

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: A Self-Validating System

The following protocol for a general Buchwald-Hartwig amination is designed to be a self-validating system, with clear steps and considerations to ensure reproducibility and high yields.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Aniline

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask and other standard inert atmosphere glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas (argon or nitrogen), add Pd(OAc)₂ (1 mol%) and XPhos (2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reagents: To the flask, add the aryl bromide (1.0 equiv), the aniline (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Addition of Solvent: Add anhydrous toluene via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Reaction: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Pd(0) active catalyst and some of the phosphine ligands are sensitive to oxygen. Performing the reaction under an inert atmosphere is crucial to prevent catalyst deactivation.

  • Anhydrous Solvent: Water can react with the strong base and interfere with the catalytic cycle.

  • Excess Amine and Base: A slight excess of the amine and base is used to ensure complete consumption of the limiting aryl halide.

  • Ligand-to-Metal Ratio: A ligand-to-palladium ratio of 2:1 is often optimal for bulky monophosphine ligands to ensure the formation of the active monoligated palladium species.[11]

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Add_Pd_Catalyst Add Pd(OAc)₂ (1 mol%) Add_Ligand Add XPhos (2 mol%) Add_Pd_Catalyst->Add_Ligand Add_Reactants Add Aryl Bromide (1.0 equiv) Aniline (1.2 equiv) NaOtBu (1.4 equiv) Add_Ligand->Add_Reactants Add_Solvent Add Anhydrous Toluene Add_Reactants->Add_Solvent Heat_and_Stir Heat to 100 °C with Stirring Add_Solvent->Heat_and_Stir Monitor Monitor by TLC or GC-MS Heat_and_Stir->Monitor Cool_and_Quench Cool to RT and Quench with Water Monitor->Cool_and_Quench Extract Extract with Organic Solvent Cool_and_Quench->Extract Dry_and_Filter Dry and Filter Extract->Dry_and_Filter Purify Purify by Column Chromatography Dry_and_Filter->Purify Final_Product Final_Product Purify->Final_Product

Figure 2: Experimental workflow for Buchwald-Hartwig amination.

Conclusion

The synthesis of N-aryl anilines via palladium-catalyzed C-N cross-coupling is a powerful and versatile tool for organic chemists. The success of these reactions is critically dependent on the choice of the ancillary ligand. Bulky, electron-rich biarylphosphine ligands, such as XPhos and SPhos, have demonstrated superior performance in the Buchwald-Hartwig amination, enabling the efficient synthesis of a wide range of diarylamines under relatively mild conditions. By understanding the interplay of steric and electronic effects in ligand design and adhering to robust experimental protocols, researchers can effectively harness the power of palladium catalysis for the construction of valuable C-N bonds.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-benzyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in advanced research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed protocol for the proper disposal of N-benzyl-N-phenylaniline, grounding procedural steps in the chemical's specific hazard profile to ensure both personal safety and environmental stewardship.

Immediate Safety & Hazard Profile

Before initiating any disposal procedure, it is imperative to understand the primary hazards associated with this compound. Structurally an aromatic amine, this compound shares toxicological traits with related anilines. A cautious and informed approach is therefore essential.

This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Furthermore, it poses a significant environmental threat, being identified as harmful or toxic to aquatic life with long-lasting effects.[2][4] Therefore, under no circumstances should this chemical be disposed of via the sanitary sewer system or allowed to contaminate soil or waterways.[4][5][6]

The primary objective of the disposal protocol is to prevent human exposure and environmental release through systematic containment and transfer to a licensed hazardous waste facility.

Table 1: Hazard Summary for this compound and Analogs

Hazard Classification Description Primary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][3] Avoid direct contact, ingestion, and inhalation by using appropriate Personal Protective Equipment (PPE) and engineering controls.
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[2][4] Prevent any release to the environment. Do not dispose of down the drain.[5][6]
Skin/Eye Irritation Contact may cause irritation to the skin and eyes.[7][8] Wear chemical-resistant gloves and safety goggles.[9][10]

| Incompatible Materials | Strong oxidizing agents, acids.[7][9][11] | Store and dispose of separately from incompatible chemicals to prevent vigorous or explosive reactions. |

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The use of appropriate PPE is the most critical barrier between the researcher and chemical exposure. The following PPE is mandatory when handling this compound for disposal.

  • Eye and Face Protection : Chemical splash goggles are required at a minimum. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Skin Protection :

    • Gloves : Wear chemical-resistant gloves, such as nitrile or neoprene. If prolonged contact is anticipated, consider double-gloving.[10] Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[10]

    • Laboratory Coat : A fully buttoned, flame-resistant lab coat must be worn to protect the skin.[10]

  • Respiratory Protection : All handling of this compound waste should occur within a certified chemical fume hood to minimize inhalation exposure.[10][11] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.[9][12]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[4][12] This involves segregation, proper containment, and transfer to a certified disposal facility.

  • Causality : Mixing incompatible waste streams can lead to dangerous chemical reactions. Segregating this compound waste prevents accidental contact with substances like strong oxidizing agents.[7]

  • Procedure :

    • Designate a specific, clearly labeled, and chemically compatible waste container for this compound.[4][10] Suitable materials include glass or high-density polyethylene (HDPE).

    • Do not mix this waste with other chemical streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[4]

    • Separate containers should be used for liquid waste (e.g., reaction residues, contaminated solvents) and solid waste (e.g., contaminated gloves, weigh boats, absorbent pads).[10]

  • Causality : Proper containment and labeling are crucial for safe storage, transport, and final disposal, ensuring that all handlers are aware of the contents and associated hazards.

  • Procedure :

    • Use a leak-proof container with a secure, tightly-fitting lid.[9][13] Do not overfill; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.[4]

    • Label the container clearly and accurately. The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • A description of the hazards (e.g., "Toxic," "Harmful to Aquatic Life")[2][4]

      • The date accumulation started.

  • Causality : Storing hazardous waste in a designated, controlled area prevents accidental spills and unauthorized access, ensuring the safety of all laboratory personnel.

  • Procedure :

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be a cool, dry, and well-ventilated space, away from heat sources and direct sunlight.[9][13]

    • Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents.[7][9][11]

  • Causality : this compound is not suitable for incineration by standard laboratory practices or for landfill disposal without specialized treatment. It must be handled by professionals equipped to manage such chemical waste in an environmentally sound manner.

  • Procedure :

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[4][14][15]

    • Provide all necessary documentation, including the chemical name and quantity of waste.

    • Maintain meticulous records of waste generation and disposal, adhering to institutional and local regulatory requirements.[4]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Procedure :

    • Evacuate : Alert personnel in the immediate vicinity and evacuate the area if necessary.[10]

    • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.[9]

    • Contain : Absorb the spill using an inert material such as vermiculite, sand, or earth.[2][9][12] Do not use combustible materials like paper towels as the primary absorbent.

    • Collect : Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal as hazardous waste.[13]

    • Clean : Decontaminate the spill area with soap and water.[10] Collect all cleaning materials (e.g., contaminated wipes) and place them in the solid hazardous waste container.

    • Report : Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.

DisposalWorkflow Disposal Workflow for this compound Waste Start Material Contaminated with This compound? Segregate Segregate into Designated Liquid or Solid Waste Stream Start->Segregate Yes NonHazardous Dispose as Non-Hazardous Waste (per lab protocol) Start->NonHazardous No Containerize Place in a Labeled, Sealed, Chemically Compatible Container Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store ContactEHS Contact EHS for Pickup and Final Disposal Store->ContactEHS End Disposal Complete ContactEHS->End

Caption: Logical workflow for the proper disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-benzyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of N-benzyl-N-phenylaniline. As researchers, scientists, and drug development professionals, our primary responsibility extends beyond discovery to ensuring a safe and secure laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Identification: Understanding the Risk Profile

This compound, a substituted aromatic amine, presents several potential hazards that necessitate rigorous safety protocols. A comprehensive understanding of its risk profile, grounded in authoritative safety data, is the first step in effective risk mitigation. The primary hazards are summarized below.

Hazard ClassificationDescriptionRationale and Implication
Skin Corrosion/Irritation (Category 2) Causes skin irritation upon contact.[1][2]Prolonged or repeated contact can lead to dermatitis. This mandates the use of appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.
Serious Eye Damage/Eye Irritation (Category 2) Causes serious eye irritation.[1][2]Direct contact with the eyes can result in significant discomfort and potential damage. Splash-proof goggles or a face shield are essential to prevent accidental exposure.
Specific Target Organ Toxicity (Single Exposure, Category 3) May cause respiratory system irritation.[1][2]Inhalation of dust or aerosols can irritate the respiratory tract. Handling should occur in well-ventilated areas, preferably within a chemical fume hood, to minimize inhalation risk.
Combustibility The solid material is combustible.[3]While not highly flammable, it can burn if exposed to a source of ignition, potentially releasing hazardous combustion products like NOx, CO, and CO2.[1][4]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following protocol provides a multi-layered defense system, starting with engineering controls and culminating in personal barriers.

First Line of Defense: Engineering Controls

Before any personal protective equipment is donned, engineering controls must be in place and fully operational. These are designed to isolate the hazard from the operator.

  • Chemical Fume Hood: All weighing, transferring, and handling of this compound must be conducted within a properly functioning chemical fume hood to control airborne dust and vapors.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Safety Stations: An operational eyewash station and safety shower must be located in close proximity to the workstation.[1][6]

Essential PPE for Routine Handling

The following table outlines the minimum required PPE for handling this compound under standard laboratory conditions.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash GogglesMust be worn to protect against splashes and dust.[5] For tasks with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[5] All eyewear must conform to NIOSH or EN166 (EU) standards.[7]
Skin and Body Protection Chemical-Resistant GlovesDouble gloving with nitrile gloves is recommended for incidental contact.[5] For prolonged handling or immersion, gloves with higher chemical resistance, such as Viton® or Silver Shield®, should be considered. Always inspect gloves before use and dispose of them immediately upon contamination.[5][8]
Laboratory CoatA flame-resistant lab coat should be worn, fully buttoned, to protect skin and personal clothing.[5]
Full-Length Pants & Closed-Toe ShoesRequired to ensure maximum skin coverage and protection from spills.[5]
Respiratory Protection NIOSH-Approved Respirator (Contingent on Risk Assessment)For routine handling within a fume hood, respiratory protection is typically not required.[8] However, if there is a potential for generating significant dust or aerosols that cannot be controlled by engineering means, a NIOSH-approved respirator (e.g., an N95 dust mask or a respirator with a Type K filter for organic ammonia derivatives) must be used.[8][9]
PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment 1. Task & Hazard Assessment cluster_ppe 2. PPE Selection cluster_action 3. Operational Readiness Start Start: Handling This compound AssessTask Assess Task: - Small scale transfer? - Large quantity? - Heating? Start->AssessTask AssessControls Engineering Controls in Place? (Fume Hood, Ventilation) AssessTask->AssessControls BasePPE Standard PPE: - Chemical Goggles - Nitrile Gloves (Double) - Lab Coat AssessControls->BasePPE Yes Stop STOP! Do Not Proceed. Re-evaluate Controls. AssessControls->Stop No HighRisk Potential for Aerosol/Dust? BasePPE->HighRisk AddRespirator Add NIOSH-Approved Respirator (e.g., N95) HighRisk->AddRespirator Yes HighSplash High Splash Potential? HighRisk->HighSplash No AddRespirator->HighSplash AddFaceShield Add Face Shield HighSplash->AddFaceShield Yes Proceed Proceed with Task HighSplash->Proceed No AddFaceShield->Proceed

Caption: PPE Selection Workflow for this compound.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring experimental reproducibility.

  • Preparation: Before handling the chemical, ensure all necessary engineering controls are active and required PPE is correctly donned.[7] Prepare all necessary equipment and reagents and place them within the chemical fume hood.

  • Aliquotting: Carefully weigh and transfer the solid compound within the fume hood to prevent the generation of dust.[5] Use appropriate tools (e.g., anti-static spatulas) and compatible labware (e.g., glass, PTFE).

  • Solubilization/Reaction: If dissolving or reacting the compound, add solvents or reagents slowly to avoid splashing or exothermic reactions. Keep the container covered or the reaction vessel closed as much as possible.

  • Post-Handling: After completing the task, decontaminate any surfaces within the fume hood. Carefully remove PPE, avoiding contact with the outer contaminated surfaces.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water immediately after handling the chemical.[7][10] Do not eat, drink, or smoke in the laboratory area.[10]

Logistical Plan: Spill Management and Waste Disposal

Accidents can happen. A clear, pre-defined plan for spill management and waste disposal is non-negotiable.

Spill Response Protocol
  • Evacuate: Immediately evacuate the spill area and alert nearby personnel.[5]

  • Isolate: If safe to do so, restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Assess: Evaluate the extent of the spill and determine if it can be safely managed by laboratory personnel. For large spills, contact your institution's environmental health and safety (EHS) department.

  • Clean-up (for small, manageable spills):

    • Don appropriate PPE, including respiratory protection if necessary.

    • Carefully sweep up the solid material and place it into a labeled, sealed container for hazardous waste.[1][2] Avoid creating dust.

    • Clean the spill area with a suitable solvent, followed by soap and water.[5]

    • Collect all cleaning materials (e.g., contaminated wipes, absorbent pads) and place them in the solid hazardous waste container.[5]

Waste Disposal Plan
  • Segregation: All waste containing this compound must be segregated from other waste streams.[5] Use separate, clearly labeled, and sealed containers for solid and liquid waste.[5][10]

  • Labeling: Containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Storage: Store waste containers in a designated, secure secondary containment area away from incompatible materials while awaiting pickup.[1]

  • Disposal: All chemical waste must be disposed of through your institution's EHS department in accordance with all local, regional, and national regulations.[10][11] Never dispose of this chemical down the drain.

By integrating these safety protocols into your daily laboratory workflow, you build a foundation of trust and reliability—not only in your experimental results but in the safety and well-being of your entire team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-phenylaniline
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-phenylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.